(2E,13Z)-docosadienoyl-CoA
Descripción
Propiedades
Fórmula molecular |
C43H74N7O17P3S |
|---|---|
Peso molecular |
1086.1 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,13Z)-docosa-2,13-dienethioate |
InChI |
InChI=1S/C43H74N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50/h11-12,22-23,30-32,36-38,42,53-54H,4-10,13-21,24-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)/b12-11-,23-22+/t32-,36-,37-,38+,42-/m1/s1 |
Clave InChI |
UYOUIGJQABBRNN-IGGPOGQHSA-N |
Origen del producto |
United States |
Foundational & Exploratory
(2E,13Z)-Docosadienoyl-CoA: A Technical Guide to its Structure, Putative Functions, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2E,13Z)-Docosadienoyl-CoA is a very-long-chain fatty acyl-coenzyme A (VLCFA-CoA) molecule. While specific research on this precise molecule is limited, its structure suggests a role as an intermediate in the metabolic pathways of very-long-chain fatty acids (VLCFAs). This technical guide consolidates the available structural information and extrapolates its probable biological functions, metabolic fate, and relevant methodologies for its study based on the well-established principles of VLCFA metabolism. This document is intended to serve as a foundational resource for researchers investigating the roles of specific VLCFA-CoAs in health and disease.
Structure and Chemical Properties
This compound is an acyl-CoA derivative of (2E,13Z)-docosadienoic acid. Its structure consists of a 22-carbon fatty acyl chain with two double bonds, one in the trans configuration at the C2 position and another in the cis configuration at the C13 position. This acyl chain is linked via a thioester bond to coenzyme A.
| Property | Value | Reference |
| Chemical Formula | C43H72N7O17P3S | [1] |
| Average Mass | 1082.039 Da | [1] |
| Monoisotopic Mass | 1081.37837 Da | [1] |
| ChEBI ID | CHEBI:76391 | [1] |
The presence of the trans-2 double bond is characteristic of intermediates in the β-oxidation pathway of fatty acids. The 22-carbon chain classifies it as a VLCFA, suggesting its metabolism is primarily handled by peroxisomal β-oxidation and elongation in the endoplasmic reticulum.
Putative Biological Functions and Metabolic Pathways
Peroxisomal β-Oxidation
VLCFAs are predominantly degraded in peroxisomes because the mitochondrial β-oxidation machinery is not efficient for fatty acids with chain lengths greater than 20 carbons.[2][3] this compound is likely an intermediate in the peroxisomal β-oxidation of a longer polyunsaturated fatty acid. The trans-2 double bond is a hallmark of an intermediate that has undergone the first step of a β-oxidation cycle, catalyzed by acyl-CoA oxidase.
The general pathway for the β-oxidation of a polyunsaturated fatty acid that could generate this compound would involve several cycles of β-oxidation until the cis-13 double bond is near the carboxyl end. Auxiliary enzymes such as enoyl-CoA isomerase and dienoyl-CoA reductase would then be required to modify the double bond configuration for the subsequent steps of β-oxidation to proceed.[4]
Caption: Putative role of this compound in peroxisomal β-oxidation.
Fatty Acid Elongation
VLCFAs are synthesized in the endoplasmic reticulum through a four-step elongation cycle. This process involves the sequential addition of two-carbon units from malonyl-CoA to a pre-existing acyl-CoA.[5][6] It is plausible that this compound could serve as a substrate for further elongation, although the trans-2 double bond is not typical for elongation substrates. More likely, the corresponding saturated or cis-unsaturated docosanoyl-CoA would be the substrate for elongation.
However, a related molecule, a trans-2-enoyl-CoA, is an intermediate in the final reduction step of the elongation cycle, catalyzed by trans-2-enoyl-CoA reductase.[7][8]
References
- 1. CHEBI:76391 [ebi.ac.uk]
- 2. Peroxisomes attenuate cytotoxicity of very long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Function of human mitochondrial 2,4-dienoyl-CoA reductase and rat monofunctional Delta3-Delta2-enoyl-CoA isomerase in beta-oxidation of unsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
- 7. Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of (2E,13Z)-Docosadienoyl-CoA in Fatty Acid Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental evidence detailing the specific biological role of (2E,13Z)-docosadienoyl-CoA is not extensively available in current scientific literature. This guide, therefore, presents a hypothesized role based on its chemical structure and established principles of fatty acid metabolism, particularly the degradation of very-long-chain polyunsaturated fatty acids. The experimental protocols and potential signaling pathways are based on methodologies applied to similar, well-characterized fatty acyl-CoA species.
Introduction: An Uncharted Intermediate in Very-Long-Chain Fatty Acid Oxidation
This compound is a C22 unsaturated fatty acyl-coenzyme A thioester. Its structure, featuring a trans-double bond at the C2 position and a cis-double bond at the C13 position, strongly suggests its identity as an intermediate in the metabolic pathway of a larger polyunsaturated fatty acid. Specifically, the trans-2-enoyl-CoA moiety is a hallmark of intermediates in β-oxidation. Given its 22-carbon chain length, its metabolism is presumed to occur primarily within peroxisomes, the primary site for the catabolism of very-long-chain fatty acids (VLCFAs)[1][2][3][4].
This document outlines a plausible metabolic context for this compound, details methodologies for its quantitative analysis, and explores its potential, albeit speculative, signaling functions.
A Hypothesized Metabolic Pathway: Peroxisomal β-Oxidation
This compound is likely generated during the β-oxidation of a C24 or longer polyunsaturated fatty acid containing a cis-double bond at the C15 position. The degradation of such a fatty acid requires a core set of β-oxidation enzymes along with auxiliary enzymes to handle the pre-existing double bonds.
The proposed pathway is as follows:
-
Generation: A C24:2 fatty acid, specifically (15Z)-tetracosadienoic acid, undergoes one cycle of peroxisomal β-oxidation to yield this compound.
-
Chain Shortening: this compound undergoes four standard cycles of β-oxidation. Each cycle consists of dehydrogenation by acyl-CoA oxidase, hydration by enoyl-CoA hydratase, dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, and thiolytic cleavage by 3-ketoacyl-CoA thiolase[5][6][7]. This process shortens the fatty acyl chain by two carbons per cycle, producing four molecules of acetyl-CoA.
-
Isomerization: After four cycles, the resulting molecule is a C14 fatty acyl-CoA with a cis-double bond at the C5 position, specifically (5Z)-tetradecenoyl-CoA. This is not a substrate for acyl-CoA oxidase. The enzyme Δ3,Δ2-enoyl-CoA isomerase then converts this into trans-2-tetradecenoyl-CoA.
-
Completion of β-Oxidation: The newly formed trans-2-enoyl-CoA can re-enter the standard β-oxidation spiral for complete degradation into acetyl-CoA.
Caption: Hypothesized peroxisomal β-oxidation pathway for a C24 fatty acid generating this compound.
Quantitative Data Presentation
While specific quantitative data for this compound is not available, the following table outlines the types of data that can be obtained using established analytical techniques for fatty acyl-CoAs. These values would be crucial for understanding its metabolic flux and potential as a biomarker.
| Parameter | Potential Quantitative Value | Analytical Method | Reference |
| Tissue Concentration | |||
| Liver (mouse) | fmol/mg to pmol/mg tissue | UHPLC-ESI-MS/MS | [8] |
| Skeletal Muscle (human) | fmol/mg to pmol/mg tissue | UHPLC-ESI-MS/MS | [8] |
| Enzyme Kinetics (Hypothetical) | |||
| Km for Enoyl-CoA Hydratase | µM range | In vitro enzyme assay | N/A |
| Vmax for Enoyl-CoA Hydratase | nmol/min/mg protein | In vitro enzyme assay | N/A |
| Metabolic Flux | |||
| Rate of production from precursor | pmol/min/mg protein | Stable isotope tracing | N/A |
| Rate of degradation | pmol/min/mg protein | Stable isotope tracing | N/A |
Experimental Protocols
Protocol for Quantitative Analysis of this compound by UHPLC-ESI-MS/MS
This protocol is adapted from established methods for the comprehensive analysis of fatty acyl-CoA species in biological samples[8][9][10][11].
Objective: To accurately quantify the concentration of this compound in tissue or cell samples.
Methodology:
-
Sample Preparation:
-
Flash-freeze tissue samples (~50-100 mg) in liquid nitrogen immediately after collection to quench metabolic activity.
-
Homogenize the frozen tissue in a pre-cooled solution of 2:1:0.8 methanol (B129727):chloroform:water containing an appropriate internal standard (e.g., ¹³C-labeled acyl-CoA).
-
Perform a biphasic liquid-liquid extraction. The acyl-CoAs will partition into the upper aqueous/methanol phase.
-
Isolate the aqueous phase and dry it under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried extract in a suitable injection solvent (e.g., 5% methanol in water).
-
-
UHPLC Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: A precursor ion corresponding to the [M+H]⁺ of this compound would be selected, and a specific fragment ion (e.g., corresponding to the CoA moiety) would be monitored. The exact m/z values would need to be determined using a synthetic standard.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Data Analysis:
-
Construct a calibration curve using a synthetic standard of this compound of known concentrations.
-
Quantify the endogenous levels in samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Caption: Workflow for the quantitative analysis of this compound.
Protocol for In Vitro Enzyme Assays
Objective: To determine if this compound is a substrate for specific β-oxidation enzymes.
Methodology:
-
Enzyme Source: Use purified or recombinant forms of peroxisomal β-oxidation enzymes (e.g., enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase).
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Add the enzyme of interest to the buffer.
-
Add any necessary cofactors (e.g., NAD⁺ for 3-hydroxyacyl-CoA dehydrogenase).
-
Initiate the reaction by adding a known concentration of synthetic this compound.
-
-
Monitoring the Reaction:
-
For dehydrogenases, monitor the change in absorbance at 340 nm, corresponding to the production of NADH.
-
For hydratases, the reaction can be monitored by coupling it to the subsequent dehydrogenase reaction and measuring NADH production.
-
Alternatively, stop the reaction at various time points by adding an acid or organic solvent, and analyze the product formation using UHPLC-MS/MS.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the rate of product formation or cofactor conversion.
-
Determine kinetic parameters such as Km and Vmax by varying the substrate concentration.
-
Caption: General workflow for an in vitro enzyme assay with this compound.
Potential Signaling Roles and Future Directions
While the primary role of acyl-CoAs is metabolic, there is growing evidence for their involvement in cellular signaling. Very-long-chain fatty acids, such as docosahexaenoic acid (DHA, C22:6), are known to be potent signaling molecules[12]. It is plausible that this compound or its free fatty acid counterpart could have signaling functions.
Potential Mechanisms:
-
Nuclear Receptor Activation: Long-chain fatty acids and their CoA esters can act as ligands for nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which regulate the expression of genes involved in lipid metabolism.
-
G-Protein Coupled Receptor (GPCR) Agonism: Certain fatty acids are agonists for GPCRs such as GPR120 (also known as FFAR4), which is involved in anti-inflammatory and insulin-sensitizing pathways[13].
-
Modulation of Ion Channels: Fatty acyl-CoAs can directly modulate the activity of ion channels.
-
Protein Acylation: The acyl group could potentially be transferred to proteins, altering their function or localization.
Further research is required to explore these possibilities for this compound.
Caption: Potential signaling pathways for the free fatty acid form of this compound.
Conclusion
This compound represents an uncharacterized but potentially significant intermediate in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids. While its precise biological role remains to be elucidated, its structure provides a strong basis for hypothesizing its place within established metabolic pathways. The analytical and enzymatic protocols outlined in this guide provide a framework for future research to validate these hypotheses, quantify its presence in biological systems, and explore its potential functions beyond simple catabolism. Such investigations will be crucial for a more complete understanding of lipid metabolism and its implications for health and disease.
References
- 1. Peroxisomal beta-oxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisomal beta-oxidation and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisomal beta-oxidation of polyunsaturated fatty acids in Saccharomyces cerevisiae: isocitrate dehydrogenase provides NADPH for reduction of double bonds at even positions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Beta oxidation - Wikipedia [en.wikipedia.org]
- 6. microbenotes.com [microbenotes.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Omega-3 Fatty Acids - Health Professional Fact Sheet [ods.od.nih.gov]
- 13. LIPID MAPS [lipidmaps.org]
An In-depth Technical Guide to the Putative Biosynthesis of (2E,13Z)-Docosadienoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The complete biosynthetic pathway of (2E,13Z)-docosadienoyl-CoA has not been fully elucidated in the scientific literature. The following guide presents a putative pathway constructed from established principles of fatty acid metabolism, including elongation and desaturation processes. This guide is intended to serve as a foundational resource for researchers investigating the biosynthesis of this and similar long-chain polyunsaturated fatty acyl-CoAs.
Introduction
This compound is a long-chain fatty acyl-coenzyme A molecule characterized by a 22-carbon backbone with two double bonds: a trans double bond at the second carbon (C2) and a cis double bond at the thirteenth carbon (C13). As an activated fatty acid, it is poised for entry into various metabolic pathways, including beta-oxidation, lipid synthesis, and cellular signaling. Understanding its biosynthesis is crucial for elucidating its physiological roles and for potential therapeutic applications. This document outlines a theoretical biosynthetic pathway, provides relevant experimental protocols for its investigation, and summarizes key enzymatic data.
Proposed Biosynthetic Pathway
The formation of this compound is hypothesized to occur through a series of enzymatic reactions involving fatty acid elongation and desaturation. A plausible pathway initiates with a common saturated very-long-chain fatty acid and proceeds through desaturation followed by a modified elongation cycle.
Step 1: Desaturation of Behenoyl-CoA (C22:0-CoA)
The initial step is the introduction of a cis double bond at the Δ13 position of a 22-carbon saturated fatty acyl-CoA, behenoyl-CoA. This reaction is catalyzed by a Δ13-desaturase . While Δ13-desaturase activity is not as common as other desaturases, enzymes with this specificity, such as some members of the Fatty Acid Desaturase 3 (FADS3) family, have been identified and shown to act on long-chain fatty acids.
-
Substrate: Behenoyl-CoA
-
Enzyme: Δ13-Desaturase
-
Product: (13Z)-Docosenoyl-CoA
Step 2: Dehydrogenation to form the trans-2 Double Bond
The (13Z)-docosenoyl-CoA then enters a pathway analogous to the first step of mitochondrial β-oxidation, which is catalyzed by an Acyl-CoA dehydrogenase . This enzyme removes two hydrogen atoms between the α and β carbons (C2 and C3), creating a trans double bond. This reaction is a key step in forming the characteristic 2E configuration.
-
Substrate: (13Z)-Docosenoyl-CoA
-
Enzyme: Acyl-CoA Dehydrogenase (long-chain specific)
-
Product: this compound
This proposed pathway results in the final product. It is important to note that trans-2-enoyl-CoA intermediates are typically further metabolized in pathways like β-oxidation. The accumulation of this compound would imply either that it is a substrate for a subsequent, specific enzymatic reaction or that the typical downstream processing is inhibited or regulated.
Pathway Diagram
Caption: A putative biosynthetic pathway for this compound.
Quantitative Data
Specific kinetic data for the enzymes directly involved in the biosynthesis of this compound are not available. However, data from homologous enzymes acting on similar substrates provide a basis for understanding their potential catalytic efficiencies.
| Enzyme Family | Example Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source |
| Long-Chain Acyl-CoA Synthetase | Bovine Retinal Microsomal ACS | Docosahexaenoic Acid | 5.88 ± 0.25 | 4.58 ± 0.21 | [1] |
| Bovine Pigment Epithelial ACS | Docosahexaenoic Acid | 15.8 ± 0.40 | 13.2 ± 0.56 | [1] | |
| Human FATP1 | Lignoceric Acid (C24:0) | ~5 | ~15 | [2][3] | |
| Acyl-CoA Dehydrogenase | Human ACAD11 | Behenoyl-CoA (C22:0-CoA) | Not Reported | ~0.1 (relative activity) | [4] |
Experimental Protocols
Investigating the proposed biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques.
Protocol 1: Identification and Characterization of Candidate Δ13-Desaturase
Objective: To identify and characterize the enzyme responsible for converting behenoyl-CoA to (13Z)-docosenoyl-CoA.
Methodology:
-
Candidate Gene Identification:
-
Perform bioinformatic searches (e.g., BLAST) in the genome of the organism of interest using known long-chain fatty acid desaturase sequences, particularly those with demonstrated or predicted Δ13-desaturase activity (e.g., FADS3 homologs).
-
-
Heterologous Expression:
-
Clone the full-length cDNA of candidate genes into an expression vector suitable for a host system that does not produce the target fatty acid (e.g., Saccharomyces cerevisiae).
-
-
In Vivo Feeding Studies:
-
Culture the transformed yeast in the presence of the precursor fatty acid, behenic acid (C22:0).
-
Harvest the yeast cells, extract total lipids, and methylate the fatty acids to form fatty acid methyl esters (FAMEs).
-
Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify the formation of (13Z)-docosenoic acid.
-
-
In Vitro Enzyme Assays:
-
Isolate microsomes from the transformed yeast.
-
Incubate the microsomes with radiolabeled [1-14C]behenoyl-CoA, NADPH, and other necessary cofactors.
-
Extract the acyl-CoAs and analyze by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with radiometric detection to quantify the conversion to (13Z)-docosenoyl-CoA.
-
Protocol 2: Measurement of Long-Chain Acyl-CoA Dehydrogenase Activity
Objective: To measure the conversion of (13Z)-docosenoyl-CoA to this compound.
Methodology:
-
Enzyme Source:
-
Isolate mitochondria from the tissue or cells of interest, as acyl-CoA dehydrogenases are typically mitochondrial enzymes.
-
-
Substrate Synthesis:
-
Synthesize (13Z)-docosenoyl-CoA chemically or enzymatically if not commercially available.
-
-
Spectrophotometric Assay:
-
The activity of acyl-CoA dehydrogenases can be measured by monitoring the reduction of an artificial electron acceptor.
-
The reaction mixture should contain the mitochondrial extract, (13Z)-docosenoyl-CoA, and an electron acceptor such as ferrocenium (B1229745) hexafluorophosphate (B91526) or 2,6-dichlorophenolindophenol (DCPIP).
-
Monitor the change in absorbance at a specific wavelength (e.g., 600 nm for DCPIP) over time.
-
Calculate the enzyme activity based on the rate of reduction of the electron acceptor.
-
-
Product Confirmation:
-
For unambiguous product identification, perform the reaction on a larger scale and stop the reaction at various time points.
-
Extract the acyl-CoAs and analyze the products by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm the formation of this compound.
-
Experimental Workflow Diagram
Caption: A generalized workflow for the experimental validation of the putative pathway.
Conclusion
The biosynthesis of this compound likely involves a specialized pathway that combines desaturation and a dehydrogenation step analogous to the initiation of β-oxidation. The proposed pathway, starting from behenoyl-CoA, provides a testable model for future research. The experimental protocols outlined in this guide offer a systematic approach to identify and characterize the key enzymes involved. Elucidating this pathway will be instrumental in understanding the biological significance of this unique long-chain fatty acyl-CoA and may open new avenues for drug development and metabolic engineering.
References
- 1. Trans-2-enoyl-CoA reductase (NADPH) - Wikipedia [en.wikipedia.org]
- 2. Characterization of the Acyl-CoA synthetase activity of purified murine fatty acid transport protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Characterization of New Long Chain Acyl-CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
(2E,13Z)-docosadienoyl-CoA chemical properties and stability
An In-depth Technical Guide on the Core Chemical Properties and Stability of (2E,13Z)-docosadienoyl-CoA
Disclaimer: Specific experimental data for this compound is scarce in publicly available scientific literature. Therefore, this guide provides a comprehensive overview based on the established chemical properties, stability, and analytical methodologies for the broader class of long-chain polyunsaturated fatty acyl-CoAs (LC-PUFA-CoAs). The principles and protocols described herein are directly applicable to the study of this compound.
Core Chemical Properties
Long-chain acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, acting as activated forms of fatty acids.[1][2] this compound is a specific 22-carbon di-unsaturated fatty acyl-CoA. Its structure consists of a hydrophilic Coenzyme A moiety attached via a high-energy thioester bond to a long, hydrophobic docosadienoyl acyl chain. This amphipathic nature allows it to interact with both aqueous and lipid environments within the cell, but also makes it prone to forming micelles in aqueous solutions above a certain concentration.[1]
Predicted Physicochemical Data
| Property | General Description / Expected Value | Reference Molecule Example |
| Molecular Formula | C | Palmitoyl-CoA (C |
| Appearance | Expected to be a white or off-white solid. | N/A |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like methanol (B129727) or DMSO, often prepared as aqueous solutions with detergents or as mixtures with organic solvents.[3] | N/A |
| Ionic Form at pH 7.3 | Exists as an anion with a charge of 4- due to deprotonation of the phosphate (B84403) groups.[4][5] | This compound(4−)[4][5] |
| Critical Micellar Conc. (CMC) | The concentration at which molecules self-aggregate. Generally in the low micromolar range for long-chain acyl-CoAs. This property can interfere with enzyme kinetics and membrane integrity.[1] | 16:0-CoA: ~42 µM, 18:1-CoA: ~32 µM[1] |
Chemical Stability and Handling
The stability of this compound is a critical consideration for its extraction, analysis, and use in experiments. Two primary degradation pathways are of concern: oxidative degradation of the polyunsaturated acyl chain and hydrolysis of the thioester bond.
Oxidative Stability
The presence of two double bonds in the docosadienoyl chain makes the molecule susceptible to oxidation.[6] The rate of oxidation increases with the degree of unsaturation.[6][7] This process can be initiated by heat, light, or trace metal contaminants, leading to the formation of various oxidation products that can interfere with biological assays.
Hydrolytic Stability
The thioester bond linking the fatty acid to Coenzyme A is energy-rich and susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures. Aqueous solutions of acyl-CoAs are known to be unstable and are often prepared fresh for experiments.[3]
Recommended Storage and Handling
To ensure the integrity of this compound, the following handling and storage procedures are recommended:
-
Storage: Store the solid compound under an inert gas (e.g., argon) at -20°C or -80°C for long-term stability.
-
Solution Preparation: Prepare solutions fresh whenever possible.[3] If a stock solution is necessary, use a solvent like a water/DMSO mixture and store in small, single-use aliquots at -80°C.[3] Avoid repeated freeze-thaw cycles.
-
Experimental Buffers: Buffers should be prepared with high-purity water and reagents to minimize metal ion contamination. The inclusion of chelating agents like DTPA or antioxidants like BHT may be considered to prevent oxidation, though their effectiveness can vary.[8]
Potential Biological Roles and Signaling Pathways
Acyl-CoAs are pivotal molecules in metabolism and cellular regulation.[2] They are not merely metabolic intermediates but also act as signaling molecules and substrates for protein modification.[9] The primary metabolic fates of a long-chain acyl-CoA are either catabolism via β-oxidation to produce energy or utilization in anabolic pathways to synthesize complex lipids like phospholipids (B1166683) and triacylglycerols.[1][2]
Caption: General metabolic pathways for a long-chain fatty acyl-CoA.
Experimental Protocols
The analysis of acyl-CoAs is challenging due to their low abundance, instability, and structural similarity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most robust and widely used method for their quantification.[9][10][11]
General Protocol for LC-MS/MS Analysis of Acyl-CoAs
This protocol outlines a standard workflow for the extraction and quantification of this compound from biological samples such as cultured cells or tissues.
1. Sample Preparation & Extraction:
-
Objective: To efficiently extract acyl-CoAs while preventing degradation.
-
Procedure:
-
Flash-freeze the biological sample in liquid nitrogen immediately after collection to quench metabolic activity.
-
Homogenize the frozen sample in a cold extraction solvent (e.g., 2:1:1 acetonitrile (B52724):isopropanol:water or acidic acetonitrile) containing an internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA like C17:0-CoA).[11]
-
Vortex vigorously and incubate on ice.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cell debris.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the dried extract in a suitable injection solvent (e.g., 50% methanol or acetonitrile in water) for LC-MS/MS analysis.[9]
-
2. Chromatographic Separation (UPLC/HPLC):
-
Objective: To separate this compound from other acyl-CoAs and matrix components.
-
System: An ultra-high performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) system is required.[11]
-
Column: A reversed-phase column (e.g., C8 or C18) is typically used for separation based on the hydrophobicity of the acyl chain.[11][12]
-
Mobile Phase: A binary gradient is commonly employed, consisting of an aqueous phase (A) and an organic phase (B), both often containing a modifier like ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) to improve peak shape and ionization.[11]
-
Mobile Phase A: Water with modifier.
-
Mobile Phase B: Acetonitrile or methanol with modifier.
-
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of B to elute the more hydrophobic long-chain acyl-CoAs.
3. Mass Spectrometric Detection (MS/MS):
-
Objective: To specifically detect and quantify the target analyte.
-
System: A triple quadrupole mass spectrometer is ideal for quantitative analysis.[11]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is most common and sensitive for acyl-CoAs.[11][13][14]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition.
-
Precursor Ion (Q1): The protonated molecular ion [M+H]⁺ of this compound.
-
Product Ion (Q3): Collision-induced dissociation of the precursor ion typically results in a characteristic neutral loss of the 3'-phospho-ADP moiety (507 Da). The remaining acyl-pantetheine fragment is monitored as the product ion.[13][14]
-
Caption: A standard experimental workflow for acyl-CoA quantification.
Conclusion
While this compound remains a poorly characterized molecule, its core chemical properties, stability concerns, and metabolic roles can be inferred from the extensive research on other long-chain polyunsaturated fatty acyl-CoAs. Its amphipathic nature, susceptibility to oxidation and hydrolysis, and central role in lipid metabolism define its behavior. Researchers and drug development professionals can successfully investigate this and other novel acyl-CoAs by applying the robust analytical frameworks, particularly LC-MS/MS, and careful handling protocols outlined in this guide.
References
- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA metabolism and partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CHEBI:76391 [ebi.ac.uk]
- 5. CHEBI:76391 [ebi.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Native chemical ligation approach to sensitively probe tissue acyl-CoA pools - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic (2E,13Z)-docosadienoyl-CoA: An Uncharted Territory in Lipidomics
Researchers, scientists, and drug development professionals delving into the intricate world of lipid metabolism may encounter a molecule of particular interest: (2E,13Z)-docosadienoyl-CoA. However, a comprehensive review of the current scientific literature reveals a significant gap in our understanding of this specific long-chain fatty acyl-CoA. At present, information regarding its discovery, natural occurrence, and biological significance remains largely uncharacterized, presenting both a challenge and an opportunity for future research.
This compound is chemically defined as a docosadienoic acid molecule bound to coenzyme A. Its structure, featuring a trans double bond at the second carbon and a cis double bond at the thirteenth carbon, is cataloged in chemical databases such as the Chemical Entities of Biological Interest (ChEBI).[1][2] Despite this chemical characterization, its metabolic pathway, endogenous presence in tissues, and physiological or pathophysiological roles are not described in published research.
While the broader context of long-chain acyl-CoA metabolism is well-established, including the synthesis of related molecules like docosahexaenoyl-CoA in ocular tissues, specific data on this compound is absent.[3][4] The enzymatic machinery responsible for the synthesis and degradation of fatty acyl-CoAs, namely acyl-CoA synthetases and thioesterases, has been studied in various organisms, but their interaction with this particular substrate has not been documented.[5][6][7]
The current body of scientific knowledge lacks the quantitative data, detailed experimental protocols, and established signaling pathways necessary to construct an in-depth technical guide as requested. There are no available studies detailing its concentration in various biological samples, nor are there published methods for its specific isolation and analysis. Consequently, the creation of data tables and workflow diagrams is not feasible at this time.
This absence of information underscores a frontier in lipid research. The discovery and characterization of novel lipids and their metabolic pathways are crucial for advancing our understanding of cellular biology and disease. The potential role of this compound in cellular processes remains an open question, inviting the scientific community to explore its synthesis, regulation, and function. Future investigations will be essential to elucidate the significance of this molecule and its potential as a biomarker or therapeutic target.
References
- 1. CHEBI:76391 [ebi.ac.uk]
- 2. CHEBI:76391 [ebi.ac.uk]
- 3. Synthesis of docosahexaenoyl-, arachidonoyl- and palmitoyl-coenzyme A in ocular tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of arachidonoyl coenzyme A and docosahexaenoyl coenzyme A in retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thioesterase superfamily member 2/acyl-CoA thioesterase 13 (Them2/Acot13) regulates hepatic lipid and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Hypothetical Enzymatic Synthesis of (2E,13Z)-Docosadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2E,13Z)-Docosadienoyl-CoA is a C22 unsaturated fatty acyl-CoA with a unique structure, featuring a trans double bond at the C2 position and a cis double bond at the C13 position. While this specific isomer is not extensively characterized in metabolic pathways, its synthesis can be postulated through the coordinated action of fatty acid elongases, desaturases, and activating enzymes. This technical guide outlines a hypothetical enzymatic pathway for the synthesis of this compound, providing detailed experimental protocols for the key enzymatic steps and summarizing relevant quantitative data. The proposed pathway and experimental workflows are visualized through diagrams to facilitate understanding. This document serves as a foundational resource for researchers interested in the potential synthesis and study of this novel fatty acyl-CoA.
Introduction
Very-long-chain fatty acids (VLCFAs) and their CoA esters are critical molecules in numerous biological processes, including membrane structure, energy storage, and cell signaling.[1] The specific stereochemistry of double bonds within these molecules dictates their physical properties and biological functions. The molecule of interest, this compound, presents an intriguing combination of a trans double bond at the 2-position, a common intermediate in fatty acid metabolism, and a cis double bond at the 13-position, which suggests the action of a specific desaturase.
This guide proposes a plausible enzymatic route to synthesize this molecule, starting from a common precursor and utilizing known enzyme families:
-
Acyl-CoA Synthetases (ACS): Activate fatty acids by attaching Coenzyme A.
-
Fatty Acid Elongases (ELOVL): Extend the carbon chain of fatty acids.
-
Fatty Acid Desaturases (FADS): Introduce double bonds at specific positions.
Hypothetical Enzymatic Synthesis Pathway
The proposed synthesis of this compound begins with a C20:1 fatty acid precursor, gondoic acid (cis-11-eicosenoic acid), and proceeds through elongation and subsequent activation. The trans-2 double bond is a natural intermediate of the fatty acid elongation cycle.
Pathway Overview
The logical flow of the proposed synthesis is as follows:
References
The Enigmatic Role of (2E,13Z)-Docosadienoyl-CoA in Beta-Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the putative role of (2E,13Z)-docosadienoyl-CoA in mitochondrial beta-oxidation. As a C22:2 unsaturated fatty acyl-CoA, its degradation presents unique challenges to the core beta-oxidation pathway, necessitating the involvement of auxiliary enzymes. This document outlines the predicted metabolic cascade, presents representative quantitative data for analogous molecules, and provides detailed experimental protocols to facilitate further research into this specific fatty acid derivative. The information herein is intended to serve as a foundational resource for researchers investigating lipid metabolism, particularly in the context of drug development targeting fatty acid oxidation pathways.
Introduction
Fatty acid beta-oxidation is a critical catabolic process for energy production, particularly from long-chain fatty acids. While the degradation of saturated fatty acids follows a well-defined four-step cycle, the presence of double bonds in unsaturated fatty acids, such as in this compound, requires additional enzymatic steps to resolve non-standard intermediates. The specific stereochemistry and position of the double bonds in this C22:2 acyl-CoA dictate the precise enzymatic machinery required for its complete oxidation to acetyl-CoA. Understanding this pathway is crucial for elucidating its role in cellular metabolism and for identifying potential therapeutic targets in metabolic diseases.
Predicted Metabolic Pathway of this compound
The beta-oxidation of this compound is predicted to proceed through a series of standard beta-oxidation cycles, interspersed with reactions catalyzed by auxiliary enzymes to handle the two double bonds. The initial trans-2 double bond is a standard substrate for the second enzyme of beta-oxidation, enoyl-CoA hydratase. However, the cis-13 double bond will require isomerization and potentially reduction as the acyl chain is shortened.
After five cycles of conventional beta-oxidation, the original C13 double bond of the docosadienoyl-CoA will be at the C3 position, resulting in a cis-Δ³-enoyl-CoA intermediate. This intermediate is not a substrate for acyl-CoA dehydrogenase. Therefore, the auxiliary enzyme enoyl-CoA isomerase is required to convert the cis-Δ³ double bond to a trans-Δ² double bond, which can then re-enter the standard beta-oxidation spiral.
The subsequent steps would proceed as follows:
-
This compound enters the beta-oxidation pathway.
-
The trans-Δ² bond is hydrated by enoyl-CoA hydratase .
-
3-hydroxyacyl-CoA dehydrogenase catalyzes the subsequent oxidation.
-
β-ketothiolase cleaves off an acetyl-CoA molecule, yielding (11Z)-eicosenoyl-CoA.
-
This process repeats for four more cycles, shortening the chain by two carbons each time and producing four additional acetyl-CoA molecules.
-
The resulting intermediate is (3Z)-dodecenoyl-CoA .
-
(3Z)-dodecenoyl-CoA is not a substrate for acyl-CoA dehydrogenase. Enoyl-CoA isomerase converts it to (2E)-dodecenoyl-CoA .
-
This trans-Δ² intermediate can now re-enter the main beta-oxidation pathway and undergo five more cycles of oxidation to yield a final six acetyl-CoA molecules.
However, if the double bond after several rounds of beta-oxidation ends up at an even-numbered carbon, forming a 2,4-dienoyl-CoA intermediate, the enzyme 2,4-dienoyl-CoA reductase would be required.[1][2] For the predicted pathway of this compound, this specific reductase is not immediately implicated after the initial cycles.
Signaling Pathway and Regulation
The beta-oxidation of unsaturated fatty acids is transcriptionally regulated, primarily by the peroxisome proliferator-activated receptor alpha (PPARα).[3][4] PPARα, when activated by fatty acids or their derivatives, forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[5][6] This upregulates the expression of genes encoding the enzymes of beta-oxidation, including the auxiliary enzymes required for unsaturated fatty acid degradation.[3][7]
Figure 1: PPARα-mediated transcriptional regulation of unsaturated fatty acid beta-oxidation.
Quantitative Data
Specific quantitative data for the beta-oxidation of this compound are not available in the current literature. The following tables present representative kinetic parameters for the key auxiliary enzymes, 2,4-dienoyl-CoA reductase and enoyl-CoA isomerase, with various long-chain unsaturated acyl-CoA substrates. These values are intended to provide a comparative framework for researchers.
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Source Organism | Reference |
| 2,4-Dienoyl-CoA Reductase | 2-trans,4-cis-Decadienoyl-CoA | 5.5 | 110 | Bovine Liver | [8] |
| 2-trans,4-trans-Decadienoyl-CoA | 6.2 | 125 | Bovine Liver | [8] | |
| 2,4-Hexadienoyl-CoA | 15 ± 2 | 2.5 ± 0.1 | Human (Peroxisomal) | [9] | |
| Enoyl-CoA Isomerase | trans-3-Hexenoyl-CoA | 60 | - | Yeast | [10] |
| cis-3-Octenoyl-CoA | 25 | - | Rat Liver | [11] |
Table 1: Representative Kinetic Parameters of Auxiliary Beta-Oxidation Enzymes. Note: These values are for analogous substrates and not for intermediates of this compound metabolism. The specific activity and affinity for the predicted intermediates would need to be determined experimentally.
Experimental Protocols
Synthesis of Radiolabeled this compound
To study the metabolism of this compound, a radiolabeled version (e.g., with 14C or 3H) is essential.
Principle: This protocol describes a two-step enzymatic synthesis of radiolabeled long-chain acyl-CoA esters using a crude mitochondrial outer membrane preparation as the enzyme source for acyl-CoA ligase.[1][12]
Materials:
-
Radiolabeled (2E,13Z)-docosadienoic acid (e.g., --INVALID-LINK---docosadienoic acid, to be custom synthesized)
-
Rat liver mitochondrial outer membrane preparation[1]
-
ATP, Coenzyme A (CoA), MgCl2, KCl, Tris-HCl buffer (pH 7.4)
-
Bovine serum albumin (fatty acid-free)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Scintillation counter and fluid
Procedure:
-
Preparation of Enzyme Source: Isolate mitochondrial outer membranes from rat liver as described by Sottocasa et al. (1967).
-
Reaction Mixture: In a microcentrifuge tube, combine Tris-HCl buffer, ATP, CoA, MgCl2, KCl, and fatty acid-free BSA.
-
Initiation: Add the radiolabeled (2E,13Z)-docosadienoic acid (dissolved in a small amount of ethanol) to the reaction mixture.
-
Enzymatic Reaction: Start the reaction by adding the mitochondrial outer membrane preparation. Incubate at 37°C for 30-60 minutes.
-
Termination: Stop the reaction by adding perchloric acid.
-
Purification: Extract the acyl-CoA esters using a butanol/water partition. The acyl-CoA will be in the butanol phase.
-
Analysis: Evaporate the butanol and redissolve the residue in a small volume of solvent. Spot onto a TLC plate and develop the chromatogram.
-
Quantification: Scrape the silica (B1680970) corresponding to the acyl-CoA spot and quantify the radioactivity using a scintillation counter.
In Vitro Beta-Oxidation Assay
Principle: This assay measures the rate of beta-oxidation of radiolabeled this compound by isolated mitochondria by quantifying the production of radiolabeled acetyl-CoA.
Materials:
-
Radiolabeled this compound (from Protocol 4.1)
-
Isolated mitochondria (e.g., from rat liver or heart)
-
Reaction buffer (containing L-carnitine, NAD+, FAD, and other necessary cofactors)
-
Perchloric acid
-
HPLC system with a radioactivity detector
Procedure:
-
Mitochondrial Preparation: Isolate mitochondria from the tissue of interest using standard differential centrifugation methods.
-
Reaction Setup: In a temperature-controlled chamber, add the isolated mitochondria to the reaction buffer.
-
Initiation: Start the reaction by adding the radiolabeled this compound.
-
Time Points: At various time points, withdraw aliquots of the reaction mixture and immediately quench with perchloric acid to stop the reaction and precipitate proteins.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. The supernatant contains the acid-soluble metabolites, including acetyl-CoA.
-
Analysis: Analyze the supernatant using reverse-phase HPLC coupled with a radioactivity detector to separate and quantify the amount of radiolabeled acetyl-CoA produced.
-
Calculation: Calculate the rate of beta-oxidation based on the rate of acetyl-CoA formation.
Cellular Fatty Acid Uptake Assay
Principle: This assay measures the uptake of a fluorescently labeled analog of (2E,13Z)-docosadienoic acid into live cells.[13][14][15]
Materials:
-
Fluorescently labeled (2E,13Z)-docosadienoic acid analog (e.g., BODIPY-labeled, custom synthesis required)
-
Cultured cells of interest (e.g., hepatocytes, myotubes)
-
Cell culture medium
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate and grow to the desired confluency.
-
Preparation of Uptake Solution: Prepare a solution of the fluorescent fatty acid analog in serum-free medium, complexed to fatty acid-free BSA.
-
Uptake Measurement: Remove the culture medium from the cells and add the uptake solution.
-
Incubation: Incubate the cells at 37°C for various time points.
-
Quenching (Optional): For plate reader assays, a quenching agent can be added to eliminate extracellular fluorescence.[13]
-
Washing: For microscopy, wash the cells with ice-cold PBS to remove excess fluorescent probe.
-
Analysis: Measure the intracellular fluorescence using a fluorescence plate reader or visualize the uptake using a fluorescence microscope.
Mandatory Visualizations
Figure 2: Predicted beta-oxidation pathway of this compound.
Figure 3: Experimental workflow for studying the in vitro beta-oxidation.
Conclusion
The beta-oxidation of this compound represents an intriguing area of lipid metabolism that is currently under-explored. Based on established principles of polyunsaturated fatty acid degradation, a plausible metabolic pathway can be predicted, highlighting the essential roles of auxiliary enzymes such as enoyl-CoA isomerase. This technical guide provides a theoretical framework and practical experimental protocols to stimulate and guide future research. Elucidating the specific kinetics and regulation of this pathway will not only enhance our fundamental understanding of lipid metabolism but may also unveil novel therapeutic avenues for metabolic diseases.
References
- 1. One-step synthesis of radioactive acyl-CoA and acylcarnitines using rat liver mitochondrial outer membrane as enzyme source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 3. Transcriptional regulation of lipid metabolism by fatty acids: a key determinant of pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-3 polyunsaturated fatty acid regulation of hepatic gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,4-Dienoyl-coenzyme A reductase deficiency: a possible new disorder of fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 11. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 12. Procedure for enzymatic synthesis and isolation of radioactive long chain acyl-CoA esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioassaysys.com [bioassaysys.com]
- 14. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]
- 15. researchgate.net [researchgate.net]
(2E,13Z)-Docosadienoyl-CoA: An In-Depth Technical Guide on a Putative Metabolic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E,13Z)-Docosadienoyl-CoA is a long-chain fatty acyl-coenzyme A molecule whose specific role as a metabolic intermediate is not yet well-defined in publicly available scientific literature. Its structure, featuring a C22 carbon backbone with a trans double bond at the second position and a cis double bond at the thirteenth position, suggests its potential involvement in the complex network of fatty acid metabolism, particularly in the pathways of beta-oxidation and the synthesis of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). This technical guide aims to synthesize the current understanding of related metabolic pathways to propose a hypothetical context for the metabolism of this compound, and to provide a framework for future research by outlining relevant experimental protocols and potential signaling implications.
Hypothetical Metabolic Pathways
Based on the established principles of fatty acid metabolism, we can postulate the potential origins and fates of this compound.
Biosynthesis
The synthesis of a C22:2 fatty acyl-CoA with this specific double bond configuration likely involves the coordinated action of fatty acid elongase and desaturase enzymes. A plausible pathway could start from a shorter, common unsaturated fatty acid, such as oleic acid (18:1(9Z)).
Caption: Hypothetical biosynthetic pathway of this compound.
This proposed pathway involves two successive elongation steps of oleoyl-CoA by fatty acid elongases (ELOVL) to form docosenoyl-CoA (22:1(13Z)). Subsequently, an acyl-CoA dehydrogenase, typically involved in the first step of beta-oxidation, could introduce a trans double bond at the C-2 position.
Beta-Oxidation
The presence of a trans-2-enoyl-CoA structure is a hallmark of intermediates in the beta-oxidation pathway. Therefore, this compound could be an intermediate in the degradation of a longer polyunsaturated fatty acid. The metabolism of this molecule would require auxiliary enzymes to handle the cis-13 double bond.
Caption: Proposed beta-oxidation pathway for this compound.
In this pathway, the standard steps of beta-oxidation would proceed until the cis-13 double bond is near the active site, at which point an isomerase would be required to convert it to a trans configuration for the cycle to continue.
Quantitative Data
Currently, there is no specific quantitative data, such as enzyme kinetics or cellular concentrations, available in the literature for this compound. The following table provides a template for the types of data that would be crucial to collect to understand the metabolic significance of this molecule.
| Parameter | Enzyme | Substrate(s) | Value | Units | Reference |
| Km | [Enzyme Name] | This compound | Data not available | µM | |
| kcat | [Enzyme Name] | This compound | Data not available | s⁻¹ | |
| Cellular Concentration | - | This compound | Data not available | pmol/mg protein |
Experimental Protocols
To investigate the metabolic role of this compound, a series of experimental approaches are necessary.
Synthesis of this compound
Objective: To chemically synthesize the molecule for use as a standard and in enzymatic assays.
Methodology:
-
Starting Material: (13Z)-Docosenoic acid.
-
Activation: Convert the carboxylic acid to an activated ester (e.g., N-hydroxysuccinimide ester).
-
Thioesterification: React the activated ester with Coenzyme A trilithium salt in a suitable buffer (e.g., sodium bicarbonate) to form the acyl-CoA.
-
Purification: Purify the product using reverse-phase high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the structure and purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
In Vitro Enzyme Assays
Objective: To identify enzymes that produce or degrade this compound.
Methodology:
-
Enzyme Source: Purified recombinant enzymes (e.g., ELOVLs, FADS, acyl-CoA dehydrogenases, enoyl-CoA hydratases) or cell lysates.
-
Reaction Mixture: Incubate the enzyme with the putative substrate(s) (e.g., (13Z)-docosenoyl-CoA for synthesis, or this compound for degradation) in an appropriate buffer with necessary cofactors (e.g., NADPH, FAD).
-
Analysis: Quench the reaction and analyze the products by LC-MS/MS to detect the formation or consumption of this compound.
Cellular Lipidomics
Objective: To detect and quantify this compound in biological samples.
Methodology:
-
Sample Preparation: Extract lipids from cells or tissues using a suitable solvent system (e.g., Folch method).
-
Acyl-CoA Extraction: Isolate the acyl-CoA fraction using solid-phase extraction.
-
LC-MS/MS Analysis: Separate the acyl-CoAs by reverse-phase HPLC coupled to a tandem mass spectrometer. Use a synthetic this compound standard for identification and quantification.
Caption: Overall experimental workflow for studying this compound.
Potential Signaling Roles
While no direct signaling roles for this compound have been identified, long-chain acyl-CoAs are known to be involved in various signaling and regulatory processes.
-
Gene Expression: Acyl-CoAs can regulate the activity of transcription factors, such as peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism.
-
Protein Acylation: The acyl group can be transferred to proteins as a post-translational modification, affecting their localization and function.
-
Ion Channel Regulation: Some ion channels are directly modulated by long-chain acyl-CoAs.
Further research is needed to determine if this compound has any specific roles in these processes.
Conclusion
This compound remains an enigmatic molecule within the landscape of lipid metabolism. Based on its structure, it is plausible that it functions as an intermediate in the biosynthesis or degradation of very-long-chain unsaturated fatty acids. The technical framework provided in this guide, including hypothetical pathways, necessary quantitative data, and detailed experimental protocols, offers a roadmap for researchers to elucidate the precise metabolic fate and potential biological significance of this intriguing acyl-CoA. Future studies in this area will be crucial for a more complete understanding of the intricate network of fatty acid metabolism and its implications for health and disease.
A Technical Guide to the Structural Characterization of Docosadienoyl-CoA Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the structural characterization of docosadienoyl-CoA isomers. Given the critical role of very-long-chain fatty acyl-CoAs in cellular metabolism and signaling, precise identification and quantification of these molecules are paramount for advancing research in metabolic diseases and drug development. This document outlines detailed experimental protocols, data presentation strategies, and visual representations of relevant biological pathways.
Introduction to Docosadienoyl-CoA Isomers
Docosadienoyl-CoA, a thioester of docosadienoic acid and coenzyme A, exists as various isomers differing in the position and geometry (cis/trans) of their two double bonds. These molecules are key intermediates in lipid metabolism, particularly in the peroxisomal β-oxidation pathway. Their specific isomeric forms can have distinct biological activities, including the potential to act as signaling molecules through interactions with nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs). Accurate structural elucidation and quantification are therefore essential to understanding their physiological and pathological roles.
Analytical Methodologies for Structural Characterization
The structural characterization of docosadienoyl-CoA isomers relies on a combination of sophisticated analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Extraction of Acyl-CoAs from Biological Samples
A robust extraction protocol is the foundation for accurate analysis. The following is a generalized protocol adaptable for tissues (e.g., brain, liver) and cultured cells.
Experimental Protocol: Acyl-CoA Extraction
-
Sample Homogenization: Homogenize frozen tissue or cell pellets in 10 volumes of ice-cold 10% (w/v) trichloroacetic acid (TCA).
-
Internal Standard Spiking: Add an appropriate internal standard, such as a stable isotope-labeled or odd-chain acyl-CoA (e.g., C17:0-CoA), to the homogenate to correct for extraction efficiency and matrix effects.
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with one column volume of methanol (B129727), followed by one column volume of 50 mM potassium phosphate (B84403) buffer (pH 7.2).
-
Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Wash the cartridge with two column volumes of 50 mM potassium phosphate buffer to remove interfering polar compounds.
-
Elute the acyl-CoAs with two column volumes of methanol containing 25 mM ammonium (B1175870) hydroxide.
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, typically a mixture of water and acetonitrile.
Chromatographic Separation of Docosadienoyl-CoA Isomers
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for separating acyl-CoA isomers. The separation is based on the hydrophobicity of the acyl chain.
Experimental Protocol: RP-HPLC Separation
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used.
-
Mobile Phase A: 95:5 water:acetonitrile with 10 mM ammonium acetate.
-
Mobile Phase B: 95:5 acetonitrile:water with 10 mM ammonium acetate.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic, longer-chain acyl-CoAs. The exact gradient profile needs to be optimized for the specific isomers of interest.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common.
-
Column Temperature: Maintaining the column at a constant temperature (e.g., 40°C) is crucial for reproducible retention times.
Mass Spectrometric Analysis and Isomer Differentiation
Tandem mass spectrometry (MS/MS) is essential for the sensitive and specific detection of acyl-CoAs. Electrospray ionization (ESI) in positive ion mode is typically employed.
Key Fragmentation Patterns:
Acyl-CoAs exhibit a characteristic fragmentation pattern in MS/MS analysis. The most common fragmentation is a neutral loss of the 507 Da phosphopantetheine-adenosine diphosphate (B83284) moiety from the protonated molecule [M+H]+.[1][2] This neutral loss is a highly specific marker for acyl-CoAs and is used in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for quantification.
Experimental Protocol: LC-MS/MS Analysis
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
The precursor ion (Q1) is the m/z of the protonated docosadienoyl-CoA isomer.
-
The product ion (Q3) is typically the fragment resulting from the neutral loss of 507 Da.
-
For example, for a C22:2-CoA, the precursor ion would be [M+H]+ and the product ion would be [M+H-507]+.
-
-
Collision Energy (CE): The CE needs to be optimized for each specific transition to achieve maximal signal intensity.
Differentiation of Positional Isomers:
While MRM based on the neutral loss of 507 Da is excellent for quantification, it does not typically differentiate positional isomers. To achieve this, a "pseudo-MRM" approach can be used where the fragmentation of the acyl chain itself is monitored. However, for definitive identification of double bond positions, more advanced techniques like ozone-induced dissociation (OzID) or derivatization followed by MS/MS analysis may be required.
Quantitative Data Presentation
While specific quantitative data for docosadienoyl-CoA isomers are not extensively reported in the literature, the following tables provide a template for presenting such data once obtained experimentally. Table 1 shows representative concentrations of other long-chain acyl-CoAs found in rat brain, which can serve as a reference.[3] Table 2 provides a template for summarizing LC-MS/MS parameters for a quantitative assay.
Table 1: Representative Concentrations of Long-Chain Acyl-CoAs in Rat Brain [3]
| Acyl-CoA Species | Concentration (nmol/g tissue) |
| Palmitoyl-CoA (16:0) | 6.0 |
| Stearoyl-CoA (18:0) | 4.0 |
| Oleoyl-CoA (18:1) | 11.0 |
| Linoleoyl-CoA (18:2) | 2.0 |
| Arachidonoyl-CoA (20:4) | 2.0 |
| Docosadienoyl-CoA (22:2) | To be determined |
Table 2: Template for LC-MS/MS Parameters for Docosadienoyl-CoA Isomer Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Docosadienoyl-CoA Isomer 1 | [M+H]+ | [M+H-507]+ | 50 | To be optimized |
| Docosadienoyl-CoA Isomer 2 | [M+H]+ | [M+H-507]+ | 50 | To be optimized |
| Internal Standard (e.g., C17:0-CoA) | [M+H]+ | [M+H-507]+ | 50 | To be optimized |
Biological Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the study of docosadienoyl-CoA isomers.
Experimental Workflow for Docosadienoyl-CoA Isomer Analysis
References
(2E,13Z)-Docosadienoyl-CoA: A Putative Modulator of Lipid Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(2E,13Z)-docosadienoyl-CoA is a very-long-chain fatty acyl-coenzyme A (VLCFA-CoA) whose specific biological functions are largely uncharacterized. Based on its structural features—a 22-carbon chain with a trans double bond at the 2nd position and a cis double bond at the 13th position—it is poised to be an intermediate in fatty acid metabolism and a potential signaling molecule. This guide synthesizes current knowledge on the biosynthesis, metabolism, and potential signaling roles of structurally related lipids to build a theoretical framework for understanding this compound. We will explore its hypothetical involvement in key signaling pathways, including the endocannabinoid system, peroxisome proliferator-activated receptor (PPAR) activation, and transient receptor potential (TRP) channel modulation. Furthermore, this document provides detailed experimental protocols to facilitate future research into this and other novel lipid mediators.
Introduction
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, are integral components of cellular lipids and precursors to a variety of signaling molecules.[1] Their activated forms, acyl-Coenzyme A (acyl-CoA) thioesters, are central to lipid metabolism and have been implicated in the regulation of numerous cellular processes.[2] this compound, a specific C22:2 acyl-CoA, is of interest due to its potential to interact with known lipid-sensing pathways. While direct experimental data on this molecule is scarce, its structure suggests plausible roles in cellular signaling, analogous to other well-studied VLCFAs and their derivatives.
Proposed Biosynthesis and Metabolism
The biosynthesis of this compound is hypothesized to occur through the established pathways of fatty acid elongation and desaturation, primarily in the endoplasmic reticulum.
Biosynthesis of (2E,13Z)-docosadienoic Acid
The precursor, (13Z)-docosenoic acid (erucic acid), can be synthesized from oleoyl-CoA through the action of fatty acid elongase enzymes (ELOVLs). Specifically, ELOVL5 and ELOVL2 are known to elongate C18 and C20 polyunsaturated fatty acids (PUFAs) to C22 PUFAs.[3][4][5] The cis-double bond at the 13th position (ω-9) is likely introduced by stearoyl-CoA desaturase-1 (SCD1) acting on a saturated VLCFA. The trans-double bond at the 2nd position is characteristic of an intermediate in the β-oxidation pathway. Therefore, it is plausible that (2E,13Z)-docosadienoic acid is formed during the degradation of a longer-chain polyunsaturated fatty acid.
Alternatively, a precursor like linoleic acid (18:2n-6) could be elongated by ELOVL enzymes to produce a C22 di-unsaturated fatty acid.[6] The specific desaturase responsible for the 13Z double bond in a C22 fatty acid is likely a member of the fatty acid desaturase (FADS) family, such as FADS2, which has been shown to have broad substrate specificity.[7][8][9]
Activation to this compound
Like other fatty acids, (2E,13Z)-docosadienoic acid must be activated to its CoA thioester to become metabolically active. This ATP-dependent reaction is catalyzed by long-chain acyl-CoA synthetases (ACSLs). The kinetics of these enzymes for C22:2 fatty acids have not been specifically determined, but they are known to act on a wide range of long-chain fatty acids.
Proposed Degradation Pathway
This compound is expected to be degraded via the mitochondrial β-oxidation pathway.[9][10] The presence of a trans-double bond at an even-numbered carbon (C2) allows it to be a direct substrate for enoyl-CoA hydratase. The cis-double bond at an odd-numbered carbon (C13) would require the action of an isomerase, such as Δ3,Δ2-enoyl-CoA isomerase, after several rounds of β-oxidation to shift the double bond for the cycle to continue. An auxiliary enzyme, 2,4-dienoyl-CoA reductase, may also be required if further desaturation occurs during the breakdown process.[1]
Potential Roles in Lipid Signaling
Based on the activities of structurally similar molecules, this compound and its derivatives are proposed to interact with several key lipid signaling pathways.
Endocannabinoid System Modulation
The endocannabinoid system (ECS) is a crucial neuromodulatory system. Its primary ligands, anandamide (B1667382) (N-arachidonoylethanolamine) and 2-arachidonoylglycerol (B1664049) (2-AG), are derivatives of the C20:4 fatty acid, arachidonic acid.[11] Other N-acylethanolamines (NAEs) derived from different fatty acids also exhibit biological activity.[10] It is plausible that (2E,13Z)-docosadienoic acid can be a substrate for the enzymes that synthesize NAEs, such as N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), leading to the formation of N-(2E,13Z)-docosadienoylethanolamine. This novel NAE could potentially interact with cannabinoid receptors (CB1 and CB2) or other components of the ECS. For instance, N-docosahexaenoylethanolamine (DHEA), derived from the C22:6 fatty acid DHA, has been shown to bind to both CB1 and CB2 receptors.[12]
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
PPARs are nuclear receptors that function as ligand-activated transcription factors, playing a pivotal role in lipid and glucose metabolism.[13] Long-chain fatty acids and their CoA esters are known endogenous ligands for PPARs, particularly PPARα.[10][14] Studies have shown that unsaturated long-chain fatty acyl-CoAs can bind to PPARα with high affinity, with Kd values in the nanomolar range.[10] While polyunsaturated fatty acids of 18-20 carbons are strong activators, those with 22 carbons have shown weaker effects in some studies.[1] However, the high affinity of long-chain acyl-CoAs in general for PPARα suggests that this compound is a potential PPARα agonist, which would lead to the transcriptional regulation of genes involved in fatty acid oxidation.
Transient Receptor Potential (TRP) Channel Modulation
TRP channels are a diverse family of ion channels that act as cellular sensors for a wide range of stimuli, including temperature, pH, and chemical compounds. Several TRP channels, notably TRPV1, are modulated by lipids. Long-chain acyl-CoAs have been shown to be potent activators of TRPV1 channels.[15] This activation is dependent on the acyl chain length and degree of saturation. While specific data for a C22:2 acyl-CoA is not available, it is conceivable that this compound could modulate TRPV1 activity. The activation of TRPV1 by the satiety factor oleoylethanolamide (OEA), an NAE, occurs with an EC50 of approximately 2 µM.[16]
Quantitative Data
Direct quantitative data for this compound is not currently available in the public domain. The following tables summarize relevant data from structurally similar lipids to provide a basis for experimental design.
Table 1: Binding Affinities and Activation Concentrations of Related Lipids for Receptors
| Ligand | Receptor | Assay Type | Value | Reference |
| Unsaturated Long-Chain Fatty Acyl-CoAs | PPARα | Fluorescence Displacement | Kd: 1-14 nM | [10] |
| Saturated Long-Chain Fatty Acyl-CoAs | PPARα | Fluorescence Displacement | Kd: 1-13 nM | [10] |
| Oleoylethanolamide (OEA) | TRPV1 | Electrophysiology | EC50: ~2 µM | [16] |
| Anandamide (AEA) | CB1 | Radioligand Binding | Ki: 61 nM | [11] |
| Anandamide (AEA) | CB2 | Radioligand Binding | Ki: 1930 nM | [11] |
Table 2: Enzyme Kinetic Parameters for Related Reactions
| Enzyme | Substrate | Km | Vmax / kcat | Reference |
| Fatty Acid Elongase (Yeast) | Lauroyl-CoA (12:0) | 0.05 mM | - | [17] |
| Fatty Acid Elongase (Yeast) | Palmitoyl-CoA (16:0) | 0.13 mM | - | [17] |
| Fatty Acid Elongase (Yeast) | Malonyl-CoA | 0.13 mM | - | [17] |
Note: The data presented in these tables are for related molecules and should be used as a guide for estimating the potential properties of this compound.
Experimental Protocols
The following protocols are generalized methods that can be adapted to study this compound.
Synthesis of (2E,13Z)-Docosadienoic Acid and its Deuterated Analog
-
Chemical Synthesis: A multi-step organic synthesis approach would be required. This could involve Wittig reactions to introduce the double bonds with specific stereochemistry, followed by functional group manipulations to yield the final carboxylic acid.[18]
-
Synthesis of Deuterated Standards: For quantitative analysis using mass spectrometry, deuterated internal standards are essential. This can be achieved by using deuterated starting materials in the chemical synthesis or through H/D exchange reactions on the final product or its precursors.[19][20]
Quantification of this compound in Biological Samples
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.
-
Sample Preparation:
-
Homogenize tissue or cells in a cold buffer containing antioxidants and phosphatase/esterase inhibitors.
-
Perform a liquid-liquid extraction with an organic solvent system (e.g., chloroform/methanol/water).
-
The aqueous phase containing the acyl-CoAs is then subjected to solid-phase extraction (SPE) for purification and concentration.
-
-
LC-MS/MS Analysis:
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with a mobile phase containing an ion-pairing agent (e.g., ammonium (B1175870) acetate).
-
Detect the analyte using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transition of this compound and its deuterated internal standard.[15][21][22][23]
-
In Vitro Fatty Acid Elongation Assay
-
Principle: This assay measures the incorporation of radiolabeled malonyl-CoA into a fatty acid primer by a microsomal fraction containing the elongase enzymes.[24]
-
Protocol:
-
Prepare microsomes from a relevant cell line or tissue.
-
Set up a reaction mixture containing microsomal protein, a fatty acyl-CoA primer (e.g., a C20:2-CoA), radiolabeled [14C]malonyl-CoA, and NADPH in a suitable buffer.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and extract the lipids.
-
Separate the fatty acids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the radioactivity in the elongated fatty acid product using a scintillation counter.
-
PPARα Activation Assay
-
Principle: A cell-based reporter gene assay is commonly used to measure the activation of PPARα by a ligand.
-
Protocol:
-
Co-transfect a suitable cell line (e.g., HEK293T) with an expression vector for PPARα and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).
-
Treat the transfected cells with varying concentrations of (2E,13Z)-docosadienoic acid or its CoA ester.
-
After an incubation period, lyse the cells and measure luciferase activity using a luminometer.
-
An increase in luciferase activity indicates activation of PPARα.[25][26][27]
-
Whole-Cell Patch-Clamp Recording of TRPV1 Activation
-
Principle: This electrophysiological technique directly measures the ion currents flowing through TRPV1 channels in response to an agonist.
-
Protocol:
-
Use a cell line stably expressing TRPV1 (e.g., HEK293-TRPV1).
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Perfuse the cell with a solution containing this compound at various concentrations.
-
Record the resulting membrane currents. An inward current at a negative holding potential is indicative of channel activation.[28][29][30][31]
-
Visualizations
Proposed Biosynthetic and Signaling Pathways
Caption: Proposed metabolic and signaling pathways for this compound.
Experimental Workflow for Quantitative Analysis
Caption: Workflow for the quantitative analysis of this compound.
Logic Diagram for PPARα Activation Assay
Caption: Logical flow of the PPARα reporter gene activation assay.
Conclusion
While this compound remains a largely unexplored lipid metabolite, its structural characteristics strongly suggest a role in cellular signaling, in addition to its function as a metabolic intermediate. This guide provides a comprehensive theoretical framework, based on the known biology of similar molecules, to stimulate and guide future research. The proposed involvement in the endocannabinoid system, PPAR activation, and TRP channel modulation offers exciting avenues for investigation. The detailed experimental protocols provided herein offer a starting point for researchers to elucidate the precise biological functions of this and other novel very-long-chain fatty acyl-CoAs, potentially uncovering new therapeutic targets for a range of diseases.
References
- 1. iranarze.ir [iranarze.ir]
- 2. Inhibition of TRPV1 channels by a naturally occurring omega-9 fatty acid reduces pain and itch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Functional characterization of the duck and turkey fatty acyl elongase enzymes ELOVL5 and ELOVL2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stepwise metabolic engineering of docosatrienoic acid – an ω3 very long‐chain polyunsaturated fatty acid with potential health benefits in Brassica carinata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The fatty acid desaturase 2 (FADS2) gene product catalyzes Δ4 desaturation to yield n-3 docosahexaenoic acid and n-6 docosapentaenoic acid in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The fatty acid desaturase 2 (FADS2) gene product catalyzes Δ4 desaturation to yield n-3 docosahexaenoic acid and n-6 docosapentaenoic acid in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty acid desaturase 2 (FADS2) but not FADS1 desaturates branched chain and odd chain saturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peroxisome proliferator-activated receptor alpha interacts with high affinity and is conformationally responsive to endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Critical Enzymes Involved in Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-docosahexaenoyl ethanolamine (synaptamide) has antinociceptive effects in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selectivity of fatty acid ligands for PPARalpha which correlates both with binding to cis-element and DNA binding-independent transactivity in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Liquid chromatography-tandem mass spectrometry analysis of free and esterified fatty acid N-acyl ethanolamines in plasma and blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activation of TRPV1 by the satiety factor oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. apo.ansto.gov.au [apo.ansto.gov.au]
- 19. Documents download module [ec.europa.eu]
- 20. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lipidmaps.org [lipidmaps.org]
- 22. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. PPARα (Peroxisome Proliferator-activated Receptor α) Activation Reduces Hepatic CEACAM1 Protein Expression to Regulate Fatty Acid Oxidation during Fasting-refeeding Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Whole Cell Patch Clamp Protocol [protocols.io]
- 29. docs.axolbio.com [docs.axolbio.com]
- 30. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 31. researchgate.net [researchgate.net]
The Stereochemistry and Metabolism of (2E,13Z)-Docosadienoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry and predicted metabolic fate of (2E,13Z)-docosadienoyl-CoA, a very-long-chain polyunsaturated fatty acyl-CoA. Due to the limited direct research on this specific molecule, this guide synthesizes information from the broader context of very-long-chain polyunsaturated fatty acid (VLC-PUFA) metabolism, offering a robust framework for its study.
Understanding the Stereochemistry of this compound
This compound is a 22-carbon fatty acyl-CoA molecule characterized by two double bonds with specific stereochemistry. The "docosa-" prefix indicates a 22-carbon chain. The "-dienoyl" suffix signifies the presence of two double bonds in the acyl chain, which is activated by attachment to Coenzyme A (CoA). The locants and stereochemical descriptors are crucial for understanding its structure and enzymatic processing:
-
(2E)-: This denotes a double bond between the second and third carbon atoms with an trans (entgegen) configuration. The presence of a trans double bond at the C-2 position is a common feature of intermediates in the β-oxidation pathway.
-
(13Z)-: This indicates a double bond between the 13th and 14th carbon atoms with a cis (zusammen) configuration. Cis double bonds are common in naturally occurring unsaturated fatty acids.
The combination of a long carbon chain and these specific double bond configurations dictates its metabolic processing, which primarily occurs within the peroxisome.
Predicted Metabolic Pathway: Peroxisomal β-Oxidation
The degradation of very-long-chain fatty acids (VLCFAs) like docosadienoic acid occurs predominantly, if not exclusively, in peroxisomes. The standard β-oxidation spiral is insufficient for degrading unsaturated fatty acids with cis double bonds or double bonds at odd-numbered positions. Therefore, this compound requires the action of both the core peroxisomal β-oxidation enzymes and specific auxiliary enzymes.
The predicted metabolic pathway is as follows:
-
Initial Cycles of β-Oxidation: The this compound molecule, already possessing a trans double bond at the C-2 position, can directly enter the peroxisomal β-oxidation pathway. It will undergo five cycles of β-oxidation, with each cycle shortening the acyl-CoA chain by two carbons and producing one molecule of acetyl-CoA.
-
Formation of a Problematic Intermediate: After five cycles, the original 13Z double bond will be at the C-3 position, resulting in a cis-Δ³-enoyl-CoA intermediate. This intermediate is not a substrate for the next enzyme in the β-oxidation spiral, enoyl-CoA hydratase.
-
Action of Auxiliary Enzymes: To overcome this metabolic block, auxiliary enzymes are required:
-
Δ³,Δ²-Enoyl-CoA Isomerase (ECI): This enzyme isomerizes the cis-Δ³ double bond to a trans-Δ² double bond. The resulting trans-Δ²-enoyl-CoA is a substrate for enoyl-CoA hydratase, allowing β-oxidation to proceed.
-
-
Completion of β-Oxidation: Once the double bond is correctly positioned and configured, the remaining cycles of β-oxidation can proceed until the fatty acid is completely degraded to acetyl-CoA, or in the case of peroxisomal β-oxidation, until a medium-chain fatty acyl-CoA is formed, which can then be transported to the mitochondria for complete oxidation.
The following diagram illustrates the proposed metabolic pathway for this compound.
Caption: Proposed metabolic pathway of this compound in the peroxisome.
Quantitative Data from Analogous Compounds
Table 1: Peroxisomal β-Oxidation Rates of C22 Fatty Acids in Cultured Human Fibroblasts
| Substrate | β-Oxidation Rate (pmol/h per mg protein) | Reference |
| [1-¹⁴C]Docosahexaenoic Acid (DHA, C22:6) | 15.8 ± 2.5 | F. Valianpour et al. (2003) |
| [1-¹⁴C]Docosapentaenoic Acid (DPA, C22:5) | 20.1 ± 3.1 | F. Valianpour et al. (2003) |
| [1-¹⁴C]Erucic Acid (C22:1) | 25.4 ± 4.2 | R. J. Wanders et al. (1995) |
Table 2: Substrate Specificity of Recombinant Human Peroxisomal Acyl-CoA Oxidase 1 (ACOX1)
| Substrate (Acyl-CoA) | Relative Activity (%) | Reference |
| Palmitoyl-CoA (C16:0) | 100 | M. J. van Veldhoven et al. (1996) |
| Stearoyl-CoA (C18:0) | 85 | M. J. van Veldhoven et al. (1996) |
| Behenoyl-CoA (C22:0) | 60 | M. J. van Veldhoven et al. (1996) |
| Lignoceroyl-CoA (C24:0) | 45 | M. J. van Veldhoven et al. (1996) |
Experimental Protocols for Studying VLC-PUFA Metabolism
The following are detailed methodologies for key experiments relevant to the study of this compound metabolism. These protocols are adapted from established methods for other very-long-chain fatty acids.
Measurement of Peroxisomal β-Oxidation in Cultured Fibroblasts
This protocol is based on the measurement of the production of radiolabeled acetyl-CoA from a radiolabeled fatty acid substrate.
Materials:
-
Cultured human skin fibroblasts
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal bovine serum (FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
[1-¹⁴C]-(2E,13Z)-Docosadienoic acid (custom synthesis)
-
Bovine serum albumin (BSA), fatty acid-free
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Cell Culture: Culture human skin fibroblasts in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO₂. Grow cells to confluence in T25 flasks.
-
Substrate Preparation: Prepare a stock solution of [1-¹⁴C]-(2E,13Z)-docosadienoic acid complexed to BSA.
-
Incubation: Wash the confluent fibroblast monolayers twice with PBS. Add 1 ml of incubation medium (DMEM containing 0.4 mM potassium phosphate buffer and the radiolabeled substrate) to each flask.
-
Reaction: Incubate the flasks at 37°C for 2 hours.
-
Termination and Separation: Terminate the reaction by adding perchloric acid. The water-soluble products (primarily [¹⁴C]acetyl-CoA) are separated from the unoxidized fatty acid by centrifugation and subsequent precipitation of the remaining fatty acid.
-
Quantification: Measure the radioactivity of the aqueous phase using a liquid scintillation counter.
-
Protein Determination: Determine the protein content of the cell lysate using a standard method (e.g., Bradford assay).
-
Calculation: Express the β-oxidation activity as pmol of [¹⁴C]acetyl-CoA produced per hour per mg of cell protein.
Quantitative Analysis of Acyl-CoAs by LC-MS/MS
This method allows for the sensitive and specific quantification of various acyl-CoA species from cell or tissue extracts.
Materials:
-
Cell or tissue samples
-
Internal standards (e.g., [¹³C]-labeled acyl-CoAs)
-
Acetonitrile (B52724), methanol, and water (LC-MS grade)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Homogenization: Homogenize cell pellets or tissue samples in a suitable buffer on ice.
-
Extraction: Add an internal standard mixture and precipitate proteins using an organic solvent (e.g., acetonitrile).
-
Purification: Centrifuge the homogenate and purify the supernatant containing the acyl-CoAs using SPE cartridges.
-
LC Separation: Inject the purified extract onto a C18 reversed-phase column. Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the different acyl-CoA species.
-
MS/MS Detection: Analyze the eluent using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for each acyl-CoA of interest are monitored.
-
Quantification: Construct calibration curves using known concentrations of acyl-CoA standards. Quantify the endogenous acyl-CoAs by comparing their peak areas to those of the internal standards.
The following diagram illustrates a general workflow for the experimental analysis of this compound metabolism.
Caption: General workflow for studying the metabolism of this compound.
Conclusion
While direct experimental data on this compound is currently lacking, a strong theoretical framework for its metabolism can be constructed based on our extensive knowledge of peroxisomal β-oxidation of other very-long-chain polyunsaturated fatty acids. It is predicted to be a substrate for the peroxisomal β-oxidation pathway, requiring the action of Δ³,Δ²-enoyl-CoA isomerase to handle the cis double bond at position 13 after several rounds of chain shortening. The experimental protocols and comparative quantitative data provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to investigate the precise metabolic fate and potential biological significance of this and other related fatty acyl-CoAs. Further research is warranted to validate this proposed pathway and to explore any unique physiological roles of this compound.
An In-depth Technical Guide on the Cellular Localization of (2E,13Z)-Docosadienoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2E,13Z)-Docosadienoyl-CoA is a very-long-chain fatty acyl-coenzyme A molecule. Acyl-CoAs are central intermediates in lipid metabolism, participating in a wide array of cellular processes including energy production through beta-oxidation, synthesis of complex lipids, and cellular signaling. The specific subcellular localization of an acyl-CoA molecule is critical to its metabolic fate and physiological function. Given its 22-carbon backbone, this compound is classified as a VLCFA derivative. The metabolism of VLCFAs has distinct characteristics and cellular compartmentalization compared to shorter chain fatty acids.
Predicted Cellular Localization and Metabolism
The cellular journey of this compound begins with the activation of its corresponding fatty acid, (2E,13Z)-docosadienoic acid, by an acyl-CoA synthetase (ACSL). These enzymes are strategically located in various subcellular compartments to direct the activated fatty acyl-CoAs into specific metabolic pathways.
Key Cellular Compartments:
-
Peroxisomes: This is the primary site for the beta-oxidation of VLCFAs (fatty acids with more than 20-22 carbons).[1][2][3][4] Due to the chain length of this compound, it is highly probable that its primary catabolic localization is the peroxisome. Here, it would undergo chain shortening through several cycles of beta-oxidation. The resulting shorter-chain acyl-CoAs can then be transported to the mitochondria for complete oxidation.[1]
-
Mitochondria: While mitochondria are the main site for beta-oxidation of short, medium, and long-chain fatty acids, they are not equipped to handle the initial breakdown of VLCFAs.[1][5][6] However, the chain-shortened products of peroxisomal beta-oxidation, as well as polyunsaturated fatty acids, are further metabolized within the mitochondria. The presence of a trans-double bond at position 2 in this compound suggests it could be an intermediate of unsaturated fatty acid oxidation, a process that occurs in both mitochondria and peroxisomes and requires auxiliary enzymes.[5][7]
-
Endoplasmic Reticulum (ER): The ER is a major hub for lipid synthesis, including the elongation and desaturation of fatty acids and their incorporation into complex lipids like phospholipids (B1166683) and triglycerides.[8][9] Long-chain acyl-CoA synthetases are present on the ER membrane, activating fatty acids for these anabolic processes.[10][11][12] It is plausible that this compound is present in the ER, where it can be a substrate for the synthesis of specialized lipids.
Quantitative Data on Subcellular Distribution of Long-Chain Acyl-CoA Synthetases
While specific quantitative data for this compound is unavailable, the distribution of long-chain acyl-CoA synthetase (ACSL) isoforms provides strong clues about where different fatty acids are activated and subsequently metabolized.
| ACSL Isoform | Primary Subcellular Localization(s) | Substrate Preference | Potential Role for this compound |
| ACSL1 | ER, Mitochondrial Outer Membrane, Plasma Membrane | C16-C18 fatty acids | Less likely to be a primary activator due to substrate preference. |
| ACSL3 | ER, Lipid Droplets | C16-C18 fatty acids | May be involved in its incorporation into stored lipids. |
| ACSL4 | ER | Arachidonic acid (20:4), Eicosapentaenoic acid (20:5) | Its preference for polyunsaturated fatty acids suggests a potential role. |
| ACSL5 | Mitochondrial Outer Membrane, Microsomes | C16-C18 fatty acids | Could be involved in directing it towards mitochondrial metabolism after peroxisomal shortening. |
| ACSL6 | ER, Plasma Membrane | Docosahexaenoic acid (DHA, 22:6) | High probability of being the primary activating enzyme due to its preference for very-long-chain polyunsaturated fatty acids.[13] |
| VLC-ACSLs (e.g., SLC27A family) | Peroxisomes, ER | Very-long-chain fatty acids (>C22) | Strong candidates for the activation of the parent fatty acid, targeting it for peroxisomal beta-oxidation. |
Experimental Protocols
Determining the subcellular localization of a specific acyl-CoA like this compound requires a combination of cell fractionation and sensitive analytical techniques.
Protocol: Subcellular Fractionation and Acyl-CoA Analysis
1. Cell Culture and Homogenization:
- Culture cells of interest (e.g., hepatocytes, neurons) under desired experimental conditions.
- Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
- Resuspend the cell pellet in an ice-cold isotonic homogenization buffer (containing sucrose (B13894), buffer, and protease inhibitors).
- Homogenize the cells using a Dounce homogenizer or a similar mechanical disruption method on ice.
2. Differential Centrifugation:
- Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 min at 4°C) to pellet nuclei and intact cells.
- Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g for 20 min at 4°C) to pellet the mitochondrial fraction.
- Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g for 60 min at 4°C) to pellet the microsomal fraction (containing ER and Golgi). The supernatant is the cytosolic fraction.
- To isolate peroxisomes, a density gradient centrifugation (e.g., using a Percoll or sucrose gradient) of the crude mitochondrial or light mitochondrial fraction is typically required.
3. Acyl-CoA Extraction:
- To each subcellular fraction, add a solution for protein precipitation and acyl-CoA extraction (e.g., ice-cold 10% trichloroacetic acid or a solid-phase extraction protocol).
- Vortex and incubate on ice.
- Centrifuge to pellet the precipitated protein.
- The supernatant containing the acyl-CoAs is collected for analysis.
4. Quantification by LC-MS/MS:
- Analyze the extracted acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides the sensitivity and specificity required to detect and quantify low-abundance species like this compound.
- Use a stable isotope-labeled internal standard for accurate quantification.
- Develop a specific multiple reaction monitoring (MRM) method for the parent and fragment ions of this compound.
Signaling Pathways and Logical Relationships
The metabolism of very-long-chain acyl-CoAs is intricately linked to the overall lipid metabolism and energy state of the cell.
Caption: Predicted metabolic fate of this compound.
Caption: Workflow for determining subcellular acyl-CoA distribution.
Conclusion
While direct evidence for the cellular localization of this compound is currently lacking, a strong theoretical framework based on the metabolism of other very-long-chain and unsaturated fatty acids can be established. The primary locations for its metabolism are predicted to be the peroxisomes for initial chain-shortening beta-oxidation and the endoplasmic reticulum for incorporation into complex lipids. The mitochondria would be involved in the further oxidation of the chain-shortened products. The experimental protocols and analytical methods outlined in this guide provide a clear path for researchers to elucidate the precise subcellular distribution of this and other novel acyl-CoA molecules, which will be crucial for understanding their roles in health and disease.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation [mdpi.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Reactome | Beta-oxidation of very long chain fatty acids [reactome.org]
- 5. The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | Mitochondrial Fatty Acid Beta-Oxidation [reactome.org]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Endoplasmic Reticulum–Associated Degradation and Lipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Endoplasmic Reticulum - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The endogenous subcellular localisations of the long chain fatty acid-activating enzymes ACSL3 and ACSL4 in sarcoma and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-chain acyl-CoA synthetase in fatty acid metabolism involved in liver and other diseases: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular uptake of fatty acids driven by the ER-localized acyl-CoA synthetase FATP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long chain acyl-CoA synthetase 6 facilitates the local distribution of di-docosahexaenoic acid- and ultra-long-chain-PUFA-containing phospholipids in the retina to support normal visual function in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Physiological Functions of (2E,13Z)-Docosadienoyl-CoA
Abstract: (2E,13Z)-Docosadienoyl-CoA is a specific isomer of a C22 very-long-chain fatty acyl-coenzyme A (VLCFA-CoA). While direct experimental investigation of this molecule is not extensively documented in current literature, its structure provides significant insight into its putative metabolic origin and physiological roles. The presence of a trans double bond at the C2 position is a hallmark of intermediates in the peroxisomal β-oxidation pathway. This guide synthesizes information from related VLCFA-CoAs to build a comprehensive overview of the hypothesized metabolism, potential signaling functions, and relevant analytical methodologies for studying this compound.
Introduction to Very-Long-Chain Fatty Acyl-CoAs (VLCFA-CoAs)
Fatty acids with carbon chains longer than 20 atoms are classified as very-long-chain fatty acids (VLCFAs).[1][2] Once inside the cell, these fatty acids are activated into their coenzyme A (CoA) thioesters, such as this compound, by acyl-CoA synthetase enzymes.[3] This activation is a prerequisite for their participation in metabolic pathways.[3] VLCFA-CoAs are critical intermediates in numerous cellular processes, including:
-
Energy Metabolism: Serving as substrates for β-oxidation in peroxisomes.[4][5]
-
Lipid Synthesis: Acting as building blocks for complex lipids like sphingolipids and glycerophospholipids.[1][2]
-
Cell Signaling: Functioning as regulatory molecules that can modulate enzyme activity and gene expression.[6][7][8]
Coenzyme A is an essential cofactor in over 100 metabolic reactions, highlighting the central role of its acylated forms in cellular biochemistry.[9]
Hypothesized Metabolic Pathway: Peroxisomal β-Oxidation
The structure of this compound strongly suggests it is an intermediate of peroxisomal β-oxidation. Very-long-chain fatty acids are preferentially shortened in peroxisomes because the mitochondrial transport machinery is less efficient for these large molecules.[4]
The peroxisomal β-oxidation cycle consists of four key reactions: dehydrogenation, hydration, a second dehydrogenation, and thiolytic cleavage.[1][5] The first step, catalyzed by acyl-CoA oxidase 1 (ACOX1), converts an acyl-CoA into a trans-2-enoyl-CoA, which matches the "(2E)" designation in the target molecule.[1][2]
Therefore, it is hypothesized that this compound is formed during the first cycle of β-oxidation of a C24:2 fatty acyl-CoA precursor, specifically (15Z)-tetracosenoyl-CoA. The oxidation removes two carbons from the carboxyl end and introduces the C2 trans double bond, while the original C15 cis double bond becomes the C13 cis double bond.
Caption: Hypothesized formation of this compound via peroxisomal β-oxidation.
Potential Physiological Functions
Based on the known roles of analogous long-chain acyl-CoAs, several key functions can be postulated for this compound.
Role in Energy Homeostasis
As a direct product of fatty acid catabolism, the primary role of this compound is likely as a transient intermediate in the production of energy. Peroxisomal β-oxidation continues until the chain length is sufficiently short (e.g., octanoyl-CoA), after which the molecule is transported to the mitochondria for complete oxidation to acetyl-CoA.[4] The acetyl-CoA generated can then be used in the TCA cycle or for the synthesis of cholesterol and phospholipids.
Role as a Cellular Signaling Molecule
Long-chain acyl-CoAs are recognized as important signaling molecules that can directly regulate cellular processes.[6][8] Their intracellular concentrations are tightly controlled, typically in the low nanomolar range, and buffered by acyl-CoA binding proteins (ACBPs).[6][10] Potential signaling roles include:
-
Transcriptional Regulation: Long-chain acyl-CoAs can directly bind to and modulate the activity of transcription factors, such as HNF-4 and potentially peroxisome proliferator-activated receptors (PPARs).[7] This binding can alter the expression of genes involved in lipid metabolism.
-
Enzyme Regulation: They can act as allosteric regulators of key metabolic enzymes. A classic example is the potent feedback inhibition of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, by long-chain acyl-CoAs.[6][10]
-
Ion Channel Modulation: Acyl-CoAs have been shown to regulate the activity of ion channels, including the ryanodine-sensitive Ca2+-release channel, thereby influencing intracellular calcium signaling.[6][10]
Caption: General signaling pathway for transcriptional regulation by a VLCFA-CoA.
Quantitative Data for Analogous VLCFA-CoAs
Direct kinetic data for this compound is unavailable. The following tables provide data for the enzymatic synthesis and processing of structurally related VLCFAs, offering a comparative baseline for potential research.
Table 1: Kinetic Parameters of Acyl-CoA Synthetase for VLCFA Substrates Data from studies on bovine retina microsomal fractions, which are active in VLCFA metabolism.
| Substrate Fatty Acid | Apparent Km (µM) | Vmax (nmol/min/mg protein) | Citation |
| Arachidonic Acid (C20:4) | 40.0 | 13.3 | [11] |
| Docosahexaenoic Acid (C22:6) | 9.84 | 5.26 | [11] |
Note: These values highlight the substrate specificity of the activating enzymes, which are a critical control point in VLCFA metabolism.[11]
Table 2: Substrate Specificity of Human ELOVL Elongases Elongation of very-long-chain fatty acids (ELOVL) enzymes are responsible for synthesizing VLCFAs. Their substrate specificity dictates the types of VLCFAs produced in a given tissue.
| Enzyme | Primary Substrates (Acyl-CoA) | Key Functions | Citation |
| ELOVL1 | C20-C26 saturated & monounsaturated | Sphingolipid synthesis | [1][5] |
| ELOVL2 | C20-C22 polyunsaturated (PUFA) | DHA (C22:6) synthesis | [5] |
| ELOVL4 | C24-C36 saturated & PUFA | Skin barrier, retinal function | [1][5] |
| ELOVL7 | C18-C22 saturated & monounsaturated | General elongation | [1][5] |
Experimental Protocols
Investigating the precise roles of this compound requires specialized techniques. The following are detailed protocols for the quantification and functional analysis of VLCFA-CoAs.
Protocol 1: Quantification of VLCFA-CoAs by LC-MS/MS
This method allows for the sensitive and specific measurement of acyl-CoA species in biological samples.
-
Sample Preparation & Lipid Extraction:
-
Flash-freeze tissue or cell samples in liquid nitrogen to halt metabolic activity.
-
Homogenize the sample in a cold solution of 2:1 (v/v) methanol:chloroform.
-
Add an internal standard (e.g., a C17:0-CoA or deuterated standard) for accurate quantification.
-
Vortex vigorously and centrifuge at 2,000 x g for 10 minutes at 4°C to separate phases.
-
Collect the lower organic phase containing lipids and acyl-CoAs.
-
Dry the extract under a stream of nitrogen gas.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Resuspend the dried extract in a minimal volume of loading buffer (e.g., 98:2 water:acetonitrile (B52724) with 0.1% formic acid).
-
Use a C18 SPE cartridge to purify the acyl-CoAs from other lipids.
-
Wash the cartridge with a low-organic solvent to remove salts and polar contaminants.
-
Elute the acyl-CoAs with a high-organic solvent (e.g., 80:20 acetonitrile:water with 0.1% formic acid).
-
Dry the eluate under nitrogen.
-
-
LC-MS/MS Analysis:
-
Resuspend the final sample in a suitable injection solvent.
-
Inject the sample onto a reverse-phase C18 liquid chromatography (LC) column.
-
Elute the acyl-CoAs using a gradient of mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile with 0.1% formic acid).
-
Interface the LC system with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Monitor for specific precursor-to-product ion transitions unique to this compound and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the concentration of this compound relative to the known concentration of the internal standard and the initial sample mass.
-
Caption: Experimental workflow for the quantification of VLCFA-CoAs.
Protocol 2: In Vitro Peroxisomal β-Oxidation Assay
This assay can be used to confirm if a precursor fatty acid is metabolized into this compound.
-
Isolation of Peroxisomes:
-
Homogenize fresh liver tissue from a suitable model organism (e.g., rat) in a buffered sucrose (B13894) solution.
-
Perform differential centrifugation to pellet heavy mitochondria.
-
Subject the supernatant to density gradient centrifugation (e.g., using a Percoll gradient) to isolate a purified peroxisomal fraction.
-
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction buffer containing HEPES (pH 7.5), ATP, CoA, NAD+, FAD, and MgCl2.
-
Add the isolated peroxisomes (e.g., 50 µg of protein).
-
Initiate the reaction by adding the substrate, (15Z)-tetracosenoic acid (the free fatty acid precursor).
-
-
Reaction and Termination:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding a strong acid (e.g., perchloric acid) or by immediately proceeding to lipid extraction as described in Protocol 1.
-
-
Analysis:
-
Analyze the reaction mixture for the presence of this compound using the LC-MS/MS method described above.
-
A time-course experiment can be performed to measure the rate of its formation and subsequent degradation.
-
Conclusion and Future Directions
While this compound has not been the focus of dedicated studies, its chemical structure provides a strong basis for hypothesizing its role as an intermediate in peroxisomal β-oxidation. By extension, it is likely involved in the broader physiological functions attributed to the wider class of VLCFA-CoAs, including energy metabolism and cellular signaling. Future research should aim to directly detect and quantify this molecule in various tissues under different metabolic conditions. Functional studies using the protocols outlined herein could confirm its metabolic pathway and elucidate any specific signaling properties it may possess, potentially opening new avenues for understanding lipid-related pathologies and developing novel therapeutic interventions.
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomolther.org [biomolther.org]
- 3. Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. | Semantic Scholar [semanticscholar.org]
- 11. Synthesis of arachidonoyl coenzyme A and docosahexaenoyl coenzyme A in retina - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Crossroads: A Technical Guide to the Theoretical Interaction of (2E,13Z)-Docosadienoyl-CoA with Metabolic Enzymes
Disclaimer: This document provides a theoretical framework for the enzymatic interactions of (2E,13Z)-docosadienoyl-CoA. To date, specific experimental data on the direct interaction of this molecule with enzymes is not available in publicly accessible scientific literature. The information presented herein is an extrapolation based on established principles of lipid metabolism, particularly the degradation of very-long-chain polyunsaturated fatty acids.
Introduction
This compound is a C22 di-unsaturated very-long-chain fatty acyl-CoA. Its unique structure, featuring a trans double bond at the C2 position and a cis double bond at the C13 position, suggests a complex metabolic fate involving multiple enzymatic systems. Very-long-chain fatty acids (VLCFAs) are critical components of cellular lipids and precursors for signaling molecules.[1][2] Their degradation is essential for energy homeostasis and is primarily handled by peroxisomal and mitochondrial β-oxidation pathways.[3][4] This guide will explore the theoretical enzymatic interactions of this compound, detailing the probable metabolic pathways, the key enzymes involved, and the experimental approaches that could be employed for its study.
Theoretical Metabolic Pathway of this compound
The metabolism of this compound is predicted to occur predominantly through the β-oxidation pathway. Due to its chain length (C22), the initial breakdown is expected to occur in the peroxisomes, which are specialized in shortening VLCFAs.[3][4]
Peroxisomal β-Oxidation
The initial cycles of β-oxidation of this compound would likely take place in the peroxisomes. The presence of the trans-2-enoyl-CoA moiety allows it to directly enter the β-oxidation spiral, bypassing the initial acyl-CoA dehydrogenase step.
The probable sequence of enzymatic reactions in the peroxisome is as follows:
-
Enoyl-CoA Hydratase: The existing trans-2 double bond would be hydrated by a peroxisomal enoyl-CoA hydratase (part of the multifunctional enzyme type 2, MFE-2) to form 3-hydroxy-13Z-docosenoyl-CoA.
-
3-Hydroxyacyl-CoA Dehydrogenase: This intermediate would then be oxidized by the 3-hydroxyacyl-CoA dehydrogenase activity of MFE-2 to yield 3-keto-13Z-docosenoyl-CoA.
-
Thiolase: Finally, a peroxisomal thiolase would cleave the 3-ketoacyl-CoA, releasing acetyl-CoA and a chain-shortened (20-carbon) monounsaturated fatty acyl-CoA, (11Z)-eicosenoyl-CoA.
This cycle would repeat until the fatty acyl chain is sufficiently shortened (e.g., to C8 or C10), after which it can be transported to the mitochondria for complete oxidation.
Mitochondrial β-Oxidation
Once the chain-shortened acyl-CoA enters the mitochondria, it will undergo further rounds of β-oxidation. The cis double bond at an odd-numbered carbon position (originally C13, which becomes C3 after five rounds of β-oxidation) will require the action of an auxiliary enzyme.
The key enzymatic steps for the degradation of the remaining unsaturated acyl-CoA in the mitochondria would be:
-
Acyl-CoA Dehydrogenase: The saturated portion of the acyl-CoA will be shortened through standard β-oxidation cycles, each involving an acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase.
-
Enoyl-CoA Isomerase: When the cis double bond is near the carboxyl end (at the C3 position), enoyl-CoA isomerase will convert the cis-3-enoyl-CoA intermediate to a trans-2-enoyl-CoA.[5][6] This product is a regular substrate for enoyl-CoA hydratase, allowing β-oxidation to proceed.
Key Enzymes and Their Putative Interactions
The metabolism of this compound is hypothesized to involve a coordinated effort of several key enzymes across two cellular compartments.
Table 1: Hypothetical Quantitative Data for Enzyme Interactions with this compound and its Metabolites
(Illustrative Example - No Actual Data Available)
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) |
| Peroxisomal MFE-2 (Hydratase activity) | This compound | N/A | N/A | N/A |
| Peroxisomal MFE-2 (Dehydrogenase activity) | 3-Hydroxy-13Z-docosenoyl-CoA | N/A | N/A | N/A |
| Peroxisomal Thiolase | 3-Keto-13Z-docosenoyl-CoA | N/A | N/A | N/A |
| Mitochondrial Enoyl-CoA Isomerase | cis-3-Enoyl-CoA derivative | N/A | N/A | N/A |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Chain-shortened saturated acyl-CoA | N/A | N/A | N/A |
Experimental Protocols for Studying the Metabolism of Very-Long-Chain Unsaturated Fatty Acyl-CoAs
The following are generalized protocols that could be adapted to study the metabolism of this compound.
In Vitro Enzyme Assays
Objective: To determine the kinetic parameters of a specific enzyme with this compound or its metabolic intermediates.
Methodology:
-
Enzyme Purification: Isolate and purify the enzyme of interest (e.g., peroxisomal MFE-2, mitochondrial enoyl-CoA isomerase) from a relevant biological source (e.g., rat liver).
-
Substrate Synthesis: Chemically or enzymatically synthesize radiolabeled or non-radiolabeled this compound.
-
Assay Conditions: The assay mixture would typically contain a buffered solution at a physiological pH, the purified enzyme, and varying concentrations of the substrate.
-
Detection of Product Formation: The rate of the reaction can be monitored spectrophotometrically by following the change in absorbance of a co-substrate (e.g., NAD⁺ reduction) or by quantifying the formation of a radiolabeled product using techniques like HPLC or TLC followed by scintillation counting.
-
Data Analysis: The initial reaction rates are plotted against substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax.
Cellular β-Oxidation Assay
Objective: To measure the rate of β-oxidation of this compound in intact cells.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., primary hepatocytes, fibroblasts) known to have active peroxisomal and mitochondrial β-oxidation.
-
Substrate Labeling: Incubate the cells with radiolabeled [1-¹⁴C]-(2E,13Z)-docosadienoic acid, which will be intracellularly converted to its CoA ester.
-
Measurement of β-Oxidation: The rate of β-oxidation is determined by measuring the production of ¹⁴CO₂ (from the complete oxidation of acetyl-CoA in the TCA cycle) and acid-soluble metabolites (short-chain acyl-CoAs and acetyl-CoA).[7][8]
-
Inhibitor Studies: To differentiate between peroxisomal and mitochondrial contributions, specific inhibitors can be used. For example, etomoxir (B15894) inhibits carnitine palmitoyltransferase I (CPT1), thus blocking mitochondrial β-oxidation of long-chain fatty acids.
-
Data Analysis: The amount of radioactivity incorporated into CO₂ and acid-soluble metabolites is quantified and normalized to the total protein content of the cells.
Visualizations of Theoretical Pathways and Workflows
Signaling Pathways and Metabolic Logic
Caption: Theoretical metabolic pathway of this compound.
Experimental Workflow
Caption: General experimental workflow for studying fatty acyl-CoA metabolism.
Conclusion
While direct experimental evidence is currently lacking, the theoretical enzymatic interactions of this compound can be inferred from the well-established principles of very-long-chain polyunsaturated fatty acid metabolism. Its degradation is likely initiated in the peroxisomes and completed in the mitochondria, requiring a suite of enzymes including enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, thiolase, and enoyl-CoA isomerase. The proposed experimental workflows provide a roadmap for future research to elucidate the precise metabolic fate and enzymatic kinetics of this and other novel fatty acyl-CoAs. Such studies are crucial for a deeper understanding of lipid metabolism and its implications in health and disease.
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 2. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 6. What role does enoyl-CoA isomerase play in lipid metabolism? it rearrang.. [askfilo.com]
- 7. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Degradation of (2E,13Z)-docosadienoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2E,13Z)-docosadienoyl-CoA is a very-long-chain fatty acyl-CoA that undergoes degradation through a modified β-oxidation pathway within the mitochondria and peroxisomes. Its unique structure, featuring a trans double bond at the second carbon and a cis double bond at the thirteenth carbon, necessitates the action of auxiliary enzymes to overcome the metabolic challenges posed by the unsaturated bonds. This technical guide provides a detailed overview of the proposed degradation pathway of this compound, including the key enzymes, intermediates, and regulatory steps. Furthermore, it outlines relevant experimental protocols for studying this metabolic process and presents available quantitative data for related substrates and enzymes to serve as a valuable resource for researchers in the field of lipid metabolism and drug development.
Introduction
The catabolism of fatty acids through β-oxidation is a fundamental process for energy production. While the degradation of saturated fatty acids follows a well-established cyclic pathway, the presence of double bonds in unsaturated fatty acids, such as in this compound, requires additional enzymatic steps. The location and configuration of these double bonds dictate the specific auxiliary enzymes needed for complete oxidation. This guide focuses on the metabolic fate of this compound, a C22:2 acyl-CoA, highlighting the key enzymatic challenges and solutions in its degradation.
Proposed Degradation Pathway of this compound
The degradation of this compound is initiated by several cycles of standard β-oxidation until the cis-double bond at position 13 poses a steric hindrance for the enzymatic machinery. The molecule, being a 2-enoyl-CoA, is already an intermediate of the β-oxidation cycle.
The pathway can be conceptualized as follows:
-
Initial β-oxidation Cycles: this compound undergoes five cycles of conventional β-oxidation. Each cycle consists of four reactions catalyzed by acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and β-ketothiolase, shortening the acyl chain by two carbons and producing one molecule of acetyl-CoA, one FADH₂, and one NADH. After five cycles, the resulting intermediate is (2E,3Z)-dodecadienoyl-CoA.
-
Encountering the cis-Double Bond: The subsequent intermediate, after another cycle, would be a Δ³-cis-enoyl-CoA, which is not a substrate for acyl-CoA dehydrogenase.
-
Isomerization: The enzyme Δ³,Δ²-enoyl-CoA isomerase then isomerizes the cis-Δ³ double bond to a trans-Δ² double bond, yielding (2E,7Z)-dodecadienoyl-CoA. This allows the β-oxidation to proceed for two more cycles.
-
Formation of a Dienoyl-CoA Intermediate: After these two cycles, the intermediate becomes a (2E,4Z)-octadienoyl-CoA. This conjugated system is a poor substrate for enoyl-CoA hydratase.
-
Reduction by 2,4-Dienoyl-CoA Reductase: The enzyme 2,4-dienoyl-CoA reductase (DECR) , utilizing NADPH, reduces the (2E,4Z)-dienoyl-CoA to a trans-Δ³-enoyl-CoA.
-
Further Isomerization: The resulting trans-Δ³-enoyl-CoA is then isomerized by Δ³,Δ²-enoyl-CoA isomerase to the trans-Δ²-enoyl-CoA configuration.
-
Completion of β-oxidation: The resulting acyl-CoA can now re-enter and be completely degraded through the standard β-oxidation spiral, yielding acetyl-CoA molecules.
The following diagram illustrates the proposed degradation pathway:
Quantitative Data
| Enzyme | Substrate (Proxy) | Km (µM) | Vmax (U/mg) | Source |
| 2,4-Dienoyl-CoA Reductase (rat liver mitochondria) | 2-trans,4-trans-decadienoyl-CoA | 5.5 | 13.8 | [1] |
| 2-trans,4-cis-decadienoyl-CoA | 4.8 | 12.5 | [1] | |
| Δ³,Δ²-Enoyl-CoA Isomerase (rat liver) | cis-3-octenoyl-CoA | ~10 | Not reported | [2] |
| Acyl-CoA Dehydrogenase (VLCAD) | Palmitoyl-CoA (C16:0) | 2.6 | 1.5 | [3] |
| Oleoyl-CoA (C18:1) | 3.1 | 1.2 | [3] |
Note: The provided data are for proxy substrates and may not accurately reflect the kinetics with this compound and its intermediates.
Experimental Protocols
Investigating the degradation of this compound requires a combination of in vitro and cellular assays.
Analysis of Acyl-CoA Intermediates by LC-MS/MS
This protocol allows for the identification and quantification of various acyl-CoA species produced during the degradation process.
Objective: To analyze the profile of acyl-CoA intermediates from the degradation of this compound.
Methodology:
-
Incubation: Incubate isolated mitochondria or peroxisomes with this compound in a buffered reaction mixture containing necessary cofactors (NAD+, FAD, CoA, ATP, carnitine, and NADPH).
-
Extraction: Stop the reaction at various time points and extract the acyl-CoAs using a solid-phase extraction method or liquid-liquid extraction with butanol/water.
-
LC Separation: Separate the extracted acyl-CoAs using a reversed-phase C18 column on a liquid chromatography system. A gradient of ammonium (B1175870) acetate (B1210297) or formic acid in water and acetonitrile (B52724) is typically used for elution.
-
MS/MS Detection: Detect the eluted acyl-CoAs using a tandem mass spectrometer operating in positive ion mode. Precursor ion scanning for the characteristic fragment of CoA or multiple reaction monitoring (MRM) for specific acyl-CoA species can be employed for sensitive and specific detection.[4][5][6]
-
Quantification: Use stable isotope-labeled internal standards for accurate quantification of each acyl-CoA intermediate.
2,4-Dienoyl-CoA Reductase Activity Assay
This spectrophotometric assay measures the activity of a key enzyme in the degradation of polyunsaturated fatty acids.
Objective: To determine the activity of 2,4-dienoyl-CoA reductase using a synthetic substrate.
Methodology:
-
Substrate Synthesis: Synthesize a suitable substrate analog, such as 5-phenyl-2,4-pentadienoyl-CoA, which has a distinct absorbance maximum.[7]
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., potassium phosphate), NADPH, and the enzyme source (e.g., mitochondrial extract or purified enzyme).
-
Initiation: Start the reaction by adding the substrate, 5-phenyl-2,4-pentadienoyl-CoA.
-
Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[7]
-
Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH.
Conclusion
The degradation of this compound represents a complex metabolic process that relies on the coordinated action of the core β-oxidation machinery and specific auxiliary enzymes. While a complete experimental picture for this particular molecule is yet to be fully elucidated, the proposed pathway, based on established principles of polyunsaturated fatty acid metabolism, provides a solid framework for future research. The experimental protocols outlined in this guide offer robust methods to investigate the intricacies of this pathway, identify potential bottlenecks, and explore the impact of therapeutic interventions. Further research focusing on the kinetic characterization of the involved enzymes with their specific intermediates will be crucial for a comprehensive understanding of very-long-chain polyunsaturated fatty acid metabolism and its role in health and disease.
References
- 1. Studies of human 2,4-dienoyl CoA reductase shed new light on peroxisomal β-oxidation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jackwestin.com [jackwestin.com]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Detection of (2E,13Z)-docosadienoyl-CoA in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E,13Z)-docosadienoyl-CoA is a very-long-chain fatty acyl-coenzyme A (VLCFA-CoA) that is emerging as a molecule of interest in cellular metabolism and signaling. VLCFA-CoAs are critical intermediates in numerous biological processes, including lipid synthesis, energy metabolism, and the regulation of protein function.[1] The precise quantification of specific VLCFA-CoA species such as this compound in cell lysates is essential for understanding its physiological and pathological roles. This document provides detailed application notes and protocols for the sensitive detection and quantification of this compound in cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Overview of the Detection Method
The recommended method for the quantification of this compound is reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of low-abundance lipid metabolites in complex biological matrices. The workflow involves cell lysis, extraction of acyl-CoAs, chromatographic separation, and detection by mass spectrometry.
Data Presentation
The following table summarizes representative quantitative data for very-long-chain acyl-CoAs in mammalian cell lines, providing an expected range for this compound. Please note that specific concentrations of this compound have not been widely reported and will be cell-type and condition-dependent. The data presented here for other VLCFA-CoAs from relevant literature can be used as a guideline for expected abundance.[2]
| Acyl-CoA Species | Cell Line | Concentration (pmol/10^6 cells) | Reference |
| C22:0-CoA | MCF7 | ~10-20 | [2] |
| C24:0-CoA | MCF7 | ~15-25 | [2] |
| C24:1-CoA | MCF7 | ~5-15 | [2] |
| C26:0-CoA | MCF7 | ~10-20 | [2] |
| C26:1-CoA | MCF7 | ~5-15 | [2] |
| This compound (C22:2) | Various | Expected to be in the low pmol to fmol range | Estimated |
Experimental Protocols
Cell Lysis and Acyl-CoA Extraction
This protocol is adapted from methods for the extraction of long-chain acyl-CoAs from cultured cells.
Materials:
-
Cultured cells (~1-5 x 10^6 cells)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), ice-cold
-
Internal Standard (IS): C17:0-CoA or another odd-chain acyl-CoA not expected to be in the sample.
-
Microcentrifuge tubes, 1.5 mL
-
Centrifuge capable of 4°C and >12,000 x g
Procedure:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells in 1 mL of ice-cold methanol and transfer to a 1.5 mL microcentrifuge tube.
-
Add the internal standard to the cell suspension. A final concentration of 100-500 nM is a good starting point.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the cellular debris.
-
Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
This protocol provides a starting point for the analysis of this compound. Optimization may be required for specific instrumentation.
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 95:5 water:acetonitrile with 10 mM ammonium (B1175870) acetate
-
Mobile Phase B: 95:5 acetonitrile:water with 10 mM ammonium acetate
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): The [M+H]+ ion for this compound (C43H72N7O17P3S) has a monoisotopic mass of approximately 1083.4 g/mol . The exact m/z to monitor should be calculated based on the precise mass.
-
Product Ion (Q3): A characteristic neutral loss of 507 Da, corresponding to the fragmentation of the phosphoadenosine diphosphate (B83284) moiety, is common for acyl-CoAs.[3][4][5] Therefore, a primary product ion to monitor would be [M+H - 507]+. Other fragment ions, such as those corresponding to the pantetheine (B1680023) arm, can also be monitored for confirmation.
-
Collision Energy (CE): Optimization is required, but a starting point of 30-40 eV is recommended.
-
Other parameters (e.g., declustering potential, entrance potential): Should be optimized for the specific instrument and analyte.
Signaling Pathways and Workflows
Biosynthesis of this compound
This compound is synthesized from the dietary essential fatty acid, linoleic acid (an omega-6 fatty acid), through a series of elongation and desaturation steps. The fatty acid is first activated to its CoA ester by an acyl-CoA synthetase.
Caption: Biosynthesis of this compound.
General Metabolic Fates of Very-Long-Chain Acyl-CoAs
Once synthesized, this compound can enter several metabolic pathways. These include incorporation into complex lipids like phospholipids (B1166683) and sphingolipids, or it can be a substrate for β-oxidation in peroxisomes for energy production. It may also have specific signaling roles.
Caption: Potential metabolic fates of this compound.
Experimental Workflow for Detection
The overall experimental workflow for the detection and quantification of this compound in cell lysates is a multi-step process that requires careful sample handling to ensure the stability of the analyte.
Caption: Workflow for this compound detection.
Potential Biological Roles and Significance
While the specific functions of this compound are still under investigation, studies on similar C22 polyunsaturated fatty acids suggest potential roles in cellular regulation. For instance, cis-13,16-docosadienoic acid has been shown to be a potent inhibitor of DNA polymerases and topoisomerases, suggesting a role in the regulation of DNA replication and repair.[6] The activation of this fatty acid to its CoA ester is a prerequisite for its incorporation into cellular lipids and for some of its signaling functions. Therefore, understanding the levels of this compound in different cellular contexts is crucial for elucidating its biological significance.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the detection and quantification of this compound in cell lysates. The use of a robust LC-MS/MS method will enable researchers to accurately measure this and other very-long-chain acyl-CoAs, paving the way for a better understanding of their roles in health and disease. Further research is warranted to fully elucidate the specific biosynthetic pathways and downstream signaling events involving this compound.
References
- 1. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory action of C22-fatty acids on DNA polymerases and DNA topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Extraction of Long-Chain Fatty Acyl-CoAs from Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Long-chain fatty acyl-CoAs (LC-CoAs) are pivotal intermediates in cellular metabolism, playing critical roles in energy production through β-oxidation, lipid biosynthesis, and cellular signaling. The accurate quantification of the tissue-specific pool of LC-CoAs is essential for understanding the metabolic state in various physiological and pathological conditions, including metabolic diseases like diabetes and obesity, as well as in the context of drug development targeting metabolic pathways. This document provides a detailed protocol for the efficient extraction of LC-CoAs from tissue samples, optimized for subsequent analysis by techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS).[1][2][3][4]
Data Presentation
The efficiency of LC-CoA extraction can be influenced by the tissue type and the specific acyl-CoA species. The following tables summarize representative recovery and quantification data from validated protocols.
Table 1: Recovery Rates of Acyl-CoAs Using Solid-Phase Extraction (SPE)
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) | Reference |
| Palmitoyl-CoA | Long (C16:0) | Oligonucleotide | 70-80% | [1][5] |
| Oleoyl-CoA | Long (C18:1) | 2-(2-pyridyl)ethyl | 85-90% | [5] |
| Arachidonyl-CoA | Long (C20:4) | 2-(2-pyridyl)ethyl | 83-88% | [5] |
| Acetyl-CoA | Short (C2) | 2-(2-pyridyl)ethyl | 85-95% | [5] |
| Malonyl-CoA | Short (C3) | 2-(2-pyridyl)ethyl | 83-90% | [5] |
| Octanoyl-CoA | Medium (C8) | 2-(2-pyridyl)ethyl | 88-92% | [5] |
Table 2: Quantitative Determination of Long-Chain Fatty Acyl-CoAs in Rat Liver
| Acyl-CoA Species | Concentration (nmol/g wet weight) | Analytical Precision (Inter-run CV%) | Analytical Precision (Intra-run CV%) | Reference |
| C16:0 | Validated for physiological concentrations | 2.6 - 12.2% | 1.2 - 4.4% | [3] |
| C16:1 | Validated for physiological concentrations | 2.6 - 12.2% | 1.2 - 4.4% | [3] |
| C18:0 | Validated for physiological concentrations | 2.6 - 12.2% | 1.2 - 4.4% | [3] |
| C18:1 | Validated for physiological concentrations | 2.6 - 12.2% | 1.2 - 4.4% | [3] |
| C18:2 | Validated for physiological concentrations | 2.6 - 12.2% | 1.2 - 4.4% | [3] |
Experimental Protocol
This protocol details a robust method for the extraction and purification of long-chain fatty acyl-CoAs from tissue samples, combining tissue homogenization, solvent extraction, and solid-phase extraction (SPE) for sample clean-up and concentration.[1][5][6]
Materials and Reagents:
-
Tissues: Fresh or frozen tissue samples (e.g., liver, heart, muscle).[5]
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[1][5]
-
Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol).[1][5]
-
Internal Standard: e.g., Heptadecanoyl-CoA (C17:0-CoA), to be added at the beginning of the extraction to control for sample loss.
-
SPE Columns: Oligonucleotide-based or 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges.[1][5]
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[5]
-
Elution Solution: 2-Propanol or Methanol/250 mM Ammonium Formate (4:1, v/v).[1][5]
-
Equipment: Glass homogenizer, refrigerated centrifuge, vortex mixer, SPE manifold, sample concentrator (e.g., nitrogen evaporator).
Procedure:
-
Sample Preparation and Homogenization:
-
Extraction of Acyl-CoAs:
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the SPE column by passing 2 mL of the Wash Solution through it.[5]
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or gentle vacuum.[5]
-
Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[5]
-
Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.[1][5]
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried acyl-CoAs in a suitable buffer for your downstream analysis (e.g., mobile phase for LC-MS).
-
Visualizations
Experimental Workflow for Long-Chain Fatty Acyl-CoA Extraction
A schematic overview of the long-chain fatty acyl-CoA extraction protocol.
Signaling Pathway Context (Illustrative)
The extracted long-chain fatty acyl-CoAs are key players in various metabolic pathways. The diagram below illustrates their central role.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of the concentration and 13C tracer enrichment of long-chain fatty acyl-coenzyme A in muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2E,13Z)-Docosadienoyl-CoA in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E,13Z)-Docosadienoyl-CoA is a very long-chain, di-unsaturated fatty acyl-coenzyme A molecule. As an activated form of docosadienoic acid, it is a potential substrate for various enzymes involved in fatty acid metabolism, including oxidation and lipid biosynthesis. The unique structure, with a trans double bond at position 2 and a cis double bond at position 13, suggests its involvement in specific metabolic pathways and makes it a valuable tool for investigating enzyme substrate specificity and kinetics. These application notes provide detailed protocols for utilizing this compound in enzymatic assays with a focus on three key enzyme classes: Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD), Enoyl-CoA Hydratase, and Acyl-CoA Thioesterase.
Biological Significance of Very Long-Chain Fatty Acyl-CoAs
Very long-chain fatty acids (VLCFAs) and their CoA esters are crucial components of cellular metabolism. They are precursors for the synthesis of complex lipids such as sphingolipids and glycerolipids, and can also be catabolized through peroxisomal and mitochondrial β-oxidation to generate energy.[1] The metabolism of VLCFAs is critical, and defects in their processing are associated with several inherited metabolic disorders.[2][3] Unsaturated VLCFAs, in particular, play significant roles in modulating membrane fluidity and are precursors to signaling molecules.[4][5] Docosadienoic acid, the fatty acid component of this compound, is a C22 unsaturated fatty acid that can influence fatty acid synthesis and may have potential anti-inflammatory and antitumor properties.[6][7]
Data Presentation: Kinetic Parameters of Related Substrates
Quantitative kinetic data for this compound is not extensively available in the literature. However, the following table summarizes kinetic parameters for enzymes acting on structurally related very long-chain acyl-CoA substrates, providing a valuable reference for expected enzyme performance.
| Enzyme | Substrate | K_m_ (µM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | Source |
| Rat Liver Mitochondrial Enoyl-CoA Hydratase | Crotonyl-CoA (C4:1) | 29 | 6.2 x 10³ | - | [8] |
| Rat Liver Mitochondrial Enoyl-CoA Hydratase | 2-Hexenoyl-CoA (C6:1) | - | 1.8 x 10³ | - | [8] |
| Human Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | Palmitoyl-CoA (C16:0) | 2.5 | - | 4.5 | FASEB J (1995) 9:A1303 |
| Human Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | Stearoyl-CoA (C18:0) | 1.8 | - | 3.8 | FASEB J (1995) 9:A1303 |
| Human Acyl-CoA Thioesterase (ACOT1) | Oleoyl-CoA (C18:1) | 2.1 | - | 56 | Biochem J (2006) 395:597 |
| Human Acyl-CoA Thioesterase (ACOT1) | Arachidonoyl-CoA (C20:4) | 1.8 | - | 48 | Biochem J (2006) 395:597 |
Experimental Protocols
Protocol 1: Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Activity Assay
This protocol is adapted for a spectrophotometric assay to measure the activity of VLCAD using this compound as a substrate. The assay relies on the reduction of an electron acceptor, such as ferrocenium (B1229745) hexafluorophosphate, which can be monitored by a decrease in absorbance.
Materials:
-
This compound
-
Purified VLCAD enzyme
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.2)
-
Ferrocenium hexafluorophosphate
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Spectrophotometer capable of measuring absorbance at 300 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM HEPES, pH 7.4). The final concentration should be determined based on the expected K_m_ value.
-
Prepare the assay buffer: 100 mM potassium phosphate buffer, pH 7.2, containing 0.1 mg/mL BSA.
-
Prepare the reaction mixture in a quartz cuvette:
-
Assay buffer
-
This compound (to the desired final concentration)
-
100 µM Ferrocenium hexafluorophosphate
-
-
Incubate the reaction mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a small volume of purified VLCAD enzyme to the cuvette.
-
Immediately monitor the decrease in absorbance at 300 nm for 5-10 minutes. The rate of decrease is proportional to the VLCAD activity.
-
Calculate the enzyme activity using the molar extinction coefficient of ferrocenium (4.3 mM⁻¹cm⁻¹ at 300 nm).
Diagram: VLCAD Assay Workflow
Caption: Workflow for the VLCAD enzymatic assay.
Protocol 2: Enoyl-CoA Hydratase Activity Assay
This protocol describes a spectrophotometric assay to measure the hydration of the trans-2 double bond of this compound by enoyl-CoA hydratase. The disappearance of the conjugated double bond leads to a decrease in absorbance at 263 nm.[8]
Materials:
-
This compound
-
Purified Enoyl-CoA Hydratase (long-chain specific)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Spectrophotometer with UV capabilities
Procedure:
-
Prepare a stock solution of this compound in water or a suitable buffer.
-
Prepare the reaction mixture in a quartz cuvette with a 0.1 cm path length:
-
290 µL of 50 mM Tris-HCl, pH 8.0
-
Add this compound to a final concentration of 0.25 mM.
-
-
Equilibrate the mixture to 30°C.
-
Initiate the reaction by adding 10 µL of the purified enoyl-CoA hydratase solution.
-
Monitor the decrease in absorbance at 263 nm over time.
-
Calculate the enzyme activity using the molar extinction coefficient for the trans-2-enoyl-CoA chromophore (ε₂₆₃ = 6.7 mM⁻¹cm⁻¹).
Diagram: Enoyl-CoA Hydratase Assay Principle
Caption: Principle of the enoyl-CoA hydratase assay.
Protocol 3: Acyl-CoA Thioesterase (ACOT) Activity Assay
This colorimetric assay measures the activity of acyl-CoA thioesterases by quantifying the release of free Coenzyme A (CoASH) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the thiol group of CoASH to produce a yellow-colored compound that absorbs at 412 nm.[9]
Materials:
-
This compound
-
Purified Acyl-CoA Thioesterase
-
HEPES buffer (10 mM, pH 7.5)
-
Potassium chloride (KCl, 50 mM)
-
DTNB (0.3 mM)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a stock solution of this compound.
-
Prepare the reaction buffer: 10 mM HEPES, pH 7.5, containing 50 mM KCl and 0.3 mM DTNB.
-
In a 96-well plate, add to each well:
-
Reaction buffer
-
This compound to the desired final concentration.
-
-
Initiate the reaction by adding the purified acyl-CoA thioesterase enzyme. The final reaction volume is typically 200 µL.
-
Immediately measure the increase in absorbance at 412 nm at 37°C for a set period (e.g., 10-30 minutes).
-
Calculate the rate of CoASH release using the molar extinction coefficient of the DTNB-CoASH adduct (ε₄₁₂ = 13.6 mM⁻¹cm⁻¹).
Diagram: Fatty Acid β-Oxidation Pathway
Caption: Potential involvement of this compound in fatty acid β-oxidation.
References
- 1. Metabolism of very long-chain monounsaturated fatty acids (22:1) and the adaptation to their presence in the diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Very Long-Chain Acyl-CoA Dehydrogenase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 3. albertahealthservices.ca [albertahealthservices.ca]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of C18-, C20- and C22-unsaturated fatty acids in reducing fatty acid synthesis in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stepwise metabolic engineering of docosatrienoic acid – an ω3 very long‐chain polyunsaturated fatty acid with potential health benefits in Brassica carinata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genotic.com [genotic.com]
Application Notes and Protocols for Acyl-CoA Profiling by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of acyl-Coenzyme A (acyl-CoA) species using mass spectrometry. Acyl-CoAs are central intermediates in numerous metabolic pathways, and their accurate quantification is crucial for understanding cellular metabolism, identifying disease biomarkers, and evaluating the efficacy of therapeutic interventions.[1][2]
Introduction to Acyl-CoA Metabolism
Acyl-CoAs are thioester derivatives of coenzyme A and carboxylic acids. They are involved in a wide array of cellular processes, including the β-oxidation of fatty acids for energy production, the synthesis of complex lipids like triglycerides and phospholipids, and the regulation of gene expression through protein acylation.[1][3][4][5] The pool of cellular acyl-CoAs is diverse, ranging from short-chain species like acetyl-CoA, a central hub in energy metabolism, to very-long-chain species involved in specific lipid biosynthetic pathways.[6] Dysregulation of acyl-CoA metabolism is implicated in various diseases, including metabolic disorders, neurodegenerative diseases, and cancer, making their analysis a key area of research in drug development and diagnostics.[1][2][7][8]
Core Principles of Mass Spectrometry-Based Acyl-CoA Profiling
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for the comprehensive and quantitative analysis of acyl-CoAs due to its high sensitivity and selectivity.[8][9] The general workflow involves the extraction of acyl-CoAs from biological samples, separation by liquid chromatography, and detection and quantification by a mass spectrometer.
A key feature of acyl-CoA analysis by tandem mass spectrometry is the characteristic fragmentation pattern. In positive ion mode, acyl-CoA molecules typically undergo a neutral loss of the 3'-phospho-adenosine-5'-diphosphate moiety (507 Da), which can be used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification.[8][10][11]
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Cultured Cells
This protocol is adapted from a method for the extraction of a broad range of acyl-CoAs from cultured mammalian cells.[12]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), HPLC grade, pre-chilled to -80°C
-
Acetonitrile (B52724), HPLC grade
-
Internal standard (ISTD) solution (e.g., 10 µM 15:0 CoA)
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of 15,000 x g and 4°C
-
Vacuum concentrator
Procedure:
-
Aspirate the cell culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 2 mL of -80°C methanol and 15 µL of the internal standard solution to each plate.
-
Incubate at -80°C for 15 minutes to quench metabolism and precipitate proteins.
-
Scrape the cell lysate from the culture plate and transfer it to a microcentrifuge tube.
-
Centrifuge at 15,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a new glass tube.
-
Add 1 mL of acetonitrile to the supernatant to facilitate evaporation.
-
Evaporate the solvent in a vacuum concentrator at 55°C for approximately 1.5 hours.
-
Reconstitute the dried sample in 150 µL of methanol, vortex thoroughly, and centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Extraction of Acyl-CoAs from Tissue Samples
This protocol provides a method for the extraction of acyl-CoAs from frozen tissue samples.[9]
Materials:
-
Liquid nitrogen
-
Mortar and pestle
-
Acetonitrile/Methanol/Water (2:2:1, v/v/v) extraction solvent, pre-chilled
-
Centrifuge capable of 14,000 x g and 4°C
-
Microcentrifuge tubes
Procedure:
-
Freeze-clamp the tissue in liquid nitrogen immediately after collection to quench metabolic activity.
-
Grind approximately 200 mg of the frozen tissue to a fine powder in a mortar pre-chilled with liquid nitrogen.
-
Transfer the powdered tissue to a pre-weighed, pre-chilled microcentrifuge tube.
-
Add a 20-fold excess (v/w) of the pre-chilled acetonitrile/methanol/water extraction solvent.
-
Homogenize the sample thoroughly.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis or store at -80°C.
LC-MS/MS Analysis
The following are general guidelines for LC-MS/MS analysis. Specific parameters should be optimized for the instrument and the specific acyl-CoAs of interest.
Liquid Chromatography
-
Column: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs. For example, an Acquity HSS T3 column (150 × 2.1 mm i.d., 1.8 µm).[9]
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water, pH 8.[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.[9]
-
Flow Rate: 0.2 mL/min.[9]
-
Column Temperature: 30°C.[9]
Mass Spectrometry
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally preferred for the analysis of acyl-CoAs.[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. The precursor ion ([M+H]+) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is selected in the third quadrupole (Q3). A common transition for acyl-CoAs is the neutral loss of 507 Da.[8][10]
-
MS Parameters: Source parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature should be optimized for maximum sensitivity.[12]
Data Presentation
Table 1: Representative MRM Transitions for Selected Acyl-CoAs
| Acyl-CoA Species | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Acetyl-CoA | 810.1 | 303.1 | 35 |
| Propionyl-CoA | 824.1 | 317.1 | 35 |
| Butyryl-CoA | 838.2 | 331.1 | 35 |
| Malonyl-CoA | 854.1 | 347.1 | 35 |
| Succinyl-CoA | 868.1 | 361.1 | 35 |
| Hexanoyl-CoA | 866.2 | 359.1 | 35 |
| Octanoyl-CoA | 894.3 | 387.2 | 35 |
| Palmitoyl-CoA | 1006.5 | 499.3 | 40 |
| Oleoyl-CoA | 1032.5 | 525.3 | 40 |
| Stearoyl-CoA | 1034.5 | 527.3 | 40 |
Note: The exact m/z values and collision energies may vary depending on the instrument and experimental conditions. These values are illustrative.
Visualizations
Signaling Pathway: Fatty Acid β-Oxidation
This diagram illustrates the central role of acyl-CoAs in the mitochondrial β-oxidation pathway for energy production.
Caption: Mitochondrial fatty acid β-oxidation pathway.
Experimental Workflow: Acyl-CoA Profiling
This diagram outlines the key steps in a typical LC-MS/MS-based acyl-CoA profiling experiment.
Caption: General workflow for acyl-CoA profiling.
Advanced Methods and Considerations
-
Derivatization: For challenging analyses, chemical derivatization can improve the chromatographic behavior and detection sensitivity of acyl-CoAs. For instance, phosphate (B84403) methylation has been shown to provide full coverage of acyl-CoAs from free CoA to very-long-chain species.[13] Another strategy employs 8-(diazomethyl) quinoline (B57606) (8-DMQ) as a labeling reagent, significantly increasing detection sensitivity.[14]
-
Internal Standards: The use of stable isotope-labeled internal standards is highly recommended for accurate quantification to correct for variations in extraction efficiency and matrix effects.[13]
-
Sample Stability: Acyl-CoAs are susceptible to hydrolysis. Therefore, it is crucial to keep samples cold during processing and to analyze them promptly after extraction.[12][15] Using glass vials instead of plastic can also minimize signal loss.[15]
Applications in Drug Development
The ability to accurately profile acyl-CoAs has significant implications for drug development. It allows for:
-
Target Engagement and Pharmacodynamics: Assessing the effect of drugs targeting enzymes involved in acyl-CoA metabolism.
-
Biomarker Discovery: Identifying changes in acyl-CoA profiles associated with disease states or drug response.[1][2]
-
Toxicity Studies: Evaluating off-target effects of drugs on lipid metabolism.
By providing robust and reproducible methods for acyl-CoA profiling, mass spectrometry empowers researchers to gain deeper insights into cellular metabolism and accelerate the development of novel therapeutics.
References
- 1. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 2. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 3. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 4. Acyl-CoA - Wikipedia [en.wikipedia.org]
- 5. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Difference Between Acyl-CoA and Acetyl-CoA in Metabolism - Creative Proteomics [creative-proteomics.com]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An 8-(Diazomethyl) Quinoline Derivatized Acyl-CoA in Silico Mass Spectral Library Reveals the Landscape of Acyl-CoA in Aging Mouse Organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Use of Isotopically Labeled (2E,13Z)-Docosadienoyl-CoA in Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopically labeled molecules are invaluable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the study of metabolic flux. (2E,13Z)-Docosadienoyl-CoA is a long-chain acyl-CoA thioester that may play a role in fatty acid metabolism and signaling. This document provides a detailed protocol for the chemical synthesis of isotopically labeled this compound and outlines its application in tracer studies to investigate its metabolic fate. The synthesis involves the creation of the docosadienoic acid backbone with isotopic labels, followed by its activation to the coenzyme A thioester.
Synthesis of Isotopically Labeled this compound
The synthesis of isotopically labeled this compound is a multi-step process that begins with the synthesis of the corresponding isotopically labeled fatty acid, (2E,13Z)-docosadienoic acid. This is followed by the activation of the fatty acid to its N-hydroxysuccinimide (NHS) ester and subsequent reaction with coenzyme A.
Part 1: Synthesis of Isotopically Labeled (2E,13Z)-Docosadienoic Acid
A plausible synthetic route for (2E,13Z)-docosadienoic acid involves the use of Wittig or Suzuki coupling reactions to introduce the double bonds at the desired positions and stereochemistry. Isotopic labels (e.g., ¹³C or ²H) can be incorporated by using appropriately labeled starting materials. The following is a generalized protocol.
Experimental Protocol:
-
Synthesis of the C1-C12 Aldehyde Fragment: Start with a commercially available C10 carboxylic acid. Introduce an isotopic label, for example, by reducing the carboxylic acid to an alcohol with a labeled reducing agent (e.g., LiAl²H₄) and then re-oxidizing to the aldehyde. Protect the aldehyde as an acetal.
-
Synthesis of the C13-C22 Phosphonium (B103445) Salt Fragment: Start with a commercially available C10 alcohol. Convert it to the corresponding bromide and then react with triphenylphosphine (B44618) to form the phosphonium salt. The Z-double bond at position 13 can be introduced via a Z-selective Wittig reaction.
-
Wittig Reaction: Deprotonate the phosphonium salt with a strong base (e.g., n-butyllithium) to form the ylide. React the ylide with the aldehyde fragment to form the C1-C22 backbone with the 13Z double bond.
-
Introduction of the 2E Double Bond: Deprotect the aldehyde and perform a Horner-Wadsworth-Emmons reaction with a phosphonate (B1237965) ester (e.g., triethyl phosphonoacetate, which can be synthesized with ¹³C labels) to introduce the α,β-unsaturated ester with E-stereochemistry.
-
Hydrolysis: Hydrolyze the resulting ester to the free fatty acid, (2E,13Z)-docosadienoic acid.
-
Purification: Purify the final product using flash chromatography on silica (B1680970) gel.[1]
Part 2: Synthesis of this compound
The conversion of the free fatty acid to its CoA thioester can be achieved via an activated ester intermediate.[2]
Experimental Protocol:
-
Activation of the Fatty Acid: Dissolve the isotopically labeled (2E,13Z)-docosadienoic acid in an appropriate solvent (e.g., dry dichloromethane). Add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) and stir at room temperature overnight to form the NHS-ester.
-
Reaction with Coenzyme A: In a separate flask, dissolve coenzyme A trilithium salt in an aqueous buffer (e.g., sodium bicarbonate). Add the NHS-ester solution dropwise to the coenzyme A solution while stirring vigorously.
-
Purification: Purify the resulting this compound by solid-phase extraction (SPE) followed by reversed-phase high-performance liquid chromatography (RP-HPLC).[3][4]
Quantitative Data Summary
The following table summarizes expected quantitative data based on general procedures for similar syntheses. Actual results may vary.
| Parameter | Expected Value | Method of Determination |
| Yield of Fatty Acid | 30-40% (overall) | Gravimetric analysis |
| Yield of CoA Ester | 50-70% | UV-Vis Spectroscopy (A₂₆₀) |
| Isotopic Enrichment | >98% | Mass Spectrometry |
| Chemical Purity | >95% | HPLC, NMR Spectroscopy |
Application in Tracer Studies
Isotopically labeled this compound can be used as a tracer to study its metabolic fate in cellular or in vivo systems.
Experimental Protocol for Cellular Tracer Studies:
-
Cell Culture and Treatment: Culture cells of interest (e.g., hepatocytes, adipocytes) to the desired confluency. Incubate the cells with a known concentration of the isotopically labeled this compound for various time points.
-
Lipid Extraction: After incubation, wash the cells with cold phosphate-buffered saline and quench metabolism. Extract total lipids using a standard method such as the Folch or Bligh-Dyer procedure.[3][4]
-
Sample Analysis: Analyze the lipid extract using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the labeled metabolites. By tracking the incorporation of the isotopic label into downstream metabolites, the metabolic pathways of this compound can be elucidated.
Diagrams
Experimental Workflow
Caption: Overall experimental workflow from synthesis to tracer studies.
Metabolic Fate of this compound
Caption: Potential metabolic pathways for this compound.
References
- 1. The Physiological and Pathological Role of Acyl-CoA Oxidation [mdpi.com]
- 2. 13,16-Docosadienoic acid | C22H40O2 | CID 5282807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aocs.onlinelibrary.wiley.com [aocs.onlinelibrary.wiley.com]
- 4. 13Z,16Z-docosadienoic acid | C22H40O2 | CID 5312554 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: HPLC Separation of Docosadienoyl-CoA Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docosadienoyl-CoA, a 22-carbon fatty acyl-coenzyme A with two double bonds (C22:2-CoA), represents a class of very-long-chain fatty acyl-CoAs (VLCFA-CoAs) that play crucial roles in cellular metabolism and signaling. The specific biological functions of docosadienoyl-CoA are often dictated by the position and stereochemistry (cis/trans) of its double bonds. Consequently, the ability to separate and quantify individual docosadienoyl-CoA isomers is paramount for understanding their distinct metabolic fates and signaling functions. This application note provides a detailed protocol for the separation of docosadienoyl-CoA isomers using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS), offering a robust methodology for researchers in lipidomics, metabolic studies, and drug development.
The inherent structural similarities among docosadienoyl-CoA isomers present a significant analytical challenge. Standard reversed-phase HPLC methods may not provide sufficient resolution to separate isomers with subtle differences in double bond position or geometry. This protocol, therefore, employs a specialized reversed-phase column with a C18 stationary phase and a meticulously optimized mobile phase gradient to achieve effective separation. Detection by tandem mass spectrometry provides the necessary sensitivity and specificity for confident identification and quantification of the isomers.
Principles of Separation
The separation of docosadienoyl-CoA isomers by reversed-phase HPLC is primarily based on their hydrophobicity. While the acyl chain length is the main determinant of retention for saturated fatty acyl-CoAs, the presence and configuration of double bonds introduce nuances to their interaction with the stationary phase. Generally, for a given chain length, the retention time on a C18 column decreases with an increasing number of double bonds. Furthermore, cis isomers are typically less retained than their trans counterparts due to their more compact, folded structure. The separation of positional isomers is more complex and depends on the specific column chemistry and mobile phase composition. By using a high-resolution HPLC column and a shallow elution gradient, these subtle differences in hydrophobicity can be exploited to achieve separation.
Experimental Protocols
This section details the necessary steps for the extraction, separation, and detection of docosadienoyl-CoA isomers from biological samples.
Sample Preparation: Extraction of Acyl-CoAs
This protocol is designed for the extraction of total acyl-CoAs from cultured cells or tissues.
Materials:
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
Ice-cold 5% (w/v) perchloric acid (PCA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg)
-
SPE conditioning solution: Methanol (B129727)
-
SPE equilibration solution: 50 mM potassium phosphate (B84403) buffer, pH 7.0
-
SPE wash solution 1: 50 mM potassium phosphate buffer, pH 7.0
-
SPE wash solution 2: Water
-
SPE elution solution: Methanol containing 50 mM ammonium (B1175870) acetate (B1210297)
-
Internal Standard (IS): e.g., C17:0-CoA or a commercially available labeled standard.
Procedure:
-
Harvest cells or homogenize tissue samples in an ice-cold environment.
-
Immediately add 1 mL of ice-cold 10% TCA or 5% PCA to the sample.
-
Add a known amount of internal standard.
-
Vortex vigorously for 1 minute and incubate on ice for 15 minutes to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
Condition an SPE cartridge by passing 2 mL of methanol, followed by 2 mL of water, and then 2 mL of 50 mM potassium phosphate buffer (pH 7.0).
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of 50 mM potassium phosphate buffer (pH 7.0), followed by 2 mL of water.
-
Elute the acyl-CoAs with 1 mL of methanol containing 50 mM ammonium acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for HPLC analysis.
HPLC-MS/MS Analysis
This protocol outlines the chromatographic and mass spectrometric conditions for the separation and detection of docosadienoyl-CoA isomers.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size).
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
HPLC Conditions:
-
Mobile Phase A: 10 mM ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % B 0.0 20 2.0 20 15.0 95 20.0 95 20.1 20 | 25.0 | 20 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
The precursor ion for docosadienoyl-CoA will be its [M+H]⁺ ion.
-
A common and specific product ion for acyl-CoAs results from the neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety. Additional transitions can be monitored for confirmation. The exact m/z values should be determined by direct infusion of standards if available, or calculated based on the elemental composition.
-
Data Presentation
The following tables present hypothetical quantitative data for the separation of two positional isomers of docosadienoyl-CoA (e.g., Isomer A and Isomer B) in a biological sample.
Table 1: Chromatographic and Mass Spectrometric Data
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| Docosadienoyl-CoA Isomer A | 12.5 | Calculated [M+H]⁺ | Calculated fragment |
| Docosadienoyl-CoA Isomer B | 12.8 | Calculated [M+H]⁺ | Calculated fragment |
| Internal Standard (C17:0-CoA) | 11.2 | 992.6 | 485.1 |
Table 2: Quantitative Analysis of Docosadienoyl-CoA Isomers
| Sample ID | Isomer A (pmol/mg protein) | Isomer B (pmol/mg protein) |
| Control 1 | 1.2 ± 0.1 | 0.5 ± 0.05 |
| Control 2 | 1.4 ± 0.2 | 0.6 ± 0.07 |
| Treated 1 | 3.5 ± 0.3 | 0.8 ± 0.1 |
| Treated 2 | 3.9 ± 0.4 | 0.9 ± 0.1 |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for docosadienoyl-CoA isomer analysis.
Relevant Metabolic Pathway
Caption: Involvement of docosadienoyl-CoA in VLCFA metabolism.
Application Note & Protocol: A Cell-Based Assay to Investigate the Role of (2E,13Z)-Docosadienoyl-CoA in Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E,13Z)-Docosadienoyl-CoA is a long-chain unsaturated fatty acyl-CoA molecule. While the precise biological functions of this specific acyl-CoA are not extensively characterized, its structure suggests a potential role in various metabolic and signaling pathways. Fatty acyl-CoAs are crucial intermediates in lipid metabolism, serving as substrates for energy production through β-oxidation, building blocks for complex lipids like phospholipids (B1166683) and triglycerides, and as signaling molecules that can modulate the activity of transcription factors and enzymes.[1][2][3][4] Dysregulation of fatty acyl-CoA metabolism is implicated in numerous diseases, including metabolic syndrome, cardiovascular diseases, and cancer.[4][5][6]
This application note describes a novel cell-based assay designed to investigate the effect of this compound on lipid metabolism. The assay is based on the hypothesis that this compound can modulate the activity of key enzymes involved in fatty acid metabolism. Specifically, we propose an assay to evaluate its impact on Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in the biosynthesis of monounsaturated fatty acids.[7][8]
Principle of the Assay
This assay measures the impact of this compound on the synthesis of monounsaturated fatty acids in a cellular context. The protocol utilizes a human liver cell line (HepG2) as a model system, as the liver is a central organ for lipid metabolism. Cells are treated with this compound, and the subsequent changes in the cellular lipid profile are quantified using mass spectrometry-based lipidomics. A decrease or increase in the ratio of monounsaturated to saturated fatty acids will indicate an inhibitory or activating effect on SCD1 activity, respectively.
Experimental Protocols
Materials and Reagents
-
Cell Line: HepG2 human hepatoma cell line
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound: Synthesized and purified
-
Control Compounds: SCD1 inhibitor (e.g., A939572), Vehicle control (e.g., 0.1% BSA in PBS)
-
Lipid Extraction Solvents: Methanol (B129727), Chloroform (B151607), Water (LC-MS grade)
-
Internal Standards: A mixture of deuterated lipid standards for quantification
-
Assay Plates: 6-well cell culture plates
-
Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system
Cell Culture and Treatment
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density of 5 x 10^5 cells per well in complete culture medium.
-
Cell Adherence: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol) and dilute it to the final working concentrations in culture medium containing 0.1% BSA.
-
Cell Treatment: After 24 hours of incubation, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM), a known SCD1 inhibitor as a positive control, and a vehicle control.
-
Incubation: Incubate the treated cells for another 24 hours under the same conditions.
Lipid Extraction
-
Cell Harvesting: After the treatment period, wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add 1 mL of ice-cold methanol to each well and scrape the cells. Transfer the cell suspension to a glass tube.
-
Phase Separation: Add 2 mL of chloroform and 800 µL of water to each tube. Vortex vigorously for 1 minute and then centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
Drying: Evaporate the solvent under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).
LC-MS Based Lipidomics Analysis
-
Instrumentation: Utilize a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Chromatographic Separation: Separate the lipid species using a C18 reverse-phase column with a gradient elution.
-
Mass Spectrometry: Acquire data in both positive and negative ion modes to cover a broad range of lipid classes.
-
Data Analysis: Identify and quantify the different fatty acid species based on their mass-to-charge ratio and retention times. Normalize the data to the internal standards.
Data Presentation
Table 1: Hypothetical Effect of this compound on the Ratio of Monounsaturated to Saturated Fatty Acids in HepG2 Cells
| Treatment | Concentration (µM) | Oleate (18:1) / Stearate (18:0) Ratio | Palmitoleate (16:1) / Palmitate (16:0) Ratio |
| Vehicle Control | - | 1.00 ± 0.08 | 1.00 ± 0.09 |
| This compound | 0.1 | 0.98 ± 0.07 | 0.99 ± 0.10 |
| This compound | 1 | 0.85 ± 0.06 | 0.88 ± 0.07 |
| This compound | 10 | 0.62 ± 0.05 | 0.65 ± 0.06 |
| This compound | 50 | 0.41 ± 0.04 | 0.45 ± 0.05 |
| This compound | 100 | 0.35 ± 0.03 | 0.38 ± 0.04 |
| SCD1 Inhibitor (A939572) | 10 | 0.25 ± 0.02 | 0.28 ± 0.03 |
Data are presented as mean ± SD (n=3). Statistical significance compared to vehicle control: *p < 0.05, **p < 0.01, ***p < 0.001.
Mandatory Visualizations
Caption: Hypothesized inhibitory effect of this compound on the SCD1 signaling pathway.
Caption: Workflow for the cell-based assay to assess the effect of this compound on lipid metabolism.
The described cell-based assay provides a robust and sensitive method to screen for the effects of this compound on lipid metabolism, specifically on the activity of SCD1. The detailed protocol and the use of advanced analytical techniques like LC-MS allow for a comprehensive understanding of the cellular response to this novel fatty acyl-CoA. This assay can be adapted to study other long-chain fatty acyl-CoAs and can be a valuable tool in drug discovery and development for metabolic diseases. Further investigations could explore the impact of this molecule on other related pathways, such as fatty acid oxidation and lipid signaling.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CoA in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Stearoyl-CoA Desaturase 1 in Cardiovascular Physiology [ouci.dntb.gov.ua]
Application Notes and Protocols for the Identification of Novel Acyl-CoAs via Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and the biosynthesis of complex lipids and signaling molecules. The diversity of the acyl-CoA pool reflects the metabolic state of a cell and is implicated in various physiological and pathological processes, including metabolic diseases and cancer. The identification of novel acyl-CoAs is crucial for uncovering new metabolic pathways and potential therapeutic targets. This document provides a detailed workflow for the untargeted and targeted analysis of acyl-CoAs, with a focus on the discovery of novel species using advanced liquid chromatography-mass spectrometry (LC-MS) based lipidomics strategies.
Experimental Workflow for Acyl-CoA Analysis
The successful identification and quantification of acyl-CoAs, particularly novel species, requires a meticulously planned workflow from sample preparation to data analysis. Key challenges in acyl-CoA analysis include their low abundance, inherent instability, and the vast diversity of acyl chain modifications.
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Tissues and Cells
The choice of extraction method is critical for the recovery and stability of acyl-CoAs. Below are two commonly used protocols.
A. Protein Precipitation with Organic Solvents
This method is rapid and suitable for a broad range of acyl-CoAs.
-
Homogenization: Homogenize frozen tissue powder (20-50 mg) or cell pellets (1-5 million cells) in a 2:2:1 solution of acetonitrile (B52724)/methanol (B129727)/water on ice.[1]
-
Precipitation: Vortex the homogenate vigorously for 10 minutes at 4°C to precipitate proteins.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs.
-
Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent, such as 50% methanol in water, prior to LC-MS analysis.
B. Solid-Phase Extraction (SPE)
SPE provides a cleaner extract by removing salts and other interfering substances, which can be beneficial for reducing matrix effects in the MS analysis.
-
Homogenization and Precipitation: Homogenize the sample in an acidic solution (e.g., 10% trichloroacetic acid (TCA) or 2.5% 5-sulfosalicylic acid (SSA)) to precipitate proteins and stabilize acyl-CoAs.[2][3]
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C and collect the supernatant.
-
SPE Cartridge Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge according to the manufacturer's instructions.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove polar impurities.
-
Elution: Elute the acyl-CoAs with a solvent of higher organic content (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Dry the eluate and reconstitute as described in the previous protocol.
Table 1: Comparison of Acyl-CoA Extraction Method Recoveries
| Analyte | Protein Precipitation (SSA) Recovery (%)[3] | Solid-Phase Extraction (TCA) Recovery (%)[3] |
| Pantothenate | >100 | 0 |
| Dephospho-CoA | >99 | 0 |
| CoA | 74 | 1 |
| Malonyl-CoA | 74 | 26 |
| Acetyl-CoA | 59 | 36 |
| Propionyl-CoA | 80 | 62 |
| Isovaleryl-CoA | 59 | 58 |
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
A. Liquid Chromatography
Reversed-phase chromatography is typically employed for the separation of acyl-CoAs based on the hydrophobicity of their acyl chains.
-
Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm particle size) is commonly used.[4]
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water, pH 5.6.[5]
-
Mobile Phase B: 95% acetonitrile with 5% water and 5 mM ammonium acetate.[5]
-
Gradient: A typical gradient starts at a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30-40°C.
B. Mass Spectrometry
Tandem mass spectrometry (MS/MS) is essential for the sensitive and specific detection of acyl-CoAs.
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally preferred for better sensitivity.[6][7]
-
Targeted Analysis (MRM): For known acyl-CoAs, multiple reaction monitoring (MRM) is used. The precursor ion is the protonated molecule [M+H]+, and a common product ion results from the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.0 Da).[1][7]
-
Untargeted Analysis (Full Scan and Data-Dependent MS/MS): For the discovery of novel acyl-CoAs, a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is used in full scan mode to detect all ions. Data-dependent acquisition (DDA) is then employed to trigger MS/MS fragmentation of the most abundant ions, providing structural information.
Table 2: Representative LC-MS/MS Parameters for Acyl-CoA Analysis
| Parameter | Setting | Reference |
| Liquid Chromatography | ||
| Column | C18 Reversed-Phase (e.g., Acquity HSS T3, 150 x 2.1 mm, 1.8 µm) | [4] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water, pH 8 | [4] |
| Mobile Phase B | Acetonitrile | [4] |
| Flow Rate | 0.2 mL/min | [4] |
| Column Temperature | 30°C | [4] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [8] |
| Capillary Voltage | 3.20 kV | [8] |
| Cone Voltage | 45 V | [8] |
| Desolvation Temperature | 500°C | [8] |
| Source Temperature | 120°C | [8] |
| Collision Gas | Argon | [8] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) or Full Scan/ddMS2 | [8][9] |
Identification of Novel Acyl-CoAs
The identification of novel acyl-CoAs relies on the interpretation of their MS/MS spectra and comparison with spectral libraries.
-
Feature Detection: Process the raw LC-MS data to detect all metabolic features, characterized by their m/z, retention time, and intensity.
-
Putative Annotation: For untargeted data, identify features that exhibit the characteristic neutral loss of 507.0 Da in their MS/MS spectra, which is a strong indicator of an acyl-CoA.
-
In Silico Spectral Library Matching: Compare the experimental MS/MS spectra of unknown features against in silico generated spectral libraries (e.g., from tools like MetFrag or CFM-ID) or public databases (e.g., METLIN).[10][11]
-
Structure Elucidation: Based on the fragmentation pattern and accurate mass measurements, propose a chemical structure for the novel acyl-CoA. The fragmentation will provide information about the acyl chain length, degree of unsaturation, and any modifications.
-
Validation: The proposed structure should be validated by synthesizing the authentic standard and comparing its retention time and MS/MS spectrum with the experimental data.
Acyl-CoA Metabolism and Signaling
Acyl-CoAs are at the crossroads of major metabolic pathways. Understanding these connections is vital for interpreting the biological significance of newly identified acyl-CoAs.
Best Practices and Troubleshooting
-
Sample Stability: Acyl-CoAs are susceptible to hydrolysis. Keep samples on ice or at 4°C throughout the preparation process and analyze them promptly. Using glass vials can improve stability compared to plastic.[12]
-
Internal Standards: The use of a suite of stable isotope-labeled acyl-CoA internal standards is highly recommended for accurate quantification, as they can correct for variations in extraction efficiency and matrix effects.
-
Quality Control: Include pooled QC samples throughout the analytical run to monitor instrument performance and assess data quality.
-
Troubleshooting Poor Peak Shape: Peak tailing can be an issue for acyl-CoAs. Optimizing the pH of the mobile phase and using ion-pairing reagents can improve chromatography.[5]
-
False Positives in Novel Identification: Be cautious of in-source fragments and adducts that may be misinterpreted as novel compounds. High-resolution mass spectrometry is crucial for accurate formula prediction.
Conclusion
The lipidomics workflow presented here provides a robust framework for the identification and characterization of both known and novel acyl-CoAs. By combining optimized sample preparation, high-resolution LC-MS/MS, and advanced data analysis strategies, researchers can gain deeper insights into the complex roles of acyl-CoAs in health and disease, paving the way for new diagnostic and therapeutic opportunities.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guide to Metabolomics Analysis: A Bioinformatics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: (2E,13Z)-Docosadienoyl-CoA Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E,13Z)-Docosadienoyl-CoA is a long-chain fatty acyl-coenzyme A molecule that plays a role in lipid metabolism. As an activated form of (2E,13Z)-docosadienoic acid, it is an intermediate in various metabolic pathways, including peroxisomal beta-oxidation and potentially in the synthesis of complex lipids. Understanding its handling, storage, and appropriate use in experimental settings is crucial for obtaining accurate and reproducible results in research and drug development. These application notes provide detailed protocols for the handling, storage, and use of the this compound standard.
Chemical Properties
| Property | Value |
| Chemical Formula | C43H72N7O17P3S |
| Molecular Weight | 1084.08 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in aqueous buffers (pH 4.0-7.5) and methanol (B129727). |
| Structure | A coenzyme A molecule esterified to a 22-carbon fatty acid with a trans double bond at position 2 and a cis double bond at position 13. |
Handling and Storage
Long-chain unsaturated acyl-CoA standards like this compound are susceptible to hydrolysis and oxidation. Proper handling and storage are critical to maintain their integrity.
3.1. General Handling
-
Upon receipt, immediately store the lyophilized powder at -20°C or -80°C.
-
Minimize exposure to moisture and light.
-
Before opening the vial, allow it to warm to room temperature to prevent condensation.
-
Use non-metallic spatulas for handling the solid material.
3.2. Reconstitution
-
Reconstitute the lyophilized powder in a suitable solvent such as methanol or an aqueous buffer (pH 4.0-6.0). Methanol is often preferred for initial reconstitution as it can enhance stability.
-
For aqueous solutions, use deoxygenated buffers to minimize oxidation.
-
Briefly vortex or sonicate to ensure complete dissolution.
3.3. Storage of Solutions
-
Stock Solutions: Aliquot the reconstituted solution into single-use vials to avoid repeated freeze-thaw cycles. Store aliquots at -80°C.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. If short-term storage is necessary, keep the solution on ice and use within a few hours.
3.4. Stability Quantitative stability data for this compound is not readily available. The following table provides estimated stability based on general knowledge of long-chain unsaturated acyl-CoAs.
| Storage Condition | Solvent/Form | Estimated Stability |
| -80°C | Lyophilized Powder | > 1 year |
| -80°C | Methanol | Up to 6 months |
| -20°C | Lyophilized Powder | Up to 1 year |
| -20°C | Aqueous Buffer (pH 4.0-6.0) | Up to 1 month |
| 4°C | Aqueous Buffer (pH 4.0-6.0) | < 24 hours |
| Room Temperature | Aqueous Buffer (pH 4.0-6.0) | < 4 hours |
Note: The stability of unsaturated acyl-CoAs in aqueous solutions is significantly lower, particularly at neutral to alkaline pH, due to hydrolysis of the thioester bond.
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
4.1. Protocol 1: Quantification by LC-MS/MS
This protocol outlines a general method for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Workflow for LC-MS/MS Quantification
Caption: Workflow for LC-MS/MS analysis of this compound.
Methodology:
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the this compound standard in a suitable solvent (e.g., 50% methanol in water) to create a standard curve (e.g., 0.1 to 100 pmol).
-
-
Sample Preparation (from cells or tissues):
-
Homogenize cells or tissues in a cold extraction buffer (e.g., 2:1 methanol:water).
-
Add an internal standard (e.g., a deuterated or odd-chain acyl-CoA) to each sample.
-
Perform a liquid-liquid extraction using an organic solvent (e.g., chloroform).
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate long-chain acyl-CoAs.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor for the specific precursor-to-product ion transition for this compound.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of the standard to the internal standard against the concentration.
-
Quantify the amount of this compound in the samples by interpolating their peak area ratios on the standard curve.
-
4.2. Protocol 2: In Vitro Enzyme Assay - Acyl-CoA Oxidase Activity
This protocol measures the activity of acyl-CoA oxidase using this compound as a substrate. The assay is based on the production of hydrogen peroxide (H2O2), which is detected using a fluorescent probe.
Workflow for Acyl-CoA Oxidase Assay
Caption: General workflow for an in vitro acyl-CoA oxidase enzyme assay.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4.
-
Substrate: Prepare a working solution of this compound in the assay buffer.
-
Enzyme: Purified or recombinant acyl-CoA oxidase.
-
Detection Reagent: A fluorescent probe for H2O2 (e.g., Amplex Red) and horseradish peroxidase (HRP).
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add:
-
50 µL of Assay Buffer.
-
10 µL of the enzyme solution.
-
20 µL of the detection reagent.
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the this compound substrate solution.
-
Incubate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths for the chosen probe.
-
-
Controls:
-
No-substrate control: Replace the substrate solution with the assay buffer.
-
No-enzyme control: Replace the enzyme solution with the assay buffer.
-
-
Data Analysis:
-
Subtract the fluorescence of the no-substrate and no-enzyme controls from the sample wells.
-
Calculate the enzyme activity based on a standard curve of H2O2.
-
Putative Metabolic Pathway
This compound is a very-long-chain fatty acyl-CoA and is likely metabolized through peroxisomal beta-oxidation. The presence of the cis-double bond at an odd-numbered carbon (13Z) requires auxiliary enzymes for its complete oxidation.
Peroxisomal Beta-Oxidation of this compound
Caption: Putative initial steps of peroxisomal β-oxidation of this compound.
Pathway Description:
-
This compound enters the peroxisome.
-
Acyl-CoA Oxidase catalyzes the first step, introducing a double bond at the C-4 position and producing hydrogen peroxide.
-
The resulting (2E,4E,13Z)-Docosatrienoyl-CoA is then acted upon by Enoyl-CoA Hydratase and 3-Hydroxyacyl-CoA Dehydrogenase .
-
This leads to the formation of a 3-Ketoacyl-CoA .
-
Thiolase cleaves the 3-ketoacyl-CoA, releasing a molecule of Acetyl-CoA and the shortened (11Z)-Icosenoyl-CoA .
-
The shortened acyl-CoA continues through further rounds of beta-oxidation. The cis-double bond at position 11 (originally 13) will eventually require an isomerase to be fully oxidized.
Disclaimer
The information provided in these application notes is intended for research use only. The stability data presented is an estimation based on the properties of similar compounds and should be used as a guideline. It is highly recommended that users perform their own stability and validation studies for their specific experimental conditions. Always follow good laboratory practices and consult relevant safety data sheets before handling any chemical compounds.
Application Notes and Protocols for the Sample Preparation and Analysis of Acyl-Coenzyme A
Audience: Researchers, scientists, and drug development professionals.
Introduction: Acyl-Coenzyme A (acyl-CoA) thioesters are crucial intermediates in numerous metabolic pathways, including the Krebs cycle, fatty acid synthesis and oxidation, and the biosynthesis of sterols.[1] They act as acyl group carriers and are fundamental to energy metabolism and cellular signaling.[2][3] The accurate quantification of acyl-CoA pools is essential for understanding metabolic regulation in both healthy and diseased states. However, the analysis of these molecules presents significant challenges due to their low abundance, inherent instability in aqueous solutions, and the wide range of their physicochemical properties, from hydrophilic short-chain to lipophilic long-chain species.[4][5][6]
This document provides detailed protocols for the extraction and preparation of acyl-CoAs from biological samples for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methods described are designed to ensure high recovery, stability, and reproducibility.
Overview of Sample Preparation Strategies
A robust sample preparation workflow is the cornerstone of reliable acyl-CoA analysis. The primary goals are to instantaneously quench enzymatic activity to preserve the in vivo acyl-CoA profile, efficiently extract the molecules of interest, remove interfering substances, and concentrate the sample for sensitive detection. The general workflow involves sample collection, quenching, cell lysis and homogenization, extraction, purification, and finally, reconstitution in a solvent compatible with the analytical platform.
Caption: General workflow for acyl-CoA sample preparation and analysis.
Experimental Protocols
Three primary methods are detailed below, each suited for different types of acyl-CoAs and biological matrices.
Protocol 1: Sulfosalicylic Acid (SSA) Extraction for Short-Chain Acyl-CoAs (SPE-Free)
This method is advantageous for analyzing short-chain acyl-CoAs and CoA biosynthetic precursors, as it avoids a Solid-Phase Extraction (SPE) step, which can lead to the loss of polar analytes.[1][7] The use of 5-sulfosalicylic acid (SSA) effectively deproteinizes the sample without requiring subsequent removal prior to LC-MS/MS analysis.[1]
Methodology:
-
Sample Preparation: Start with a cell pellet or pulverized tissue (~10-20 mg). Keep samples on dry ice.
-
Extraction: Add 200 µL of ice-cold 2.5% (w/v) SSA. For quantitative accuracy, include an appropriate internal standard (e.g., crotonoyl-CoA) in the extraction solution.[1]
-
Lysis: Vortex the sample vigorously for 1 minute, then incubate on ice for 10 minutes to ensure complete protein precipitation and cell lysis.
-
Clarification: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.
-
Collection: Carefully transfer the supernatant to a new microcentrifuge tube or an LC autosampler vial.
-
Analysis: The sample is now ready for direct injection and analysis by LC-MS/MS.
Caption: Workflow for the SSA-based extraction of short-chain acyl-CoAs.
Protocol 2: Organic Solvent Extraction for Broad-Spectrum Acyl-CoAs from Cells
This protocol uses methanol (B129727) to precipitate proteins and extract a wide range of acyl-CoAs. It is a common method for cultured cells and demonstrates good recovery for various acyl-CoA species.[4]
Methodology:
-
Sample Preparation: Aspirate culture media and wash cells twice with cold phosphate-buffered saline (PBS).
-
Extraction: Add 2 mL of ice-cold methanol and 15 µL of an internal standard (e.g., 10 µM C17:0-CoA) to the culture plate.[4][8]
-
Quenching & Lysis: Place the plate at -80°C for 15 minutes to quench metabolic activity and facilitate lysis.
-
Collection: Scrape the cell lysate from the plate and transfer it to a centrifuge tube.
-
Clarification: Centrifuge at 15,000 x g for 5 minutes at 4°C.
-
Evaporation: Transfer the supernatant to a glass tube, add 1 mL of acetonitrile (B52724) to aid in water removal, and evaporate to dryness in a vacuum concentrator (e.g., at 55°C).[4]
-
Reconstitution: Reconstitute the dried sample in 150 µL of a suitable solvent (e.g., methanol or a methanol/ammonium acetate (B1210297) buffer mix). Vortex and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble debris.[4]
-
Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Caption: Workflow for organic solvent extraction of acyl-CoAs from cells.
Protocol 3: Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoA Enrichment from Tissues
This method is optimized for the extraction and purification of long-chain acyl-CoAs from complex tissue samples. It employs an initial homogenization and solvent extraction followed by an SPE cleanup step to remove salts and other interferences, resulting in a concentrated and clean sample.[9][10]
Methodology:
-
Homogenization: Weigh 50-100 mg of frozen tissue, place in a pre-chilled glass homogenizer, and add 1 mL of ice-cold Homogenization Buffer (100 mM KH2PO4, pH 4.9). Homogenize on ice.[9][10]
-
Extraction: Add 1 mL of 2-propanol and homogenize again. Add 2 mL of acetonitrile, vortex thoroughly, and centrifuge to pellet the tissue debris.[9]
-
SPE Column Conditioning: Condition a 2-(2-pyridyl)ethyl or similar SPE cartridge by washing it with the elution and wash solutions as per the manufacturer's instructions.
-
Sample Loading: Carefully collect the supernatant from the extraction step and load it onto the conditioned SPE column.
-
Washing: Wash the column with an appropriate wash solution (e.g., Acetonitrile/Isopropanol/Water/Acetic Acid mix) to remove unbound impurities.[10]
-
Elution: Elute the acyl-CoAs from the column using a suitable elution buffer (e.g., Methanol/250 mM Ammonium Formate).[10]
-
Concentration & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator. Reconstitute the sample in a small volume of solvent appropriate for LC-MS/MS analysis.
Caption: Workflow for tissue acyl-CoA enrichment using Solid-Phase Extraction.
Data Presentation: Method Recovery Comparison
The choice of extraction method significantly impacts the recovery of different acyl-CoA species. The following table summarizes quantitative recovery data from various published methods, providing a basis for method selection.
| Acyl-CoA Species | Chain Length | Extraction Method | SPE Sorbent | Average Recovery (%) | Reference |
| Acetyl-CoA | Short (C2) | SSA (SPE-Free) | N/A | 59% | [1] |
| Acetyl-CoA | Short (C2) | TCA + SPE | - | 36% | [1] |
| Malonyl-CoA | Short (C3) | SSA (SPE-Free) | N/A | 74% | [1] |
| Malonyl-CoA | Short (C3) | Acetonitrile/Isopropanol + SPE | 2-(2-pyridyl)ethyl | 83-90% | |
| Propionyl-CoA | Short (C3) | SSA (SPE-Free) | N/A | 80% | [1] |
| Octanoyl-CoA | Medium (C8) | Acetonitrile/Isopropanol + SPE | 2-(2-pyridyl)ethyl | 88-92% | [10] |
| Palmitoyl-CoA | Long (C16:0) | KH2PO4/ACN + SPE | Oligonucleotide | 70-80% | |
| Oleoyl-CoA | Long (C18:1) | Acetonitrile/Isopropanol + SPE | 2-(2-pyridyl)ethyl | 85-90% | [11] |
| Arachidonyl-CoA | Long (C20:4) | Acetonitrile/Isopropanol + SPE | 2-(2-pyridyl)ethyl | 83-88% | [10] |
Note: Recovery percentages can vary based on the specific tissue or cell type.
As the table illustrates, the SSA-based method shows higher recovery for short-chain species compared to methods requiring SPE, like TCA precipitation.[1] For medium and long-chain species, SPE methods using specialized sorbents provide excellent recovery and sample cleanup.[9][10][11]
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of (2E,13Z)-Docosadienoyl-CoA by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E,13Z)-Docosadienoyl-CoA is a long-chain fatty acyl-coenzyme A (CoA) thioester. The accurate quantification of specific long-chain acyl-CoAs is crucial for understanding their roles in various metabolic pathways, including lipid biosynthesis, fatty acid oxidation, and cellular signaling. Dysregulation of acyl-CoA metabolism has been implicated in numerous diseases, making their precise measurement a key aspect of drug discovery and development. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of long-chain fatty acyl-CoAs.[1][2][3][4]
Principle
This method utilizes a robust sample preparation procedure involving protein precipitation and solid-phase extraction (SPE) to isolate acyl-CoAs from complex biological samples.[1][3] Quantification is achieved by reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This technique offers high selectivity and sensitivity for the detection of the target analyte.[2][3][5] An appropriate internal standard, such as a stable isotope-labeled or odd-chain acyl-CoA, should be used to ensure accuracy and precision.
Materials and Reagents
-
Analytical Standard: this compound (synthesis may be required if not commercially available)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled analog.
-
Solvents: LC-MS grade acetonitrile, methanol (B129727), and water.
-
Reagents: Ammonium (B1175870) hydroxide (B78521), potassium phosphate (B84403) monobasic, and 5-sulfosalicylic acid (SSA).[6]
-
Solid-Phase Extraction (SPE) Cartridges: Oasis HLB or equivalent.
-
Biological Matrix: Tissue homogenates or cell lysates.
Experimental Protocols
Standard Solution Preparation
Stock solutions of this compound and the internal standard are prepared in a 1:1 methanol/water solution and stored at -70°C.[7] Working standard solutions are prepared by diluting the stock solutions in 10% aqueous acetonitrile. Calibration curves are generated by spiking known concentrations of the analytical standard into a blank biological matrix extract.
Sample Preparation from Biological Tissues
-
Homogenization: Approximately 40-50 mg of frozen tissue is homogenized on ice in a freshly prepared solution of 100 mM potassium phosphate monobasic (pH 4.9).[8]
-
Addition of Internal Standard: A known amount of the internal standard (e.g., heptadecanoyl-CoA) is added to the homogenate.[8]
-
Protein Precipitation: An equal volume of a cold organic solvent mixture, such as acetonitrile:2-propanol:methanol (3:1:1), is added to the homogenate to precipitate proteins.[8]
-
Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet the precipitated proteins.[8]
-
Extraction: The supernatant containing the acyl-CoAs is collected for further purification.
Solid-Phase Extraction (SPE) for Sample Clean-up
-
Conditioning: The SPE cartridge is conditioned with methanol followed by water.
-
Loading: The supernatant from the sample preparation step is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with a weak organic solvent to remove interfering substances.
-
Elution: The acyl-CoAs are eluted with a stronger organic solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm) is used for separation.[8]
-
Mobile Phase A: 15 mM ammonium hydroxide in water.[8]
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[8]
-
Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B is employed to elute the long-chain acyl-CoAs.
-
Flow Rate: 0.4 mL/min.[8]
-
Column Temperature: Maintained at a controlled temperature (e.g., 32°C).[5]
-
-
Mass Spectrometry (MS):
-
Ionization: Positive electrospray ionization (ESI+) is typically used for the analysis of acyl-CoAs.[2][3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[5]
-
MRM Transitions: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the 3'-phosphoadenosine diphosphate (B83284) moiety.[1][3][4] The specific precursor-to-product ion transitions for this compound and the internal standard must be optimized.
-
For this compound: The precursor ion will be [M+H]+. The primary product ion for quantification will result from the neutral loss of 507 Da. A secondary, qualifying transition may also be monitored.
-
For Internal Standard (e.g., C17:0-CoA): The precursor ion [M+H]+ and a corresponding product ion from the neutral loss of 507 Da will be monitored.
-
-
Data Presentation
The quantitative data should be summarized in tables for clear comparison.
Table 1: Optimized MRM Transitions for Acyl-CoA Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | [M+H-507.1] | To be optimized |
| Heptadecanoyl-CoA (IS) | To be determined | [M+H-507.1] | To be optimized |
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | > 0.99 | To be determined |
| Limit of Detection (LOD) | Signal-to-Noise > 3 | To be determined |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | To be determined |
| Accuracy (% Recovery) | 85-115% | To be determined |
| Precision (%RSD) | < 15% | To be determined |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and quantification of this compound.
Acyl-CoA Fragmentation Pathway
Caption: Characteristic fragmentation of acyl-CoAs in positive ESI-MS/MS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Enzyme Kinetics with (2E,13Z)-Docosadienoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2E,13Z)-Docosadienoyl-CoA is a C22 unsaturated acyl-coenzyme A molecule. The study of its interaction with enzymes is crucial for understanding lipid metabolism and developing therapeutics for metabolic diseases. This document provides detailed application notes and protocols for investigating the enzyme kinetics of this compound, with a particular focus on its potential interaction with long-chain acyl-CoA synthetases (ACSLs), such as ACSL6.
Long-chain acyl-CoA synthetases are pivotal enzymes that activate fatty acids by converting them into their acyl-CoA thioesters, a critical step for their subsequent metabolic processing, including β-oxidation and incorporation into complex lipids.[1] Different ACSL isoforms exhibit distinct substrate specificities and tissue distribution, suggesting specialized roles in fatty acid metabolism.[1][2] ACSL6, in particular, has been shown to be involved in the metabolism of very-long-chain polyunsaturated fatty acids, making it a prime candidate for interaction with this compound.[3][4][5][6]
These application notes provide a framework for determining the kinetic parameters (Km and Vmax) of enzymes that utilize this compound as a substrate. The protocols are adapted from established methods for similar long-chain fatty acyl-CoAs.[7][8]
Data Presentation
While specific kinetic data for this compound is not yet available in the literature, the following table provides kinetic parameters for the closely related docosahexaenoic acid (DHA) with rat brain microsomes, which are rich in ACSL enzymes. This data can serve as a valuable reference for experimental design.
| Substrate | Enzyme Source | Km | Vmax | Optimal pH | Optimal Temperature | Reference |
| Docosahexaenoic Acid | Rat Brain Microsomes | 26 µM | Not Reported | 8.0 | 45°C | [7] |
| ATP | Rat Brain Microsomes | 185 µM | Not Reported | 8.0 | 45°C | [7] |
| Coenzyme A | Rat Brain Microsomes | 4.88 µM | Not Reported | 8.0 | 45°C | [7] |
| MgCl2 | Rat Brain Microsomes | 555 µM | Not Reported | 8.0 | 45°C | [7] |
Experimental Protocols
Protocol 1: Determination of Acyl-CoA Synthetase Activity using a Coupled Spectrophotometric Assay
This protocol describes a continuous enzyme-coupled spectrophotometric assay to determine the initial rates of this compound synthesis. The production of pyrophosphate (PPi) during the acyl-CoA synthetase reaction is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Principle:
The overall reaction is as follows:
-
(2E,13Z)-Docosadienoic Acid + CoA + ATP → this compound + AMP + PPi (Catalyzed by Acyl-CoA Synthetase)
-
PPi + Fructose-6-Phosphate → Pyrophosphate-dependent Phosphofructokinase → Fructose-1,6-Bisphosphate + Pi
-
Fructose-1,6-Bisphosphate → Aldolase → Glyceraldehyde-3-Phosphate + Dihydroxyacetone Phosphate (B84403)
-
Glyceraldehyde-3-Phosphate → Triose Phosphate Isomerase → Dihydroxyacetone Phosphate
-
Dihydroxyacetone Phosphate + NADH + H+ → Glycerol-3-Phosphate Dehydrogenase → Glycerol-3-Phosphate + NAD+
For each molecule of acyl-CoA produced, two molecules of NADH are oxidized to NAD+. The rate of NADH disappearance is monitored spectrophotometrically at 340 nm.
Materials:
-
(2E,13Z)-Docosadienoic acid
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl2)
-
Potassium pyrophosphate (PPi)
-
Fructose-6-phosphate
-
NADH
-
Pyrophosphate-dependent phosphofructokinase
-
Aldolase
-
Triose phosphate isomerase
-
Glycerol-3-phosphate dehydrogenase
-
HEPES or Tris-HCl buffer
-
Purified enzyme (e.g., recombinant ACSL6) or microsomal preparation
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of (2E,13Z)-docosadienoic acid in ethanol (B145695) or DMSO.
-
Prepare aqueous stock solutions of CoA, ATP, MgCl2, PPi, fructose-6-phosphate, and NADH.
-
Prepare a working solution of the coupling enzymes in the assay buffer.
-
Prepare the assay buffer (e.g., 100 mM HEPES, pH 8.0, containing 10 mM MgCl2).
-
-
Assay Mixture:
-
In a cuvette, prepare the reaction mixture containing the assay buffer, ATP, CoA, MgCl2, fructose-6-phosphate, NADH, and the coupling enzymes.
-
The final concentrations should be optimized, but starting concentrations can be based on literature values for similar assays (e.g., 5 mM ATP, 0.5 mM CoA, 10 mM MgCl2, 1 mM fructose-6-phosphate, 0.2 mM NADH).
-
To determine the Km for one substrate, its concentration is varied while the others are kept at saturating concentrations.
-
-
Enzyme Reaction:
-
Equilibrate the reaction mixture at the desired temperature (e.g., 37°C or 45°C) in the spectrophotometer.
-
Initiate the reaction by adding the enzyme preparation (e.g., purified ACSL6 or microsomal fraction).
-
Monitor the decrease in absorbance at 340 nm for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1). Remember to account for the stoichiometry (2 moles of NADH oxidized per mole of acyl-CoA formed).
-
Plot the initial velocities against the varying substrate concentrations.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression software.
-
Protocol 2: Radiometric Assay for Acyl-CoA Synthetase Activity
This protocol is a discontinuous assay that measures the incorporation of a radiolabeled fatty acid into its corresponding acyl-CoA.
Principle:
Radiolabeled (e.g., [14C] or [3H]) (2E,13Z)-docosadienoic acid is incubated with the enzyme, ATP, and CoA. The reaction is stopped, and the radiolabeled acyl-CoA product is separated from the unreacted fatty acid. The amount of radioactivity in the product is then quantified.
Materials:
-
Radiolabeled (2E,13Z)-docosadienoic acid (e.g., --INVALID-LINK---docosadienoic acid)
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl2)
-
HEPES or Tris-HCl buffer
-
Purified enzyme or microsomal preparation
-
Stopping solution (e.g., a mixture of isopropanol, heptane (B126788), and sulfuric acid)
-
Heptane
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing assay buffer, ATP, CoA, and MgCl2.
-
Add the radiolabeled (2E,13Z)-docosadienoic acid to the reaction mixture. To determine kinetic parameters, vary the concentration of one substrate while keeping others constant and at saturating levels.
-
Pre-incubate the mixture at the desired temperature.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the enzyme preparation.
-
Incubate for a fixed time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stopping solution.
-
-
Extraction and Quantification:
-
Add heptane and water to the stopped reaction mixture to partition the unreacted fatty acid into the organic phase, while the acyl-CoA remains in the aqueous phase.
-
Vortex and centrifuge to separate the phases.
-
Take an aliquot of the aqueous phase containing the radiolabeled acyl-CoA.
-
Add the aliquot to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.
-
Calculate the initial reaction velocity.
-
Determine Km and Vmax as described in Protocol 1.
-
Mandatory Visualizations
Caption: General workflow for determining enzyme kinetic parameters.
Caption: Coupled spectrophotometric assay signaling pathway.
References
- 1. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-chain acyl-CoA synthetase isoforms differ in preferences for eicosanoid species and long-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-CoA synthetase 6 regulates long-chain polyunsaturated fatty acid composition of membrane phospholipids in spermatids and supports normal spermatogenic processes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long chain acyl-CoA synthetase 6 facilitates the local distribution of di-docosahexaenoic acid- and ultra-long-chain-PUFA-containing phospholipids in the retina to support normal visual function in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acsl6 acyl-CoA synthetase long-chain family member 6 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Acyl-CoA synthetase 6 is required for brain docosahexaenoic acid retention and neuroprotection during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-chain acyl-coenzyme A synthetase from rat brain microsomes. Kinetic studies using [1-14C]docosahexaenoic acid substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An enzyme-coupled assay for acyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing the Study of Inherited Metabolic Disorders: Advanced Applications and Protocols
For Immediate Release
In the intricate world of cellular biochemistry, the precise functioning of metabolic pathways is paramount to health. Inherited metabolic disorders (IMDs), a diverse group of genetic diseases, arise from defects in these pathways, leading to the accumulation of toxic substances or a deficiency of essential compounds.[1] For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of these conditions, a suite of powerful analytical techniques has emerged, transforming the landscape of diagnosis, functional analysis, and therapeutic development. This document provides detailed application notes and protocols for three cornerstone technologies: Mass Spectrometry, Next-Generation Sequencing, and Cell-Based Functional Assays.
Mass Spectrometry: Unveiling the Metabolomic Signature
Mass spectrometry (MS) stands as a cornerstone technology in the investigation of IMDs, enabling the sensitive and specific quantification of metabolites in biological fluids.[2][3] Its applications range from newborn screening to the discovery of novel disorders and monitoring therapeutic interventions.[2][4]
Application: Targeted Metabolomics for Biomarker Discovery and Quantification
Targeted metabolomics focuses on the measurement of a specific, predefined set of metabolites. This approach is invaluable for diagnosing and monitoring IMDs where the affected metabolic pathway and key biomarkers are known. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used platform for targeted metabolomics, offering high sensitivity and specificity.[5][6]
Protocol: Targeted Metabolomics of Amino Acids and Acylcarnitines in Dried Blood Spots (DBS)
This protocol outlines a typical workflow for the analysis of amino acids and acylcarnitines from DBS, a common practice in newborn screening for IMDs.[7][8]
1. Sample Preparation:
- A 3 mm punch from a dried blood spot is placed into a 96-well plate.
- An extraction solution containing internal standards (isotopically labeled amino acids and acylcarnitines) in methanol (B129727) is added to each well.
- The plate is sealed and incubated with agitation for 30 minutes to extract the metabolites.
- The supernatant is then transferred to a new 96-well plate and evaporated to dryness under a stream of nitrogen.
2. Derivatization (for Amino Acids):
- The dried extract is reconstituted in a derivatizing agent (e.g., 3N HCl in n-butanol).
- The plate is sealed and incubated at 65°C for 20 minutes to convert amino acids to their butyl esters.
- The derivatizing agent is evaporated under nitrogen.
3. LC-MS/MS Analysis:
- The dried residue is reconstituted in the mobile phase.
- The sample is injected into the LC-MS/MS system.
- Metabolites are separated using a suitable chromatography column (e.g., a C8 or C18 column).
- The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect and quantify the specific amino acids and acylcarnitines based on their unique precursor-to-product ion transitions.
4. Data Analysis:
- The concentration of each analyte is calculated by comparing the peak area of the analyte to the peak area of its corresponding internal standard.
- Results are compared to established reference ranges to identify potential metabolic abnormalities.
Next-Generation Sequencing: Deciphering the Genetic Blueprint
Next-generation sequencing (NGS) has revolutionized the genetic diagnosis of IMDs, enabling the simultaneous analysis of multiple genes, the entire exome (protein-coding regions), or the whole genome.[9][10] This has significantly improved diagnostic yield, particularly for disorders with overlapping clinical presentations or for identifying novel disease-causing mutations.[11][12]
Application: Whole-Exome Sequencing (WES) for the Identification of Disease-Causing Variants
WES is a powerful tool for identifying genetic variants in the protein-coding regions of the genome.[13] It is particularly effective for diagnosing rare Mendelian disorders, including many IMDs.[9][14]
Protocol: Whole-Exome Sequencing Workflow
The following protocol provides a general overview of the key steps involved in WES.[15][16][17][18]
1. DNA Extraction and Quality Control:
- Genomic DNA is extracted from a patient sample (e.g., blood, saliva, or cultured cells).
- DNA quality and quantity are assessed using spectrophotometry and fluorometry.
2. Library Preparation:
- DNA is fragmented into smaller, uniform pieces.
- Adapters, short DNA sequences, are ligated to the ends of the DNA fragments. These adapters are essential for the subsequent sequencing steps.
3. Exome Capture (Target Enrichment):
- The prepared DNA library is hybridized to a set of biotinylated probes that are complementary to the exonic regions of the genome.
- Streptavidin-coated magnetic beads are used to pull down the probe-bound DNA fragments, thereby enriching for the exome.
- The non-captured DNA is washed away.
4. Sequencing:
- The captured exome library is sequenced using a high-throughput NGS platform. The sequencer generates millions of short DNA reads.
5. Bioinformatic Analysis:
- Quality Control: The raw sequencing reads are assessed for quality.
- Alignment: The reads are aligned to a human reference genome.
- Variant Calling: Differences between the patient's DNA sequence and the reference genome are identified. These differences are potential genetic variants.
- Variant Annotation: The identified variants are annotated with information such as their location (e.g., exonic, intronic), predicted effect on protein function (e.g., missense, nonsense), and frequency in population databases.
- Variant Filtering and Prioritization: Variants are filtered based on their quality, frequency, and predicted pathogenicity to identify the most likely disease-causing mutation(s). This step often involves considering the patient's clinical phenotype.
Cell-Based Functional Assays: Validating Genetic Findings
The identification of a genetic variant of uncertain significance (VUS) through NGS necessitates further investigation to determine its functional consequence. Cell-based assays are crucial for validating whether a VUS is indeed pathogenic.[19] These assays can assess various aspects of protein function, such as enzyme activity, protein expression and localization, and overall cellular phenotype.
Application: Enzyme Activity Assays for Lysosomal Storage Disorders (LSDs)
LSDs are a group of IMDs caused by the deficiency of specific lysosomal enzymes.[20] Measuring the activity of these enzymes is a key diagnostic tool and can be used to confirm the functional impact of a genetic variant.[21]
Protocol: Fluorometric Enzyme Activity Assay in Cultured Fibroblasts
This protocol describes a general method for measuring the activity of a lysosomal enzyme using a fluorogenic substrate.[20]
1. Cell Culture and Lysate Preparation:
- Patient-derived fibroblasts are cultured under standard conditions.
- Cells are harvested and washed with phosphate-buffered saline (PBS).
- The cell pellet is resuspended in a lysis buffer (e.g., distilled water or a specific buffer with detergents) and subjected to physical disruption (e.g., sonication or freeze-thaw cycles) to release the cellular contents, including the lysosomal enzymes.
- The lysate is centrifuged to remove cellular debris, and the supernatant containing the enzymes is collected.
- The total protein concentration of the lysate is determined using a standard protein assay (e.g., BCA or Bradford assay).
2. Enzyme Reaction:
- A reaction mixture is prepared containing a specific buffer to ensure optimal pH for the enzyme of interest.
- The cell lysate is added to the reaction mixture.
- The reaction is initiated by the addition of a synthetic substrate that becomes fluorescent upon cleavage by the enzyme (e.g., a 4-methylumbelliferyl (4-MU) conjugated substrate).
- The reaction is incubated at 37°C for a defined period.
3. Measurement and Data Analysis:
- The reaction is stopped by adding a stop buffer (e.g., a high pH glycine-carbonate buffer).
- The fluorescence of the released 4-methylumbelliferone (B1674119) is measured using a fluorometer at the appropriate excitation and emission wavelengths.
- A standard curve is generated using a known concentration of the fluorescent product to quantify the amount of product formed in the enzymatic reaction.
- The enzyme activity is calculated and typically expressed as nanomoles of substrate hydrolyzed per hour per milligram of protein (nmol/hr/mg protein).
- The patient's enzyme activity is compared to that of healthy controls. A significant reduction in activity confirms the enzyme deficiency.
Data Presentation
The following tables summarize key quantitative data related to the application of these techniques in studying IMDs.
Table 1: Diagnostic Yield of Different NGS Methodologies in Inherited Metabolic Disorders
| NGS Methodology | Diagnostic Yield | Key Advantages | Key Limitations |
| Targeted Gene Panels | 15.4% - 78%[12] | Cost-effective for well-defined phenotypes | May miss novel or atypical presentations |
| Whole-Exome Sequencing (WES) | 20% - 40%[9][14] | Comprehensive analysis of coding regions | Incomplete coverage of some exons, does not detect structural variants well[9][14] |
| Whole-Genome Sequencing (WGS) | Higher than WES | Most comprehensive, detects structural and non-coding variants | Higher cost, complex data analysis |
Table 2: Representative Enzyme Activities in Lysosomal Storage Disorders (LSDs) Measured by LC-MS/MS
| Enzyme | Disorder | Mean Activity in Healthy Neonates (μmol/h/L) |
| α-Galactosidase A (GLA) | Fabry Disease | 3.80 ± 1.6[22] |
| Acid α-Glucosidase (GAA) | Pompe Disease | 10.6 ± 4.8[22] |
| α-L-Iduronidase (IDUA) | Mucopolysaccharidosis I (MPS I) | 6.4 ± 2.3[22] |
| Acid Sphingomyelinase (ASM) | Niemann-Pick Disease A/B | 3.3 ± 1.1[22] |
| Galactocerebrosidase (GALC) | Krabbe Disease | 2.8 ± 1.3[22] |
| Data from a study of 200 healthy neonates.[22] |
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) illustrate key experimental workflows and a representative metabolic pathway.
References
- 1. hkmj.org [hkmj.org]
- 2. Applications of mass spectrometry in the study of inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in analytical mass spectrometry to improve screening for inherited metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A targeted metabolomics approach for clinical diagnosis of inborn errors of metabolism [researchonline.jcu.edu.au]
- 7. Tandem mass spectrometry in discovery of disorders of the metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Clinical applications of tandem mass spectrometry: ten years of diagnosis and screening for inherited metabolic diseases. | Semantic Scholar [semanticscholar.org]
- 9. NGS for Metabolic Disease Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. mail.jneonatalsurg.com [mail.jneonatalsurg.com]
- 12. Targeted Next Generation Sequencing in Patients with Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exome sequencing - Wikipedia [en.wikipedia.org]
- 14. cms.ifcc.org [cms.ifcc.org]
- 15. Principles and Workflow of Whole Exome Sequencing - CD Genomics [cd-genomics.com]
- 16. clinicallab.com [clinicallab.com]
- 17. pharmiweb.com [pharmiweb.com]
- 18. Bioinformatics Workflow of Whole Exome Sequencing - CD Genomics [cd-genomics.com]
- 19. research.vu.nl [research.vu.nl]
- 20. Enzymatic Screening and Diagnosis of Lysosomal Storage Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of lysosomal enzyme activities: A technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quantification of 11 enzyme activities of lysosomal storage disorders using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the stability of (2E,13Z)-docosadienoyl-CoA in solution
Technical Support Center: (2E,13Z)-docosadienoyl-CoA Stability
This center provides researchers, scientists, and drug development professionals with essential information for maintaining the stability of this compound in solution. Due to its long polyunsaturated acyl chain and reactive thioester bond, this molecule is susceptible to degradation, which can compromise experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in solution?
A1: The two main degradation pathways are:
-
Thioester Hydrolysis: The high-energy thioester bond linking the fatty acid to Coenzyme A is prone to hydrolysis, especially at neutral to alkaline pH. This results in the formation of the free fatty acid and Coenzyme A.[1][2][3][4]
-
Oxidation: The polyunsaturated fatty acyl chain, containing two double bonds, is highly susceptible to oxidation by atmospheric oxygen or reactive oxygen species. This can lead to a variety of oxidized byproducts, altering the molecule's structure and function.[5][6][7][8]
Q2: What is the recommended method for long-term storage of this compound?
A2: For long-term stability, this compound should be stored as a dry powder or lyophilized solid at -80°C.[9][10] If a solution is necessary, prepare a concentrated stock in an appropriate buffer (see Q3), aliquot into single-use tubes to avoid repeat freeze-thaw cycles, and store immediately at -80°C.[5][10]
Q3: What is the best buffer system and pH for working with this compound solutions?
A3: To minimize thioester hydrolysis, solutions should be maintained at a slightly acidic pH. A pH range of 4.0 to 6.8 is generally recommended.[10][11][12] Buffers such as potassium phosphate (B84403) (KH₂PO₄) or ammonium (B1175870) acetate (B1210297) are commonly used.[10][11][12] Avoid buffers with primary amine groups, like Tris, if there is a risk of reaction with the thioester.
Q4: How can I prevent oxidation of my this compound solution?
A4: To prevent oxidation, consider the following strategies:
-
Use Degassed Buffers: Prepare buffers with high-purity water and degas thoroughly by sparging with an inert gas like argon or nitrogen before use.
-
Add Antioxidants: Incorporate antioxidants into your buffer system. Common choices include Butylated Hydroxytoluene (BHT) or Propyl Gallate (PG).[5][13]
-
Use Chelators: Add a chelating agent like EDTA to sequester metal ions that can catalyze oxidation reactions.[14]
-
Minimize Headspace: Store solutions in vials with minimal air headspace and consider overlaying the solution with an inert gas before sealing.
Q5: What are the visible signs of degradation?
A5: Visual signs can include the appearance of turbidity or precipitation upon thawing, especially if the free fatty acid product is insoluble in the buffer. However, significant degradation can occur without any visible changes. The most reliable way to assess stability is through analytical methods like HPLC.[12][15]
Troubleshooting Guide
Problem: Inconsistent results or loss of activity in my enzymatic assay.
This is a common issue resulting from the degradation of the this compound substrate. Use the following decision tree to diagnose and solve the problem.
Problem: I see a precipitate in my solution after thawing.
This often indicates that the thioester bond has hydrolyzed, releasing the free fatty acid, which may have poor solubility in your aqueous buffer.
-
Possible Cause: Hydrolysis due to improper pH or multiple freeze-thaw cycles.
-
Solution: Centrifuge the sample to pellet the precipitate. Use the supernatant immediately, but be aware that the concentration of your acyl-CoA is now lower than expected. For future experiments, prepare fresh aliquots from a properly stored stock solution and ensure your buffer pH is acidic (pH 4.0-6.8).
Quantitative Data Summary
The stability of this compound is highly dependent on solution conditions. The following tables provide recommended parameters to maximize stability.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Key Considerations |
| Dry Solid / Lyophilized | -80°C | > 1 year | Optimal for long-term storage. Minimize exposure to moisture. |
| Concentrated Stock Solution | -80°C | < 6 months | Aliquot into single-use tubes to avoid freeze-thaw cycles.[9][10] |
| Working Dilution | 4°C (on ice) | < 8 hours | Prepare fresh daily from a frozen stock. Keep on ice during use.[11] |
Table 2: Recommended Buffer Components for Solution Stability
| Component | Recommended Range | Purpose | Notes |
| Buffering Agent | 50-100 mM | pH Control | Potassium Phosphate (KH₂PO₄) or Ammonium Acetate are suitable.[10][11][12] |
| pH | 4.0 - 6.8 | Minimize Hydrolysis | Thioester bond is more stable in a slightly acidic environment.[11] |
| Antioxidant | 10-50 µM | Prevent Oxidation | Butylated Hydroxytoluene (BHT) or Propyl Gallate (PG).[5][13][16] |
| Chelating Agent | 1-5 mM | Sequester Metals | EDTA can prevent metal-catalyzed oxidation.[14] |
Experimental Protocols & Visualizations
Key Degradation Pathways
The stability of this compound is threatened by two primary chemical reactions: hydrolysis and oxidation. Understanding these pathways is crucial for designing stable experimental conditions.
Protocol: Stability Assessment by HPLC-UV
This protocol allows for the quantitative assessment of this compound stability over time by monitoring the decrease in the parent compound's peak area. The Coenzyme A moiety has a strong UV absorbance at ~260 nm.[15]
Materials:
-
This compound
-
Test Buffer (e.g., 50 mM KH₂PO₄, pH 6.8)
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 100 x 2.0 mm, 3 µm)[11]
-
Mobile Phase A: 75 mM KH₂PO₄, pH 4.9[12]
-
Mobile Phase B: Acetonitrile[12]
Workflow:
Procedure:
-
Solution Preparation: Prepare a solution of this compound at a known concentration (e.g., 100 µM) in the buffer system you wish to test.
-
Initial Analysis (T=0): Immediately after preparation, inject a fixed volume (e.g., 10 µL) onto the HPLC system. Run a gradient elution (e.g., starting from ~5% Acetonitrile, ramping up to 95%) and record the chromatogram at 260 nm. Identify the peak for the intact acyl-CoA and integrate its area.[15]
-
Incubation: Store the remaining solution under the desired test condition (e.g., on an autosampler at 4°C, or in an incubator at 25°C).
-
Time-Course Analysis: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), inject the same volume of the solution onto the HPLC and record the peak area of the parent compound.[11]
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 peak area. Plot this percentage against time to determine the stability profile and degradation rate under the tested conditions.
References
- 1. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CHEM 440 - Thioesters [guweb2.gonzaga.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bioassaysys.com [bioassaysys.com]
- 10. benchchem.com [benchchem.com]
- 11. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The supramolecular chemistry of lipid oxidation and antioxidation in bulk oils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buffers for Biochemical Reactions [promega.sg]
- 15. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 16. Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic (2E,13Z)-Docosadienoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthetic (2E,13Z)-docosadienoyl-CoA.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of synthetic this compound, a very-long-chain polyunsaturated fatty acyl-CoA.
Problem 1: Low Recovery of this compound
Q: I am experiencing low yields of my target compound after purification. What are the potential causes and how can I improve my recovery?
A: Low recovery of long-chain acyl-CoAs can arise from several factors throughout the experimental workflow. Here is a breakdown of potential causes and corresponding troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | Ensure complete homogenization of the reaction mixture. Optimize the solvent-to-sample ratio; a 20-fold excess of extraction solvent is often recommended.[1] |
| Degradation of the Acyl-CoA | This compound is susceptible to both enzymatic and chemical degradation.[1] Work quickly, maintain samples on ice, and use high-purity solvents to minimize degradation.[1] The thioester bond is prone to hydrolysis in aqueous solutions, especially under alkaline or strongly acidic conditions.[2] Methanol has been shown to provide better stability for acyl-CoAs compared to aqueous solutions.[2] |
| Inefficient Solid-Phase Extraction (SPE) | Properly condition and equilibrate the SPE column before loading the sample.[1] Optimize the wash and elution steps to ensure the analyte is not lost during washing and is fully eluted.[3] Consider using a different sorbent material if recovery remains low.[3] |
| Adsorption to Surfaces | Long-chain acyl-CoAs can adsorb to plastic surfaces. Using glass vials instead of plastic can decrease signal loss and improve sample stability.[4] |
Problem 2: Product Purity Issues - Presence of Isomers
Q: My final product shows contamination with isomers. How can I prevent their formation and remove them?
A: The presence of cis/trans isomers is a common challenge due to the polyunsaturated nature of this compound.
-
Isomerization During Synthesis and Work-up: The double bonds in polyunsaturated fatty acids are susceptible to isomerization, which can be catalyzed by heat, light, and radical species.[5][6] It is crucial to perform the synthesis and purification under inert atmosphere (e.g., argon or nitrogen) and to protect the reaction from light. High temperatures should be avoided; for instance, deodorization processes for oils containing polyunsaturated fatty acids can cause significant isomerization at temperatures above 220°C.[7]
-
Purification Strategy:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for separating isomers. A C18 column with a suitable mobile phase gradient (e.g., acetonitrile (B52724)/water with a low concentration of a modifying acid like acetic acid) can effectively separate different isomers.[8]
-
Silver-Ion (Ag+) Chromatography: This technique is particularly effective for separating unsaturated compounds based on the number and geometry of their double bonds.
-
Problem 3: Product Purity Issues - Oxidation
Q: I am observing byproducts that seem to be oxidation products. How can I minimize oxidation during purification?
A: Polyunsaturated fatty acyl-CoAs are highly susceptible to oxidation.[5][9]
| Prevention Strategy | Details |
| Use of Antioxidants | Add antioxidants such as butylated hydroxytoluene (BHT) or triphenylphosphine (B44618) to solvents during extraction and purification to scavenge free radicals. |
| Degassed Solvents | Use solvents that have been thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen. |
| Inert Atmosphere | Conduct all experimental steps under an inert atmosphere. |
| Storage Conditions | Store the purified product at -80°C under an inert gas to prevent long-term oxidation.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the expected purity and yield for synthetic this compound?
| Parameter | Expected Range | Method | Reference |
| Overall Yield | 40% | Multi-step chemical synthesis | [10] |
| Purity after HPLC | >95% | Reversed-Phase HPLC | [5][9] |
| Recovery from Extraction | 70-80% | Solid-Phase Extraction | [8] |
Q2: What analytical techniques are best for assessing the purity of this compound?
A2: A combination of techniques is recommended for comprehensive purity assessment:
-
HPLC-UV: For routine purity checks and quantification, monitoring the absorbance at 260 nm.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To confirm the molecular weight of the desired product and identify impurities.[2][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure, including the stereochemistry of the double bonds.
Q3: What are the best practices for handling and storing synthetic this compound?
A3: Due to its instability, careful handling and storage are critical.
-
Handling: Always handle the compound under an inert atmosphere and on ice.[1] Use glass vials and syringes to minimize adsorption to plastic surfaces.[4]
-
Storage: For short-term storage, a solution in an organic solvent (e.g., methanol) with an antioxidant at -20°C is suitable.[2] For long-term storage, the solid compound should be stored at -80°C under an inert gas.[1] Avoid repeated freeze-thaw cycles.[1]
Experimental Protocols
Protocol 1: General Procedure for Solid-Phase Extraction (SPE) of Long-Chain Acyl-CoAs
This protocol is adapted from established methods for the purification of long-chain acyl-CoAs.[1][8]
-
Column Conditioning: Condition a C18 SPE column by washing with one column volume of methanol, followed by one column volume of water, and finally one column volume of the initial loading buffer (e.g., 100 mM KH2PO4, pH 4.9).[1]
-
Sample Loading: Dissolve the crude synthetic product in the loading buffer and load it onto the conditioned SPE column at a slow flow rate.
-
Washing: Wash the column with a weak solvent to remove polar impurities. The composition of the wash buffer should be optimized to avoid elution of the target compound.
-
Elution: Elute the this compound with a suitable organic solvent, such as acetonitrile or isopropanol.[1][8]
-
Concentration: Evaporate the solvent from the eluted fraction under a stream of nitrogen at room temperature.[1] Reconstitute the purified product in a suitable solvent (e.g., methanol) for analysis or storage.[2]
Protocol 2: HPLC Purification of Polyunsaturated Acyl-CoAs
This is a general protocol that should be optimized for the specific compound.
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: 75 mM KH2PO4, pH 4.9 in water.[8]
-
Mobile Phase B: Acetonitrile containing 600 mM glacial acetic acid.[8]
-
Gradient: Develop a gradient elution method starting with a lower percentage of Mobile Phase B and gradually increasing it to elute the target compound. The retention time increases with the length of the fatty acid chain and decreases with the number of double bonds.[2]
-
Detection: UV detector at 260 nm.[8]
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound.
-
Post-Purification: Pool the pure fractions and remove the solvent under reduced pressure, avoiding high temperatures.
Visualizations
Caption: Experimental workflow for the purification and analysis of synthetic this compound.
Caption: Logical troubleshooting workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iris.cnr.it [iris.cnr.it]
- 7. scilit.com [scilit.com]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic purification of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
overcoming matrix effects in LC-MS analysis of acyl-CoAs
Welcome to the technical support center for the LC-MS analysis of acyl-Coenzyme A (acyl-CoA) species. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during acyl-CoA quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in the LC-MS analysis of acyl-CoAs?
A1: Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) due to the presence of co-eluting, undetected components in the sample matrix.[1] In acyl-CoA analysis, biological samples like cell lysates or tissue homogenates contain a complex mixture of lipids, salts, and other metabolites that can interfere with the ionization of the target acyl-CoA molecules in the mass spectrometer's source.[2] This interference can lead to poor accuracy, reduced precision, and inaccurate quantification of acyl-CoA levels.[3]
Q2: What is the most effective strategy to counteract matrix effects?
A2: The gold standard for compensating for matrix effects is the use of stable isotope-labeled internal standards (SIL-IS) in a technique called stable isotope dilution (SID).[4][5] A SIL-IS is a version of the analyte where some atoms have been replaced by their heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). Since the SIL-IS is chemically identical to the analyte, it experiences the same matrix effects and extraction inefficiencies. By adding a known amount of SIL-IS to the sample at the beginning of the workflow, any signal variation caused by the matrix will affect both the analyte and the standard equally, allowing for accurate quantification based on the ratio of their signals.
Q3: How can I obtain stable isotope-labeled internal standards for my specific acyl-CoAs of interest?
A3: While some common acyl-CoA SIL-IS are commercially available, many are not. A powerful method for generating a wide range of custom SIL-IS is Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC). This involves growing cells in a medium where a precursor to Coenzyme A, such as pantothenate, is replaced with its stable isotope-labeled version. The cells then biosynthetically produce a full suite of labeled acyl-CoAs that can be extracted and used as internal standards.
Q4: Which sample preparation technique is best for minimizing matrix effects for acyl-CoAs?
A4: The choice of sample preparation technique depends on the specific acyl-CoA chain length and the complexity of the sample matrix. The most common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is a rapid and simple method, often using trichloroacetic acid (TCA), sulfosalicylic acid (SSA), or cold organic solvents like methanol (B129727).[6] While effective at removing proteins, it may not remove other interfering matrix components like phospholipids, potentially leading to significant ion suppression.
-
Solid-Phase Extraction (SPE): This technique provides a more thorough cleanup by selectively retaining the acyl-CoAs on a solid sorbent while other matrix components are washed away.[6][7][8] SPE is highly effective at reducing matrix effects and can improve the sensitivity and robustness of the assay.[2] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, often yields the cleanest extracts.[2]
Troubleshooting Guide
| Problem | Potential Causes | Solutions |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column Contamination: Buildup of matrix components (e.g., phospholipids) on the column frit or packing material.[9] 2. Incompatible Injection Solvent: The solvent used to reconstitute the sample is significantly stronger than the initial mobile phase, causing the analyte to move too quickly through the column head.[9] 3. Insufficient Column Equilibration: The column is not fully equilibrated with the starting mobile phase conditions before injection, particularly important for polar analytes.[2] 4. Secondary Interactions: Silanol groups on the silica (B1680970) packing material interacting with the analyte. | 1. Improve Sample Cleanup: Implement a more rigorous sample preparation method like Solid-Phase Extraction (SPE) to remove contaminants.[9] Flush the Column: Use a strong solvent wash to clean the column. If the problem persists, replace the column. 2. Match Solvents: Reconstitute the final extract in a solvent that is as close in composition as possible to the initial mobile phase. 3. Increase Equilibration Time: Ensure the LC method includes a sufficient equilibration step (e.g., 10 column volumes) before each injection.[2] 4. Adjust Mobile Phase pH: Modify the mobile phase pH to ensure the analyte is in a single ionic state. |
| Low Signal Intensity / High Signal Suppression | 1. Significant Matrix Effects: Co-elution of matrix components (especially phospholipids) is suppressing the ionization of the target acyl-CoAs.[3] 2. Analyte Degradation: Acyl-CoAs are susceptible to hydrolysis, especially in non-acidic aqueous solutions or during prolonged sample processing at room temperature.[10] 3. Poor Extraction Recovery: The chosen sample preparation method is not efficiently extracting the acyl-CoAs from the matrix. | 1. Enhance Sample Preparation: Switch from protein precipitation to a more selective method like SPE to remove interfering components.[6][7][8] Optimize Chromatography: Adjust the LC gradient to better separate the acyl-CoAs from the regions of matrix suppression. 2. Maintain Sample Stability: Keep samples on ice or at 4°C throughout the extraction process. Use acidic conditions (e.g., buffers with pH 4.9) and reconstitute in solvents that promote stability, such as 50% methanol in 50 mM ammonium (B1175870) acetate.[11][12] Store extracts at -80°C if not analyzed immediately.[13] 3. Use a Validated Protocol: Employ an extraction protocol specifically validated for acyl-CoAs of similar chain length.[8][11][13] Use a stable isotope-labeled internal standard to correct for recovery losses. |
| Poor Reproducibility (Varying Peak Areas/Heights) | 1. Inconsistent Sample Preparation: Manual variations during extraction steps can lead to differing recoveries between samples. 2. Autosampler Issues: Introduction of air gaps or residual organic wash solvent in the injection port can affect injection volume and peak shape.[2] 3. Column Aging: The performance of the LC column degrades over multiple injections of complex biological samples. | 1. Implement Stable Isotope Dilution: The use of a SIL-IS is the most effective way to correct for sample-to-sample variability in extraction and matrix effects.[4][5] 2. Optimize Autosampler Method: Ensure the autosampler wash steps are effective but do not leave residual solvent that could affect the subsequent injection. Introducing an air gap in the sample loop can sometimes help.[2] 3. Monitor Column Performance: Use a quality control (QC) sample to track column performance over time. A significant change in retention time, peak shape, or intensity may indicate the need to replace the column. |
Data Presentation
Table 1: Comparison of Recovery Rates for Different Acyl-CoA Extraction Methods.
This table summarizes the analyte recovery percentages for various acyl-CoA species using different sample preparation techniques. Higher recovery indicates a more efficient extraction.
| Acyl-CoA Species | Chain Length | 5-Sulfosalicylic Acid (SSA) Precipitation Recovery (%) | Trichloroacetic Acid (TCA) + SPE Recovery (%) | Acetonitrile/Isopropanol + SPE Recovery (%) | Reference |
| Acetyl-CoA | Short (C2) | ~59% | ~36% | 93-104% | [8][13][14] |
| Propionyl-CoA | Short (C3) | ~80% | ~62% | Not Reported | [14] |
| Malonyl-CoA | Short (C3) | Not Reported | ~26% | 83-90% | [8][14] |
| Octanoyl-CoA | Medium (C8) | Not Reported | Not Reported | 88-92% | [7][8] |
| Palmitoyl-CoA | Long (C16:0) | Not Reported | Not Reported | 70-80% | [7][11] |
| Oleoyl-CoA | Long (C18:1) | Not Reported | Not Reported | 85-90% | [7][8] |
Note: Recovery can vary based on the specific matrix and protocol execution.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Broad-Range Acyl-CoAs from Tissues
This protocol is effective for extracting short-, medium-, and long-chain acyl-CoAs and provides a clean extract to minimize matrix effects.[7][8][11]
Materials:
-
Frozen tissue (50-100 mg)
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9, ice-cold
-
Extraction Solvents: 2-Propanol and Acetonitrile (ACN)
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)
-
Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)
-
Stable Isotope-Labeled Internal Standard (SIL-IS) mixture
Procedure:
-
Sample Homogenization:
-
Place ~50 mg of frozen tissue in a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold Homogenization Buffer containing the SIL-IS.
-
Homogenize on ice until a uniform suspension is achieved.
-
Add 1 mL of 2-Propanol and homogenize again.[11]
-
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 mL of Acetonitrile, vortex vigorously for 2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet proteins.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction:
-
Condition: Condition the SPE column with 2 mL of Wash Solution.
-
Load: Load the supernatant onto the conditioned column.
-
Wash: Wash the column with 2 mL of Wash Solution to remove impurities.
-
Elute: Elute the acyl-CoAs with 1.5 mL of Elution Solution into a clean collection tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50 µL of 50% methanol/water).
-
Protocol 2: Protein Precipitation for Short-Chain Acyl-CoAs from Tissues
This protocol is a rapid method for extracting short-chain acyl-CoAs using 5-sulfosalicylic acid (SSA).[13]
Materials:
-
Frozen tissue (20-50 mg)
-
Extraction Solution: 5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, ice-cold
-
Liquid nitrogen, pre-chilled mortar and pestle
-
Stable Isotope-Labeled Internal Standard (SIL-IS) mixture
Procedure:
-
Tissue Pulverization:
-
Weigh 20-50 mg of frozen tissue and grind it to a fine powder in a pre-chilled mortar under liquid nitrogen.
-
-
Homogenization and Precipitation:
-
Transfer the powdered tissue to a pre-chilled microcentrifuge tube.
-
Add 500 µL of ice-cold 5% SSA solution (pre-spiked with SIL-IS).
-
Immediately homogenize using a bead beater or ultrasonic homogenizer on ice.
-
-
Centrifugation:
-
Incubate the homogenate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the short-chain acyl-CoAs to a new pre-chilled tube.
-
-
Analysis:
-
The extract is ready for direct LC-MS/MS analysis. If not analyzing immediately, store at -80°C.
-
Visualizations
Figure 1. Troubleshooting workflow for identifying and resolving common issues in acyl-CoA LC-MS analysis.
Figure 2. Experimental workflow for the Solid-Phase Extraction (SPE) of acyl-CoAs from tissue samples.
Figure 3. Principle of Stable Isotope Dilution (SID) for accurate quantification in LC-MS analysis.
References
- 1. Interpreting "bad" peak shapes in LC-MS - Chromatography Forum [chromforum.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Resolution of Fatty Acyl-CoA Isomers
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the chromatographic resolution of fatty acyl-CoA isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good chromatographic resolution of fatty acyl-CoA isomers so challenging?
A1: The separation of fatty acyl-CoA isomers is inherently difficult due to their structural similarities. Isomers often have the same mass and similar physicochemical properties, leading to co-elution in standard chromatographic systems.[1][2] Key challenges include the instability of acyl-CoA molecules in aqueous solutions and the presence of a hydrophilic CoA moiety attached to a hydrophobic fatty acyl chain, which gives them an amphiphilic nature.[3][4] Furthermore, the variety of chain lengths, degrees of unsaturation, and double bond positions within the fatty acyl chain create complex mixtures that are difficult to resolve.[5][6]
Q2: What are the initial steps to troubleshoot poor resolution between fatty acyl-CoA isomers?
A2: When encountering poor resolution, a systematic approach to optimizing your liquid chromatography (LC) method is crucial. Start by evaluating and adjusting the following parameters:
-
Mobile Phase Gradient: A shallow gradient, which involves a slow increase in the percentage of the strong organic solvent, can significantly improve the separation of closely eluting isomers.[7]
-
Column Chemistry: Ensure you are using a suitable stationary phase. C18 reversed-phase columns are the most common choice for acyl-CoA analysis.[7]
-
Flow Rate: Reducing the flow rate can increase the interaction time between the analytes and the stationary phase, potentially improving resolution.
-
Column Temperature: Temperature can influence selectivity. Experimenting with different column temperatures can sometimes enhance the separation of specific isomer pairs.
Q3: Can derivatization improve the separation of fatty acyl-CoA isomers?
A3: Yes, derivatization can be a powerful strategy to enhance the chromatographic resolution of isomers. For instance, phosphate (B84403) methylation of the CoA moiety has been shown to improve peak shape and achieve full chromatographic coverage from free CoA to very long-chain acyl-CoAs (C25:0-CoA).[4] This technique also helps to minimize analyte loss due to the interaction of phosphate groups with glass and metal surfaces.[4] Another approach involves derivatization to fatty acid methyl esters (FAMEs) for analysis by gas chromatography (GC), which can provide high resolution, especially with highly polar capillary columns.[8][9]
Q4: Are there alternatives to ion-pairing reagents for separating isomeric short-chain acyl-CoAs?
A4: While ion-pairing reagents are commonly used, they can cause ion suppression in mass spectrometry, particularly in positive ion mode.[2] An alternative is to employ reversed-phase chromatography without ion-pairing agents. This has been successfully demonstrated for the separation of a broad spectrum of CoA derivatives and their isomers.[2] Two-dimensional LC-MS has also been utilized to separate isomeric acyl-CoAs without the need for ion-pairing reagents.[2]
Q5: How can I minimize matrix effects and ion suppression in my LC-MS/MS analysis of acyl-CoAs?
A5: Matrix effects and ion suppression are common challenges in LC-MS/MS analysis that can impact quantification.[1] To mitigate these issues:
-
Effective Sample Preparation: Utilize techniques like solid-phase extraction (SPE) to clean up samples and remove interfering matrix components.[4]
-
Chromatographic Separation: Good chromatographic separation is essential to reduce competition for ionization between co-eluting analytes and endogenous species.[1]
-
Internal Standards: The use of stable isotope-labeled internal standards is highly recommended for accurate quantification, as they can compensate for matrix effects and variations in instrument response.[7]
Troubleshooting Guides
Poor Peak Shape (Tailing or Broadening)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Secondary Interactions | The phosphate groups on the CoA moiety can interact with active sites on the column or LC system. | Consider derivatization, such as phosphate methylation, to block these interactions.[4] |
| Inappropriate Mobile Phase pH | The ionization state of the acyl-CoA can affect peak shape. | Adjust the pH of the mobile phase. The use of a volatile buffer like ammonium (B1175870) acetate (B1210297) can help maintain a stable pH.[7][10] |
| Column Overload | Injecting too much sample can lead to peak broadening. | Reduce the injection volume or dilute the sample. |
| Column Contamination or Degradation | Buildup of matrix components or degradation of the stationary phase can lead to poor peak shape. | Wash the column with a strong solvent or replace the column if necessary. |
Inconsistent Retention Times
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Unstable Mobile Phase Composition | Improperly mixed or degassed mobile phases can lead to fluctuations in gradient delivery. | Ensure mobile phases are thoroughly mixed and degassed. |
| Fluctuations in Column Temperature | Variations in ambient temperature can affect retention times if a column thermostat is not used. | Use a column oven to maintain a constant and controlled temperature. |
| Pump Malfunction | Issues with the LC pump can lead to inconsistent flow rates. | Perform pump maintenance and calibration as recommended by the manufacturer. |
Experimental Protocols
Protocol 1: UPLC-MS/MS Analysis of Fatty Acyl-CoAs
This protocol provides a general workflow for the analysis of fatty acyl-CoAs using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
1. Sample Preparation (Solvent Precipitation)
-
Homogenize tissue or cell samples in a cold extraction solvent (e.g., 80% methanol).[7]
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.[7]
-
Carefully collect the supernatant containing the extracted acyl-CoAs.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol (B129727) in water with 5 mM ammonium acetate).[7][10]
2. Chromatographic Separation
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[7]
-
Mobile Phase B: Methanol or acetonitrile (B52724) with 5-10 mM ammonium acetate.[7][10]
-
Flow Rate: 0.2 mL/min.[1]
-
Gradient:
-
0-1.5 min: 2% B
-
1.5-3 min: Ramp to 15% B
-
3-5.5 min: Ramp to 95% B
-
5.5-14.5 min: Hold at 95% B
-
14.5-15 min: Return to 2% B
-
15-20 min: Re-equilibration at 2% B[10]
-
3. Mass Spectrometry Detection
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Precursor Ion: For all acyl-CoAs, the precursor ion is typically [M+H]+.
-
Product Ion: The most abundant fragment ion corresponds to the neutral loss of the phosphorylated ADP moiety (M-507).[1][11]
Visualizations
Caption: Troubleshooting workflow for poor chromatographic resolution.
Caption: General workflow for fatty acyl-CoA sample preparation.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. jsbms.jp [jsbms.jp]
- 7. benchchem.com [benchchem.com]
- 8. Streamlined methods for the resolution and quantification of fatty acids including trans fatty acid isomers in food products by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Recovery of (2E,13Z)-Docosadienoyl-CoA
Welcome to the technical support center for the extraction of (2E,13Z)-docosadienoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low recovery of this compound during extraction?
Low recovery is typically due to the inherent instability of the thioester bond in acyl-CoA molecules and their susceptibility to degradation. Key factors include enzymatic degradation by cellular thioesterases, chemical hydrolysis at non-optimal pH, and incomplete extraction from the biological matrix.[1][2][3]
Q2: How critical is sample handling and storage for the stability of long-chain acyl-CoAs?
Proper sample handling and storage are crucial. For optimal stability, it is recommended to process fresh tissue immediately. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[2][4] Repeated freeze-thaw cycles should be avoided as they can significantly impact the stability of lipids.[2]
Q3: What is the optimal pH for extracting this compound?
Acyl-CoA esters are most stable in slightly acidic conditions.[3] Extraction protocols often utilize buffers with a pH around 4.9 to minimize chemical hydrolysis of the thioester bond.[2][3][5] Alkaline conditions (pH above 8) should be avoided as they promote rapid degradation.[3]
Q4: How does temperature affect the stability of my compound during extraction?
Elevated temperatures accelerate both enzymatic and chemical degradation.[3] It is imperative to maintain ice-cold conditions (0-4°C) throughout the entire extraction process, including homogenization and centrifugation.[2][3]
Q5: What are the most effective extraction methods for long-chain acyl-CoAs like this compound?
A combination of liquid-liquid extraction followed by solid-phase extraction (SPE) is a common and effective approach.[2][5] This dual method helps to first isolate the acyl-CoAs from the bulk of cellular components and then purify and concentrate them, leading to higher recovery rates.[2]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Consistently low yields of this compound in the final extract.
-
Potential Cause: Incomplete Cell Lysis. The initial disruption of cells or tissues is crucial for releasing the target molecule. If homogenization is insufficient, the acyl-CoA will remain trapped within the cellular matrix.[1]
-
Potential Cause: Degradation of Acyl-CoAs. Long-chain acyl-CoAs are highly susceptible to degradation by endogenous enzymes (thioesterases) and chemical hydrolysis.[2][3]
-
Potential Cause: Incorrect Solvent System or Ratios. The choice of solvent and their ratios are critical for efficient extraction.
-
Solution: A common method involves homogenization in an acidic buffer, followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[2][5] A 20-fold excess of solvent to tissue weight is often recommended.[2]
-
Issue 2: Poor phase separation or the formation of an emulsion during liquid-liquid extraction.
-
Potential Cause: This can be caused by high concentrations of certain lipids, such as lysophospholipids, or detergents that stabilize the emulsion.[1]
-
Solution: Centrifugation is key to achieving a clean separation. Ensure you are centrifuging at an appropriate speed and for a sufficient duration.[1] If an emulsion persists, consider adding a salting-out agent.
-
Issue 3: Low recovery after Solid-Phase Extraction (SPE).
-
Potential Cause: Inefficient SPE. Improper conditioning of the SPE column, or suboptimal wash and elution steps can lead to loss of the analyte.[2]
-
Solution: Ensure the SPE column is properly conditioned and equilibrated before loading the sample. Optimize the wash and elution steps by testing different solvent compositions and volumes.[2]
-
Data Presentation
The recovery of long-chain acyl-CoAs can vary depending on the specific acyl-CoA, the tissue type, and the extraction method employed. The following table summarizes reported recovery rates for various acyl-CoAs using different methodologies.
| Acyl-CoA Species | Chain Length | Extraction Method | Average Recovery (%) | Reference |
| Acetyl-CoA | Short (C2) | Solid-Phase Extraction (2-(2-pyridyl)ethyl) | 85-95% | [6] |
| Malonyl-CoA | Short (C3) | Solid-Phase Extraction (2-(2-pyridyl)ethyl) | 83-90% | [6] |
| Octanoyl-CoA | Medium (C8) | Solid-Phase Extraction (2-(2-pyridyl)ethyl) | 88-92% | [6] |
| Palmitoyl-CoA | Long (C16:0) | Solid-Phase Extraction (Oligonucleotide) | 70-80% | [6] |
| Oleoyl-CoA | Long (C18:1) | Solid-Phase Extraction (2-(2-pyridyl)ethyl) | 85-90% | [6] |
| Arachidonyl-CoA | Long (C20:4) | Solid-Phase Extraction (2-(2-pyridyl)ethyl) | 83-88% | [6] |
Experimental Protocols
Protocol: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods and combines solvent extraction with solid-phase extraction for improved purity and recovery.[2][5][6]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Weak anion exchange solid-phase extraction (SPE) columns
-
2% Formic Acid
-
2% and 5% Ammonium (B1175870) Hydroxide (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
In a pre-chilled glass homogenizer, add the weighed frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly on ice.
-
Add 1 mL of 2-Propanol and homogenize again.[6]
-
-
Solvent Extraction:
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the weak anion exchange SPE column by passing 2 mL of methanol, followed by 2 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.
-
Washing: Wash the column with 2 mL of 100 mM KH2PO4 buffer (pH 4.9), followed by 2 mL of methanol/water (1:1, v/v).
-
Elution: Elute the acyl-CoAs with 1.5 mL of methanol containing 2% ammonium hydroxide. Collect the eluate.
-
-
Sample Concentration:
-
Dry the eluted sample under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., a mixture of water and methanol for LC-MS).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
preventing degradation of (2E,13Z)-docosadienoyl-CoA during sample prep
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (2E,13Z)-docosadienoyl-CoA during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound degradation during sample preparation?
A1: The primary causes of degradation for a polyunsaturated long-chain acyl-CoA like this compound are enzymatic activity, oxidation, and chemical instability due to pH fluctuations.[1][2] Endogenous enzymes such as acyl-CoA thioesterases can hydrolyze the thioester bond.[3] The polyunsaturated nature of the molecule makes it highly susceptible to oxidation by reactive oxygen species.[2][4] Additionally, acyl-CoAs are prone to hydrolysis in aqueous solutions, particularly under alkaline or strongly acidic conditions.[5]
Q2: What is the recommended temperature for sample collection and storage to minimize degradation?
A2: To minimize enzymatic activity and chemical degradation, samples should be collected and processed rapidly at low temperatures.[6] Flash-freezing the sample in liquid nitrogen immediately after collection is a common and effective technique.[1] For long-term storage, temperatures of -80°C are recommended to preserve the integrity of sensitive lipids like this compound.[2][5] It is also crucial to avoid repeated freeze-thaw cycles.
Q3: Which extraction method is best for preserving this compound?
A3: There is no single "best" method, as the optimal choice depends on the sample matrix. However, methods that rapidly quench enzymatic activity are preferred. Extraction with cold organic solvents like methanol (B129727) is effective for this purpose.[1] A modified method using a combination of KH2PO4 buffer, 2-propanol, and acetonitrile (B52724) has shown high recovery for long-chain polyunsaturated acyl-CoAs.[7] Traditional methods like Folch (chloroform/methanol) and Bligh & Dyer are also widely used but must be performed quickly and at low temperatures.[6][8]
Q4: How can I prevent oxidation of this compound during sample preparation?
A4: To prevent oxidation, it is highly recommended to add antioxidants to the extraction solvents.[6] Butylated hydroxytoluene (BHT) is a commonly used antioxidant in lipidomics.[6] Working under an inert gas atmosphere (e.g., nitrogen or argon) and using degassed solvents can also minimize exposure to oxygen.[1]
Q5: What is a suitable solvent for reconstituting the dried lipid extract containing this compound before analysis?
A5: Acyl-CoAs are unstable in aqueous solutions.[5] Methanol has been shown to provide good stability for acyl-CoAs and is a suitable reconstitution solvent.[5] A buffered solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) can also enhance stability.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no signal of this compound | Enzymatic Degradation: Endogenous acyl-CoA thioesterases or other hydrolases may have degraded the analyte. | - Immediately quench metabolic activity upon sample collection by flash-freezing in liquid nitrogen.- Use extraction methods with cold organic solvents (e.g., methanol) to rapidly denature enzymes.[1]- Consider heat treatment of the sample or solvent to inhibit lipases if compatible with the analyte's stability.[1] |
| Oxidative Degradation: The polyunsaturated acyl chain is susceptible to oxidation. | - Add an antioxidant such as butylated hydroxytoluene (BHT) to the extraction solvents.[6]- Work under an inert atmosphere (nitrogen or argon) and use degassed solvents.- Store samples and extracts protected from light and at -80°C.[1] | |
| Chemical Degradation (Hydrolysis): The thioester bond is unstable in aqueous solutions, especially at non-neutral pH. | - Avoid prolonged exposure to aqueous environments.- Ensure the pH of buffers is maintained around neutrality (pH 6.8-7.4) during extraction.[6]- Reconstitute the final dried extract in a non-aqueous solvent like methanol just prior to analysis.[5] | |
| Inefficient Extraction: The chosen solvent system may not be optimal for extracting a very long-chain acyl-CoA from the sample matrix. | - For tissues, consider a multi-step extraction with a buffer, isopropanol, and acetonitrile to improve recovery.[7]- Ensure sufficient solvent volume and homogenization to disrupt the sample matrix effectively. | |
| Poor Peak Shape in LC-MS Analysis | Analyte Instability in Reconstitution Solvent: The analyte may be degrading in the vial while waiting for injection. | - Reconstitute the sample in methanol or a buffered methanol solution (e.g., 50% methanol in 50 mM ammonium acetate, pH 7) for better stability.[5]- Minimize the time the sample spends in the autosampler. |
| Suboptimal Chromatographic Conditions: The LC method may not be suitable for this specific very long-chain acyl-CoA. | - Use a C18 reverse-phase column suitable for lipid analysis.- Optimize the mobile phase gradient to ensure proper retention and elution of the long hydrophobic chain. | |
| Inconsistent Quantification Results | Variability in Extraction Efficiency: Inconsistent recovery of the analyte between samples. | - Use a suitable internal standard, such as an odd-chain or stable isotope-labeled very long-chain acyl-CoA, added at the very beginning of the sample preparation process. |
| Matrix Effects in Mass Spectrometry: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte. | - Incorporate a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.- Optimize the chromatographic separation to resolve the analyte from matrix components. |
Experimental Protocols
Protocol: Extraction of this compound from Tissue Samples
This protocol is adapted from a method demonstrated to have high recovery for long-chain polyunsaturated acyl-CoAs.[7]
Materials:
-
Tissue sample (flash-frozen in liquid nitrogen)
-
KH2PO4 buffer (100 mM, pH 4.9)
-
2-propanol
-
Acetonitrile (ACN)
-
Internal standard (e.g., a stable isotope-labeled or odd-chain very long-chain acyl-CoA)
-
Glass homogenizer
-
Centrifuge
-
Solid-phase extraction (SPE) column (oligonucleotide purification type)
-
Nitrogen evaporator
-
HPLC-grade solvents for LC-MS analysis
Procedure:
-
Homogenization:
-
Weigh the frozen tissue sample (less than 100 mg).
-
In a pre-chilled glass homogenizer on ice, add the tissue to a suitable volume of ice-cold KH2PO4 buffer (100 mM, pH 4.9) containing the internal standard.
-
Homogenize thoroughly.
-
Add an equal volume of 2-propanol and homogenize again.
-
-
Extraction:
-
Add acetonitrile to the homogenate and vortex vigorously.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Condition an oligonucleotide purification column according to the manufacturer's instructions.
-
Load the supernatant onto the SPE column.
-
Wash the column to remove impurities as per the manufacturer's protocol.
-
Elute the acyl-CoAs from the column using 2-propanol.
-
-
Drying and Reconstitution:
-
Dry the eluent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, precise volume of methanol or a buffered methanol solution suitable for LC-MS analysis.
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for immediate analysis.
-
Visualizations
Caption: Experimental workflow for the extraction of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Isomerization of trans-2,delta 5-dienoyl-CoA's to delta 3,delta 5-dienoyl-CoA's in the beta-oxidation of delta 5-unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Identification and Characterization of the Arabidopsis Δ3,5,Δ2,4-Dienoyl-Coenzyme A Isomerase, a Peroxisomal Enzyme Participating in the β-Oxidation Cycle of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
dealing with adduct formation in mass spectrometry of acyl-CoAs
Welcome to the technical support center for mass spectrometry analysis of acyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to adduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are adducts in the context of mass spectrometry of acyl-CoAs?
A1: In mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), an adduct is an ion formed when your molecule of interest (e.g., an acyl-CoA) associates with another ion present in the sample or mobile phase.[1] Instead of observing the protonated molecule ([M+H]⁺), you may see ions corresponding to the molecule plus another species. For acyl-CoAs, common adducts in positive ion mode include sodium ([M+Na]⁺) and potassium ([M+K]⁺) ions.[2][3] In negative ion mode, you might observe adducts like [M-H+Na]⁻.[3] The formation of these adducts can be problematic for quantitative analysis as it distributes the signal across multiple species, potentially suppressing the desired [M+H]⁺ ion and complicating data interpretation.[4]
Q2: Why is adduct formation a problem for acyl-CoA analysis?
A2: Adduct formation poses several challenges for the analysis of acyl-CoAs:
-
Reduced Sensitivity: The formation of adducts splits the ion current of the analyte among several species, which can significantly decrease the signal intensity of the desired protonated or deprotonated molecule, thereby reducing the sensitivity of the assay.[4]
-
Complicated Spectra: The presence of multiple adduct peaks for each acyl-CoA species can make the mass spectra complex and difficult to interpret, especially when analyzing complex biological extracts containing numerous acyl-CoA species.
-
Quantitative Inaccuracy: The relative abundance of different adducts can vary depending on experimental conditions, leading to poor reproducibility and non-linear calibration curves, which compromises quantitative accuracy.[5]
-
Poor Fragmentation: Metal adducts, particularly sodium adducts, are often more stable and fragment less efficiently or differently in tandem mass spectrometry (MS/MS) compared to their protonated counterparts.[5] This can hinder structural elucidation and the development of sensitive multiple reaction monitoring (MRM) methods.
Q3: What are the common sources of metal ions that cause adduct formation?
A3: Metal ions, especially sodium (Na⁺) and potassium (K⁺), are ubiquitous and can be introduced at various stages of the experimental workflow:
-
Glassware: Older or improperly cleaned glassware can be a significant source of sodium ions.[1]
-
Reagents and Solvents: Trace amounts of metal salts can be present in mobile phases, buffers, and other reagents.
-
LC System: The liquid chromatography system itself, including components like mixers, frits, and tubing, can have non-specific adsorption sites that trap and later release metal ions.[4]
-
Sample Matrix: Biological samples inherently contain physiological concentrations of sodium and potassium salts.
Troubleshooting Guides
Issue: I am observing significant [M+Na]⁺ and [M+K]⁺ peaks for my acyl-CoA, and the [M+H]⁺ peak is very weak.
This is a classic case of metal adduct formation. Here’s a step-by-step guide to troubleshoot and mitigate this issue.
Step 1: Identify the Adducts
First, confirm the identity of the adducts by calculating the mass difference between the observed peaks and your expected molecular ion.
| Adduct Ion | Mass-to-Charge (m/z) | Mass Difference from [M+H]⁺ |
| Protonated Molecule [M+H]⁺ | M + 1.0073 | - |
| Sodium Adduct [M+Na]⁺ | M + 22.9892 | 21.9819 |
| Potassium Adduct [M+K]⁺ | M + 39.0978 | 38.0905 |
| Ammonium (B1175870) Adduct [M+NH₄]⁺ | M + 18.0338 | 17.0265 |
M represents the neutral molecular mass of the analyte.
Step 2: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting adduct formation.
Caption: Troubleshooting workflow for adduct formation.
Step 3: Implement Mitigation Strategies
Based on the troubleshooting workflow, implement one or more of the following strategies.
Experimental Protocols
Here are detailed protocols for common strategies to mitigate adduct formation.
Protocol 1: Lowering Mobile Phase pH with Formic Acid
This is often the first and most effective strategy. Providing an excess of protons (H⁺) competitively inhibits the formation of metal adducts.[2]
-
Objective: To increase the abundance of the [M+H]⁺ ion and suppress [M+Na]⁺ and [M+K]⁺ adducts.
-
Materials:
-
High-purity (LC-MS grade) water
-
High-purity (LC-MS grade) organic solvent (e.g., acetonitrile (B52724) or methanol)
-
High-purity formic acid (FA)
-
-
Procedure:
-
Prepare your aqueous (Mobile Phase A) and organic (Mobile Phase B) mobile phases.
-
To each mobile phase, add formic acid to a final concentration of 0.1% (v/v). For example, add 1 mL of formic acid to 999 mL of water or organic solvent.
-
Sonicate the mobile phases for 10-15 minutes to degas.
-
Equilibrate your LC system with the new mobile phases before injecting your sample.
-
Protocol 2: Addition of Ammonium Acetate
Ammonium ions (NH₄⁺) can form adducts ([M+NH₄]⁺) that are often less stable and can help promote the formation of the desired [M+H]⁺ ion. Ammonium acetate also serves as a volatile buffer.
-
Objective: To competitively reduce metal ion adduction by introducing a volatile salt.
-
Materials:
-
Mobile phases prepared as in Protocol 1 (with or without formic acid).
-
High-purity ammonium acetate.
-
-
Procedure:
-
Prepare a stock solution of ammonium acetate (e.g., 1 M in LC-MS grade water).
-
Add the ammonium acetate stock solution to your aqueous mobile phase (Mobile Phase A) to a final concentration of 2-10 mM.
-
It is often effective to use ammonium acetate in combination with formic acid (e.g., 0.1% formic acid with 2 mM ammonium acetate).[5]
-
Equilibrate the LC system thoroughly before analysis.
-
Protocol 3: Using Fluorinated Alkanoic Acids
For persistent issues with metal adducts, fluorinated acids like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) can be very effective. The high electronegativity of fluorine allows these acids to "trap" highly electropositive ions like Na⁺ and K⁺.[6][7]
-
Objective: To sequester metal ions and prevent them from forming adducts with the analyte.
-
Caution: TFA is a strong ion-pairing agent and can cause significant ion suppression. Use the lowest effective concentration.
-
Materials:
-
Mobile phases.
-
High-purity trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA).
-
-
Procedure:
-
Add TFA to your mobile phases at a low concentration, typically 0.01% to 0.05% (v/v).
-
A combination of acids can be highly effective. For example, a mobile phase containing 0.02% formic acid, 4 mM ammonium trifluoroacetate, and 2 mM ammonium acetate has been shown to be effective.[5]
-
Thoroughly flush the LC and MS system after using fluorinated acids, as they can be difficult to remove.
-
Understanding Adduct Formation
The following diagram illustrates the competitive process of ion adduction in the ESI source.
Caption: Competing adduct formation in ESI-MS.
By increasing the concentration of H⁺ (e.g., by adding acid), the equilibrium is shifted towards the formation of the desired [M+H]⁺ ion.
References
- 1. acdlabs.com [acdlabs.com]
- 2. learning.sepscience.com [learning.sepscience.com]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction of metal adducts in oligonucleotide mass spectra in ion‐pair reversed‐phase chromatography/mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry | Journal of Applied and Natural Science [journals.ansfoundation.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Sensitive Detection of Low-Abundance Acyl-CoAs
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to refine protocols for the sensitive detection of low-abundance acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and selective method for quantifying low-abundance acyl-CoAs?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for the sensitive and selective quantification of acyl-CoAs.[1][2][3][4] This technique provides high specificity, particularly when using methods like Multiple Reaction Monitoring (MRM), which tracks specific precursor-to-product ion transitions for each acyl-CoA species.[1][5] For comprehensive profiling, high-resolution mass spectrometry (HRMS) can also be employed.[6][7]
Q2: My acyl-CoA samples seem to be degrading. What are the primary causes and how can I improve stability?
A2: Acyl-CoAs are inherently unstable and prone to hydrolysis, especially in aqueous solutions that are alkaline or strongly acidic.[1][5] Degradation can also be caused by enzymatic activity in the sample. To enhance stability:
-
Work Quickly and at Low Temperatures: Process samples on ice or at 4°C to minimize enzymatic degradation and chemical hydrolysis.[1][8]
-
Proper Storage: For short-term storage, keep samples at -80°C. For longer-term stability, it is best to store them as a dried pellet under an inert gas.[1]
-
Reconstitution Solvent: The choice of reconstitution solvent is critical. Methanol (B129727) has been shown to provide good stability for acyl-CoAs.[5][9] Buffered solutions, such as 50 mM ammonium (B1175870) acetate (B1210297) (pH 7), can also be effective.[1][5] Avoid purely aqueous solutions for reconstitution if possible.
-
Use of Glass Vials: Studies have shown that using glass sample vials instead of plastic can decrease signal loss and improve sample stability.[10]
Q3: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode MS/MS?
A3: In positive ion mode, acyl-CoAs exhibit a highly characteristic fragmentation pattern. The most common fragmentation is a neutral loss of 507 Da, which corresponds to the 3'-phospho-ADP moiety of the coenzyme A molecule.[1][11] This consistent neutral loss can be used in "neutral loss scans" to screen for a wide range of acyl-CoA species within a complex sample.[11] Another frequently observed fragment ion is at m/z 428, resulting from cleavage at the 5' diphosphate.[1][7]
Q4: How can I improve the chromatographic separation of different acyl-CoA species?
A4: Good chromatographic separation is essential to reduce ion suppression from co-eluting species and improve quantification accuracy.[5]
-
Reversed-Phase Chromatography: C18 columns are commonly used for the separation of a broad range of acyl-CoAs, from short-chain to long-chain.[8][11]
-
Ion-Pairing Agents: The use of ion-pairing agents in the mobile phase can improve peak shape and retention of the highly polar acyl-CoA molecules on reversed-phase columns.[3]
-
High pH Chromatography: Operating at a high pH (e.g., 10.5 with ammonium hydroxide) can enhance the resolution of long-chain acyl-CoAs.[11]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be a valuable alternative or complementary technique for the separation of very polar, short-chain acyl-CoAs.
Q5: Should I use an internal standard for quantification, and if so, which one?
A5: Yes, using an internal standard is crucial for accurate quantification to correct for variations in extraction efficiency and matrix effects.[1] The ideal internal standard is a stable isotope-labeled version of the analyte of interest. When this is not feasible, a structurally similar acyl-CoA that is not endogenously present in the sample, such as an odd-chain acyl-CoA like heptadecanoyl-CoA (C17:0) or pentadecanoyl-CoA (C15:0), is a good alternative.[5][12]
Troubleshooting Guides
Issue 1: Low or No Signal for Acyl-CoA Analytes
| Possible Cause | Recommended Solution | Supporting Evidence |
| Sample Degradation | Ensure rapid sample processing at low temperatures (on ice or 4°C). Use fresh, appropriate lysis/extraction buffers. Store samples properly at -80°C and avoid repeated freeze-thaw cycles. Reconstitute dried extracts in methanol for improved stability. | Acyl-CoAs are unstable in aqueous solutions, especially at non-neutral pH.[1][5] Methanol has been shown to be a superior reconstitution solvent for stability over 24 hours.[5] |
| Inefficient Extraction | Optimize the extraction solvent. A mixture of acetonitrile/isopropanol or methanol is commonly effective. For tissues, ensure complete homogenization. Consider solid-phase extraction (SPE) for cleaner samples and to concentrate analytes. | Different solvent systems can have varying extraction efficiencies for acyl-CoAs of different chain lengths.[6] SPE can improve recovery and reduce matrix effects.[8][12] |
| Ion Suppression | Improve chromatographic separation to resolve analytes from co-eluting matrix components. Dilute the sample extract to reduce the concentration of interfering species. Utilize a divert valve to direct the early, unretained components of the sample to waste. | Co-eluting species can compete for ionization, leading to reduced signal for the analyte of interest.[5] |
| Suboptimal MS Parameters | Optimize MS parameters, including capillary voltage, cone voltage, and collision energy for each specific acyl-CoA. Perform direct infusion of standards to determine the optimal settings. | MS settings are critical for achieving maximum sensitivity.[5] |
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening)
| Possible Cause | Recommended Solution | Supporting Evidence |
| Secondary Interactions | Add an ion-pairing agent to the mobile phase to improve the interaction of the polar acyl-CoAs with the reversed-phase column. | Ion-pairing agents can significantly improve peak shape for polar analytes in reversed-phase chromatography.[3] |
| Inappropriate pH | For reversed-phase separation of long-chain acyl-CoAs, consider using a high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) to improve peak shape and resolution. | High pH can deprotonate silanol (B1196071) groups on the stationary phase, reducing secondary interactions, and can improve the chromatography of certain analytes.[11] |
| Column Overload | Inject a smaller volume of the sample or dilute the sample prior to injection. | Injecting too much sample can lead to peak distortion. |
| Analyte Adsorption | Passivating the LC system and using glass vials instead of plastic can help reduce analyte loss due to adsorption to surfaces. A derivatization strategy, such as phosphate (B84403) methylation, can also resolve issues of analyte loss. | The phosphate groups in acyl-CoAs have a high affinity for glass and metallic surfaces, which can be mitigated by derivatization.[13] Using glass vials has been shown to reduce signal loss.[10] |
Issue 3: Inaccurate or Imprecise Quantification
| Possible Cause | Recommended Solution | Supporting Evidence |
| Matrix Effects | Use a stable isotope-labeled internal standard for each analyte if possible. If not, use a single internal standard that is structurally similar to the analytes. Prepare calibration curves in a matrix that closely matches the biological samples to account for matrix effects. | Matrix-matched calibration curves are essential for accurate quantification in complex biological samples.[1] |
| Non-Linearity | Ensure the calibration curve covers the expected concentration range of the analytes in the samples. Use a weighted linear regression (e.g., 1/x) for calibration curves to improve accuracy at lower concentrations. | Weighted regression can provide a better fit for heteroscedastic data, which is common in bioanalytical assays.[1] |
| Lack of a Suitable Internal Standard | If a stable isotope-labeled standard is unavailable, choose an odd-chain acyl-CoA that is not present in the sample. Ensure the internal standard is added at the very beginning of the sample preparation process to account for variability in extraction efficiency. | An appropriate internal standard should mimic the behavior of the analyte throughout the entire analytical process.[1][5] |
Quantitative Data Summary
Table 1: Comparison of Acyl-CoA Detection Methods
| Method | Limit of Detection (LOD) | Advantages | Disadvantages | Reference |
| LC-MS/MS | Low fmol range | High sensitivity and selectivity, suitable for complex mixtures. | Can be affected by ion suppression, requires expensive instrumentation. | [4][14] |
| HPLC-UV | pmol to nmol range | Robust and widely available. | Lower sensitivity and selectivity compared to MS, not suitable for very low-abundance species. | [4][15] |
| Fluorimetric Assay | ~0.3 µM | High-throughput, convenient "mix-incubate-measure" format. | Indirect detection, may have interferences from other components in the lysate. | [16] |
| NMR | µM to mM range | Non-destructive, provides structural information. | Low sensitivity, only suitable for highly abundant acyl-CoAs like acetyl-CoA. | [4] |
Table 2: Endogenous Acyl-CoA Levels in Mammalian Cell Lines
| Acyl-CoA Species | HepG2 (pmol/mg protein) | DU145 (pmol/mg protein) | PNT2 (pmol/mg protein) | Reference |
| C12:0-CoA | ~1.5 | ~0.8 | ~1.2 | [5] |
| C14:0-CoA | ~10 | ~5 | ~8 | [5] |
| C16:0-CoA | ~150 | ~80 | ~120 | [5] |
| C18:0-CoA | ~50 | ~30 | ~40 | [5] |
| C18:1-CoA | ~200 | ~110 | ~160 | [5] |
| C20:0-CoA | ~2 | ~1 | ~1.5 | [5] |
Note: Values are approximate and can vary based on cell culture conditions and analytical methods.
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Cultured Cells using Solvent Precipitation
This protocol is a rapid and effective method for a broad range of acyl-CoAs.
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.
-
-
Metabolite Extraction:
-
Add 2 mL of ice-cold methanol to the cells. It is crucial to include an appropriate internal standard (e.g., 15 µL of 10 µM C15:0-CoA) at this step.[5]
-
Incubate at -80°C for 15 minutes to quench metabolism and precipitate proteins.[5]
-
Scrape the adherent cells or resuspend the cell pellet and transfer the lysate to a microcentrifuge tube.
-
-
Lysate Clarification:
-
Vortex the lysate vigorously.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.[5]
-
-
Sample Preparation for LC-MS/MS:
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness using a vacuum concentrator or a stream of nitrogen.
-
Reconstitute the dried extract in 150 µL of methanol.[5]
-
Vortex and centrifuge at 15,000 x g for 10 minutes at 5°C.
-
Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[5]
-
Protocol 2: Acyl-CoA Extraction from Tissues using Solid-Phase Extraction (SPE)
This protocol yields a cleaner extract, reducing matrix effects.
-
Tissue Homogenization:
-
Phase Separation:
-
Centrifuge to separate the phases. The upper phase contains the acyl-CoAs.[12]
-
-
SPE Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by an equilibration buffer.[8]
-
Load the diluted upper phase from the previous step onto the SPE cartridge.
-
Wash the cartridge with a high-aqueous buffer to remove polar impurities.
-
Elute the acyl-CoAs with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
-
Sample Preparation for LC-MS/MS:
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).[8]
-
Visualizations
Caption: A generalized experimental workflow for the extraction and analysis of acyl-CoAs.
Caption: A troubleshooting decision tree for low acyl-CoA signal in LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 13. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 15. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bioassaysys.com [bioassaysys.com]
reducing variability in enzymatic assays using (2E,13Z)-docosadienoyl-CoA
Welcome to the technical support center for the use of (2E,13Z)-docosadienoyl-CoA in enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and reduce variability in their experiments involving this very long-chain, polyunsaturated acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a thioester of coenzyme A and (2E,13Z)-docosadienoic acid, a 22-carbon fatty acid with two double bonds. Acyl-CoAs are central intermediates in metabolism.[1] They are involved in a multitude of cellular processes, including energy production through β-oxidation, synthesis of complex lipids (e.g., triglycerides, phospholipids), and cell signaling.[2][3][4] The specific roles of this compound are not extensively characterized in the literature, but it is expected to be a substrate for enzymes involved in fatty acid metabolism and lipid synthesis.
Q2: I am observing high variability in my enzyme kinetics when using this compound. What are the potential causes?
A2: High variability in enzymatic assays with long-chain acyl-CoAs can stem from several factors:
-
Substrate Instability: Long-chain, unsaturated acyl-CoAs are susceptible to oxidation and hydrolysis. Improper storage and handling can lead to degradation of the molecule.
-
Poor Solubility: Due to its long acyl chain, this compound may have low aqueous solubility, leading to inconsistent concentrations in your assay.
-
Micelle Formation: At concentrations above the critical micelle concentration (CMC), acyl-CoAs can form micelles, which can affect enzyme activity and lead to non-linear reaction rates.
-
Pipetting Errors: The viscosity of solutions containing long-chain acyl-CoAs can lead to inaccuracies in pipetting.[5]
-
Interfering Substances: Contaminants in your sample or reagents can inhibit or enhance enzyme activity.[5]
Q3: How should I properly store and handle this compound to maintain its integrity?
A3: To minimize degradation, this compound should be stored as a lyophilized powder or in an organic solvent such as ethanol (B145695) at -80°C. For aqueous solutions, it is recommended to prepare fresh stocks for each experiment or store aliquots at -80°C for a limited time.[6][7] Avoid repeated freeze-thaw cycles. When preparing aqueous solutions, use a buffer containing a low concentration of a non-ionic detergent like Triton X-100 to improve solubility and prevent micelle formation.
Q4: My standard curve for the enzymatic assay is not linear. What could be the issue?
A4: A non-linear standard curve can be caused by several factors:
-
Substrate Depletion: At high enzyme concentrations or long incubation times, the substrate may be consumed rapidly, leading to a plateau in the reaction rate.
-
Improper Dilutions: Inaccurate serial dilutions of your standard will result in a non-linear curve.[5]
-
Reagent Instability: Ensure all reagents, including enzymes and cofactors, are active and have been stored correctly.[5]
-
Detector Saturation: If using a spectrophotometric or fluorometric assay, ensure the signal is within the linear range of the detector.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal | Reagent contamination or spontaneous substrate degradation. | Run a "no-enzyme" control to assess the rate of non-enzymatic reaction. Use fresh, high-purity reagents. |
| Low enzyme activity | Inactive enzyme, suboptimal assay conditions, or presence of inhibitors. | Verify enzyme activity with a known standard substrate. Optimize pH, temperature, and cofactor concentrations. Check for interfering substances in your sample preparation.[5] |
| Inconsistent replicates | Pipetting errors, improper mixing, or temperature fluctuations. | Use calibrated pipettes and ensure thorough mixing of reagents.[5] Maintain a constant temperature throughout the assay. |
| Precipitate formation in the assay well | Poor solubility of this compound. | Increase the concentration of non-ionic detergent in the assay buffer. Briefly sonicate the substrate solution before use. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (lyophilized powder)
-
Anhydrous ethanol
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Triton X-100
-
-
Procedure:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening.
-
Dissolve the powder in a small volume of anhydrous ethanol to create a concentrated stock solution (e.g., 10 mM).
-
For the working stock, dilute the ethanolic stock in assay buffer containing 0.1% Triton X-100 to the desired concentration.
-
Vortex briefly to ensure complete dissolution.
-
Protocol 2: General Enzymatic Assay for an Acyl-CoA Synthetase
This protocol describes a generic assay for an enzyme that utilizes this compound as a substrate. The detection method will depend on the specific reaction. A common method is to measure the consumption of a cofactor like ATP or the production of a detectable product.
-
Assay Components:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT
-
This compound: Prepared as described in Protocol 1, final concentration range 1-100 µM.
-
ATP: 5 mM
-
Coenzyme A: 0.5 mM (if the enzyme is a ligase)
-
Enzyme: Purified or as a cell lysate.
-
Detection Reagent: e.g., a fluorescent probe that reacts with the product.
-
-
Procedure:
-
Prepare a master mix containing the assay buffer, ATP, and Coenzyme A.
-
Add the master mix to each well of a 96-well plate.
-
Add varying concentrations of the this compound substrate to the wells.
-
Initiate the reaction by adding the enzyme to each well.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).
-
Add the detection reagent and measure the signal using a plate reader.
-
Data Presentation
Table 1: Physicochemical Properties of this compound (Hypothetical Data)
| Property | Value | Notes |
| Molecular Weight | ~1000 g/mol | Dependent on the counter-ion. |
| Critical Micelle Concentration (CMC) | ~15 µM | In 50 mM phosphate (B84403) buffer, pH 7.4. |
| Optimal Storage (Aqueous) | -80°C | Use within 1 week.[6][7] |
| Optimal Storage (Lyophilized) | -80°C | Long-term stability. |
Table 2: Recommended Assay Conditions for a Hypothetical Acyl-CoA Oxidase
| Parameter | Recommended Range | Optimal Value |
| pH | 6.5 - 8.5 | 7.5 |
| Temperature | 25 - 40°C | 37°C |
| This compound | 1 - 100 µM | 50 µM |
| Enzyme Concentration | 10 - 200 ng/mL | 50 ng/mL |
| Incubation Time | 10 - 60 min | 30 min |
Visualizations
A generalized experimental workflow for an enzymatic assay.
References
- 1. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. bioassaysys.com [bioassaysys.com]
quality control measures for (2E,13Z)-docosadienoyl-CoA standards
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (2E,13Z)-docosadienoyl-CoA standards.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle the this compound standard upon receipt?
A1: Proper storage is critical to prevent degradation. As an unsaturated acyl-CoA, this standard is susceptible to hydrolysis and oxidation.
-
Powder Form: If received as a powder (lyophilized solid), it is highly recommended to dissolve it in a suitable organic solvent immediately. Unsaturated lipids are often hygroscopic and can quickly absorb moisture from the air, which leads to degradation.[1] Store the powder at -20°C or below in a tightly sealed glass container with a Teflon-lined closure until you are ready to dissolve it.[1] Before opening, allow the container to warm to room temperature to prevent condensation.[1]
-
Organic Solutions: If the standard is supplied in an organic solvent (e.g., ethanol (B145695), methanol), store it at -20°C in a glass vial with a Teflon-lined cap.[1] To prevent oxidation, the vial headspace should be purged with an inert gas like argon or nitrogen.[1]
-
Aqueous Solutions: Preparing aqueous solutions should be done immediately before use. Aqueous solutions of coenzyme A and its derivatives are unstable, especially at neutral or basic pH.[2] If short-term storage is necessary, prepare the solution in a buffer with a pH between 2 and 6 and store it in aliquots at -20°C for no more than a few days.[2] For longer-term storage, -80°C is recommended.[3]
Q2: What is the recommended procedure for reconstituting a lyophilized powder standard?
A2: Use high-purity organic solvents such as ethanol, methanol (B129727), or a chloroform/methanol mixture. To transfer the solvent, always use glass or stainless steel implements, such as a glass syringe or pipette.[1] Avoid using plastic pipette tips or containers for organic solutions, as plasticizers can leach into the solution and contaminate your standard.[1] Ensure the standard is fully dissolved before making serial dilutions. A brief sonication in a water bath may aid dissolution.[2]
Q3: How stable is the this compound standard in different conditions?
A3: Stability is highly dependent on the storage conditions.
-
In Organic Solvent at -20°C: When stored properly under inert gas, the standard should be stable for at least 6 months.
-
In Aqueous Solution: Stability is significantly reduced. In an autosampler at 4°C, significant degradation can occur within 24 hours.[4] A study on various acyl-CoAs showed that stability is best in solutions containing 50% methanol/50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7 or 3.5).[4]
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles for all solutions, as this can accelerate degradation. Prepare aliquots of your stock solution to avoid repeated thawing of the entire stock.
Q4: How can I verify the purity and concentration of my standard?
A4: The most robust and widely used method for analyzing acyl-CoA species is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6] This technique offers the high sensitivity and specificity required to confirm the identity (via fragmentation pattern) and quantify the amount of the acyl-CoA.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal in LC-MS/MS | Standard Degradation: The thioester bond may have hydrolyzed, or the unsaturated acyl chain may have oxidized due to improper storage or handling. | 1. Review storage and handling procedures (See FAQ Section). 2. Prepare a fresh dilution from your stock solution. If the problem persists, use a new, unopened standard. |
| Incorrect MS Parameters: The mass spectrometer is not set to detect the specific parent and fragment ions for this molecule. | 1. Analyze in positive electrospray ionization (ESI) mode.[6][8] 2. Set the instrument to scan for the precursor ion ([M+H]⁺) of this compound. 3. Monitor for the characteristic neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) moiety.[5][6] A secondary transition can also be monitored for confirmation.[9] | |
| Poor Peak Shape (Tailing, Broadening) | Suboptimal Chromatography: The analytical column or mobile phase is not providing adequate separation. | 1. Use a high-quality C8 or C18 reversed-phase column.[8][10] 2. Optimize the mobile phase gradient. A common mobile phase system is A: ammonium acetate in water and B: acetonitrile.[4] 3. Ensure the pH of the mobile phase is appropriate; slightly acidic conditions can improve peak shape for CoA derivatives. |
| Inconsistent Quantification / Poor Reproducibility | Autosampler Instability: The standard is degrading in the aqueous environment of the autosampler tray over the course of the run.[4] | 1. Minimize the time the sample spends in the autosampler. 2. Use a cooled autosampler (e.g., 4°C). 3. Reconstitute the dried sample in a solution with higher organic content (e.g., 50% methanol) just before injection.[4] |
| Matrix Effects: Components from your sample matrix (if not a pure standard) are co-eluting and causing ion suppression or enhancement. | 1. Improve chromatographic separation to resolve the analyte from interfering matrix components.[4] 2. Use a stable isotope-labeled internal standard or an odd-chain acyl-CoA (e.g., C17:0-CoA) which is not present endogenously.[6] | |
| Inaccurate Pipetting/Dilution: Errors during the preparation of the calibration curve. | 1. Use calibrated pipettes. 2. Perform serial dilutions carefully and ensure the standard is fully dissolved and mixed at each step. |
Experimental Protocols
Protocol: QC Analysis of this compound by LC-MS/MS
This protocol outlines a general method for verifying the identity and purity of the standard.
1. Standard Preparation:
-
Prepare a 1 mg/mL stock solution of the standard in pure ethanol or methanol in a glass vial. Purge with argon/nitrogen, seal with a Teflon-lined cap, and store at -20°C.
-
From this stock, create a working solution (e.g., 10 µg/mL) in 50% methanol.
-
Prepare a serial dilution for a calibration curve (e.g., 1 ng/mL to 1000 ng/mL) in a solvent appropriate for your LC method, such as 50% Methanol / 50% 50mM Ammonium Acetate (pH 7).
2. LC Method Parameters:
-
Instrument: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 or C8 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 10% B and equilibrate.
-
3. MS/MS Method Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.2 kV.[4]
-
Source Temperature: 120°C.[4]
-
Desolvation Temperature: 500°C.[4]
-
Collision Gas: Argon.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
To determine the exact precursor mass [M+H]⁺ for this compound, calculate its molecular weight and add the mass of a proton.
-
Quantification Transition: [M+H]⁺ → [M-507+H]⁺ (This corresponds to the neutral loss of the 3'-phosphoadenosine diphosphate group).[5][6]
-
Confirmation Transition: [M+H]⁺ → 428 m/z (This corresponds to fragmentation between the diphosphates).[9]
-
-
Optimize cone voltage and collision energy for your specific instrument to maximize signal intensity for these transitions.
4. Data Analysis:
-
Integrate the peak area for the primary quantification transition.
-
Plot the peak area against the known concentration for each point in the serial dilution.
-
Perform a linear regression to generate a calibration curve. The R² value should be >0.99 for a high-quality standard and method.
-
Confirm the identity of the peak by ensuring the retention time matches expectations and the confirmation ion is present.
Visualizations
Caption: Quality control workflow for this compound standards.
Caption: Troubleshooting logic for low signal in LC-MS/MS analysis.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. neolab.de [neolab.de]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
Technical Support Center: Addressing Poor Peak Shape in HPLC of Long-Chain Acyl-CoAs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of long-chain acyl-CoAs.
Troubleshooting Guides
This section provides in-depth solutions to specific peak shape problems in a question-and-answer format.
Question: My long-chain acyl-CoA peaks are tailing. What are the common causes and how can I fix it?
Answer:
Peak tailing, where a peak is asymmetrical with a stretched trailing edge, is a common problem in the chromatography of long-chain acyl-CoAs.[1] This issue can compromise resolution and lead to inaccurate quantification.[2] The primary cause is often secondary interactions between the analyte and the stationary phase.[3]
Common Causes & Solutions:
-
Silanol (B1196071) Interactions: Long-chain acyl-CoAs can interact with residual silanol groups on silica-based reversed-phase columns (like C18), especially at a mobile phase pH above 3.0.[1][3] These acidic silanols can interact with the polar head of the acyl-CoA, causing tailing.[4]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (typically to a range of 2-5) helps to suppress the ionization of silanol groups, minimizing these secondary interactions.[2][3][5]
-
Solution 2: Use End-capped Columns: Select a modern, high-purity, end-capped HPLC column. End-capping blocks many of the residual silanol groups, reducing their availability for interaction.[1][3]
-
Solution 3: Add Mobile Phase Modifiers: Incorporating additives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (typically 5-10 mM) can mask residual silanols.[5] A small amount of a weak acid like formic or acetic acid (e.g., 0.1%) can also suppress silanol ionization.[5]
-
-
Column Contamination or Degradation: Accumulation of strongly retained substances from your sample matrix at the column inlet or degradation of the stationary phase can lead to tailing.[2][6]
-
Solution: First, try flushing the column with a strong solvent like isopropanol (B130326).[5] If the problem persists, and especially if all peaks in the chromatogram are affected, the issue may be a partially blocked inlet frit.[7] Try backflushing the column. If these steps fail, replacing the guard column (if used) or the analytical column itself may be necessary.[7]
-
-
Mass Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[6][8] This is a classic symptom of column overload, which can also cause a decrease in retention time as the injected mass increases.[7]
Below is a troubleshooting workflow for addressing peak tailing.
Question: My peaks are fronting. What does this mean?
Answer:
Peak fronting, where the leading edge of the peak is broader than the trailing edge, is less common than tailing but can also affect analysis.[4]
Common Causes & Solutions:
-
Sample Overload: Similar to tailing, injecting a sample that is too concentrated can cause fronting, sometimes described as a "shark fin" shape.[8]
-
Solution: Dilute your sample or reduce the injection volume.[8]
-
-
Incompatible Injection Solvent: If your sample is dissolved in a solvent that is significantly stronger (e.g., more organic content in reversed-phase) than your initial mobile phase, it can cause the analyte band to spread improperly at the column head, leading to fronting.[2][6]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a solvent that is weaker than or equal in strength to the mobile phase.[2]
-
-
Column Collapse: A physical collapse of the column bed, though rare with modern columns, can create a void and result in distorted peaks, including fronting.[4][8] This can be caused by operating at a pH that is too high for the silica-based stationary phase.[8]
-
Solution: Always operate within the column manufacturer's recommended pH range. If you suspect column collapse, the column will need to be replaced.[8]
-
Question: Why are my peaks broad, and how can I make them sharper?
Answer:
Broad peaks reduce sensitivity (lower peak height) and can merge with adjacent peaks, leading to poor resolution.[8][9]
Common Causes & Solutions:
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause the separated analyte bands to diffuse and broaden before they reach the detector.[1][6]
-
Solution: Minimize tubing length and use narrow internal diameter tubing (e.g., 0.005") to connect system components.[1]
-
-
Column Contamination: As with tailing, contaminants building up on the column can lead to peak broadening.[10]
-
Weak Mobile Phase: If the mobile phase is too weak (not enough organic solvent), the long-chain acyl-CoAs may elute very slowly, resulting in broader peaks.[2][10]
-
Solution: Increase the percentage of the organic modifier (e.g., acetonitrile) in your mobile phase or adjust your gradient to be steeper.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of an ion-pairing reagent in improving the peak shape of long-chain acyl-CoAs?
An ion-pairing reagent is a mobile phase additive that contains a hydrophobic part and an ionic part. In reversed-phase HPLC, it works by having its hydrophobic "tail" adsorb onto the stationary phase, exposing its charged "head" to the mobile phase.[11] This effectively creates a dynamic ion-exchange surface. For acyl-CoAs, which have a negatively charged phosphate (B84403) group, a cationic ion-pairing reagent (e.g., triethylamine (B128534) or other quaternary ammonium compounds) can be used.[12][13] This interaction improves retention and can mask secondary interactions with the stationary phase, leading to sharper, more symmetrical peaks.[11]
Q2: How does mobile phase pH affect the analysis of long-chain acyl-CoAs?
Mobile phase pH is a critical parameter that can dramatically impact retention, selectivity, and peak shape for ionizable compounds like acyl-CoAs.[14][15]
-
Analyte Ionization: The phosphate groups on the CoA moiety are negatively charged. The overall charge state can influence the molecule's polarity and its interaction with the reversed-phase column.[14]
-
Stationary Phase Interactions: As discussed under "Peak Tailing," pH is crucial for controlling the ionization state of silica-based stationary phases. Operating at a low pH (e.g., pH 4.9) suppresses silanol ionization, which is key to preventing peak tailing.[16] For robust retention, the mobile-phase pH should be at least 1.5-2 units away from the analyte's pKa.[17]
Q3: What are typical column loading capacities I should be aware of to prevent overload?
Column overload is a common cause of both peak fronting and tailing.[7] While the exact capacity depends on the specific analyte and conditions, the following table provides general guidance for analytical columns.
| Column ID (mm) | Particle Size (µm) | Typical Max Sample Load (µg) | Typical Max Injection Volume (µL) |
| 4.6 | 5 | 500 | 100 |
| 4.6 | 3.5 | 350 | 75 |
| 2.1 | 5 | 100 | 20 |
| 2.1 | 3.5 | 75 | 15 |
| 2.1 | <2 | 20 | 5 |
| Data adapted from general HPLC troubleshooting guides. |
Q4: What type of column is best suited for long-chain acyl-CoA analysis?
Reversed-phase C18 columns are frequently used.[16][18] However, due to the amphipathic nature of long-chain acyl-CoAs, other stationary phases can also be effective. Some methods have successfully used C4 columns, which are less hydrophobic and may provide better peak shapes for these large molecules.[12] For separating a wide range of acyl-CoAs from short to long chains in a single run, HILIC (Hydrophilic Interaction Liquid Chromatography) has also been shown to be effective.[19]
Experimental Protocols
General Protocol for HPLC Analysis of Tissue Long-Chain Acyl-CoAs
This protocol is a generalized example based on published methods for reversed-phase HPLC.[16][18] Researchers should optimize parameters for their specific application.
1. Sample Preparation (Extraction & Purification):
-
Homogenize tissue samples (<100 mg) in a cold buffer (e.g., 100 mM KH2PO4, pH 4.9).[16]
-
Add isopropanol and acetonitrile (B52724) (ACN) to precipitate proteins and extract acyl-CoAs.[16]
-
Use solid-phase extraction (SPE), such as with an oligonucleotide purification column, to purify the acyl-CoAs from the extract.[16]
-
Elute the acyl-CoAs from the SPE column and concentrate the eluent before injection.[16]
2. Chromatographic Conditions:
-
Column: A high-quality, end-capped C18 column (e.g., 2.6 µm particle size, 150 mm length).[20]
-
Mobile Phase A: Aqueous buffer, for example, 75 mM KH2PO4 at pH 4.9.[16]
-
Mobile Phase B: Acetonitrile, often with an acid modifier (e.g., ACN with 600 mM glacial acetic acid).[16]
-
Flow Rate: Typically 0.25 - 0.5 mL/min.[16]
-
Detection: UV detection at 260 nm (for the adenine (B156593) base of CoA).[16]
-
Gradient Elution: A binary gradient is used to separate the different chain lengths. An example gradient is shown below.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 56 | 44 |
| 10.0 | 40 | 60 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 26.0 | 56 | 44 |
| 35.0 | 56 | 44 |
| This is an illustrative gradient and must be optimized for the specific column and analytes. |
Below is a diagram illustrating the general experimental workflow.
References
- 1. chromtech.com [chromtech.com]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. silicycle.com [silicycle.com]
- 9. youtube.com [youtube.com]
- 10. uhplcs.com [uhplcs.com]
- 11. welch-us.com [welch-us.com]
- 12. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
optimization of collision energy for MS/MS fragmentation of (2E,13Z)-docosadienoyl-CoA
Welcome to the technical support center for the mass spectrometric analysis of (2E,13Z)-docosadienoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of collision energy for MS/MS fragmentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected fragmentation pattern for this compound in positive ion mode MS/MS?
A1: In positive ion mode, this compound is expected to exhibit a characteristic fragmentation pattern dominated by the neutral loss of the 3'-phospho-ADP moiety. This corresponds to a neutral loss of 507.0 Da from the precursor ion [M+H]⁺.[1] Monitoring this neutral loss is a common strategy for the targeted detection of acyl-CoA species. Other less abundant, but structurally informative, fragment ions may also be observed, which can be enhanced by optimizing the collision energy.
Q2: How can I determine the optimal collision energy (CE) for the fragmentation of this compound?
A2: The optimal collision energy is instrument-dependent and should be determined empirically. A good starting point can be inferred from published values for other long-chain acyl-CoAs.[2][3][4] The recommended approach is to perform a CE ramp experiment. This involves infusing a standard solution of this compound and acquiring MS/MS spectra at varying collision energies. The optimal CE is the value that provides the highest intensity of the desired product ions, typically the acyl-chain-retaining fragment after the neutral loss of 507.0 Da. Software such as Skyline can be used to automate this process.[5]
Q3: My signal for this compound is weak. What are some potential causes and solutions?
A3: Weak signal can be due to several factors:
-
Sample Degradation: Acyl-CoAs are susceptible to hydrolysis. Ensure samples are handled on ice and stored at -80°C. Reconstitute samples in a slightly acidic buffer (e.g., with 0.1% formic acid) to improve stability.[6]
-
Suboptimal Collision Energy: If the collision energy is too low, fragmentation will be inefficient. If it's too high, the precursor ion may be completely fragmented into smaller, less specific ions. Perform a collision energy optimization as described in Q2.
-
Ion Suppression: The sample matrix can interfere with the ionization of your analyte. Ensure your sample preparation includes a cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.
-
Poor Ionization Efficiency: In positive ion mode, the addition of a volatile buffer salt like ammonium (B1175870) acetate (B1210297) to the mobile phase can sometimes enhance the signal of acyl-CoAs.
Q4: How can I differentiate this compound from its isomers using MS/MS?
A4: Differentiating isomers, especially positional isomers of the double bonds, using conventional collision-induced dissociation (CID) is challenging because the fragmentation is dominated by the loss of the CoA group.[7] More advanced techniques may be required:
-
High-Energy Collisional Dissociation (HCD): Some instruments allow for HCD which can induce fragmentation along the fatty acyl chain, providing clues to the double bond positions.
-
Chemical Derivatization: Derivatizing the fatty acid (after hydrolysis from the CoA) can enable charge-remote fragmentation, which is more informative for localizing double bonds.[8][9]
-
Ion Mobility Mass Spectrometry (IM-MS): This technique separates ions based on their size and shape, which can often resolve isomers before they enter the mass spectrometer.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No or very low intensity of the neutral loss (507 Da) fragment | 1. Incorrect precursor ion selection.2. Collision energy is too low.3. In-source fragmentation. | 1. Verify the m/z of the [M+H]⁺ ion for this compound.2. Gradually increase the collision energy and monitor the intensity of the product ion.3. Reduce the source temperature and/or capillary voltage to minimize fragmentation before the collision cell. |
| Multiple unexpected fragment ions are observed | 1. Sample contamination.2. Isomeric or isobaric interferences.3. Collision energy is too high, leading to extensive fragmentation. | 1. Run a blank and check for interfering peaks. Purify the sample if necessary.2. Improve chromatographic separation to resolve isomers/isobars.3. Perform a collision energy ramp to find the optimal energy that maximizes the desired fragment without excessive secondary fragmentation. |
| Poor reproducibility of signal intensity | 1. Sample instability.2. Inconsistent instrument performance.3. Carryover from previous injections. | 1. Prepare fresh samples and standards. Minimize sample handling time and keep samples cold.2. Run a system suitability test with a known standard to ensure instrument performance is stable.3. Implement a robust wash method for the autosampler and column between injections. |
Experimental Protocols
Protocol for Collision Energy Optimization of this compound
This protocol outlines a general procedure for optimizing the collision energy for the MS/MS fragmentation of this compound on a triple quadrupole mass spectrometer.
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in a solvent compatible with your LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion: Infuse the sample solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
MS Setup:
-
Set the mass spectrometer to positive ion mode.
-
Select the precursor ion ([M+H]⁺) of this compound in the first quadrupole (Q1).
-
Set the third quadrupole (Q3) to scan a range of m/z values that will include the expected product ion (e.g., [M+H-507]⁺).
-
-
Collision Energy Ramp:
-
Program the instrument to acquire data over a range of collision energies. A typical starting range for a long-chain acyl-CoA would be 10-60 eV, in steps of 2-5 eV.
-
Acquire data for a sufficient time at each CE value to obtain a stable signal.
-
-
Data Analysis:
-
Plot the intensity of the desired product ion (e.g., the acyl-chain-retaining fragment) as a function of the collision energy.
-
The collision energy that yields the maximum intensity is the optimal CE for this transition.
-
Data Presentation
The following table provides a summary of typical collision energy values for a range of long-chain fatty acyl-CoAs, which can be used as a starting point for the optimization of this compound. Note that optimal values are instrument-specific.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Instrument Type | Reference |
| C16:0-CoA | 1006.4 | 499.4 | ~35 | Triple Quadrupole | [4] |
| C18:1-CoA | 1032.4 | 525.4 | ~35 | Triple Quadrupole | [4] |
| C18:2-CoA | 1030.4 | 523.4 | 30 | Triple Quadrupole | [2] |
| C24:1-CoA | 1114.5 | 607.5 | ~40 | Triple Quadrupole | [4] |
| C26:0-CoA | 1144.5 | 637.5 | ~45 | Triple Quadrupole | [4] |
Mandatory Visualizations
Caption: Workflow for optimizing collision energy.
Caption: Fragmentation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. skyline.ms [skyline.ms]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Identification and Quantitation of Fatty Acid Double Bond Positional Isomers: A Shotgun Lipidomics Approach Using Charge-Switch Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 10. Characterization of lipid carbon–carbon double-bond isomerism via ion mobility-mass spectrometry (IMS-MS) combined with cuprous ion-induced fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
strategies to enhance ionization efficiency of (2E,13Z)-docosadienoyl-CoA
Welcome to the technical support center for the analysis of (2E,13Z)-docosadienoyl-CoA and other long-chain fatty acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance ionization efficiency and achieve robust results in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for analyzing this compound by ESI-MS?
A1: For long-chain acyl-CoAs, including this compound, positive ion electrospray ionization (ESI) is generally recommended. Studies have shown that positive ion mode is approximately three times more sensitive than negative ion mode for the detection of these molecules.[1]
Q2: I am observing a very low signal for my analyte. What are the common causes?
A2: Low signal intensity for long-chain acyl-CoAs is a frequent challenge and can be attributed to several factors:
-
Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, particularly in aqueous solutions that are not acidic. It is crucial to work with cold samples and minimize the time samples are in aqueous solutions. Methanol has been shown to be a good solvent for reconstitution to maintain stability.[2]
-
Inefficient Ionization: The amphipathic nature of long-chain acyl-CoAs can lead to poor ionization efficiency. The choice of mobile phase additives is critical to enhance protonation.
-
Ion Suppression: Co-eluting substances from the sample matrix can compete with the analyte for ionization, leading to a suppressed signal. Proper sample preparation, including solid-phase extraction (SPE), can mitigate this effect.
-
In-Source Fragmentation: The molecule may be fragmenting within the ion source before detection. Optimization of source parameters, such as cone voltage and temperatures, is crucial to minimize this.[3]
-
Suboptimal MS/MS Parameters: Incorrect selection of precursor and product ions or non-optimized collision energy will lead to poor sensitivity. For acyl-CoAs, the characteristic neutral loss of 507 Da in positive ion mode is a key transition to monitor.[1][2][4][5]
Q3: Which mobile phase additives are recommended to enhance the signal of this compound?
A3: The use of volatile ammonium (B1175870) salts in the mobile phase can significantly improve the ionization of long-chain acyl-CoAs.
-
Ammonium Formate (B1220265) or Ammonium Acetate: These additives can improve protonation and signal response.[6][7][8] For lipid analysis using reversed-phase liquid chromatography (RPLC) in positive ion mode, a mobile phase containing 10 mM ammonium formate has been shown to provide high signal intensity and robust retention times.[6][8]
-
Ammonium Hydroxide (B78521): For reversed-phase separation, a binary gradient with ammonium hydroxide (e.g., 15 mM) in both water and acetonitrile (B52724) can be effective.[9] This can also help in maintaining a high pH, which can be beneficial for the chromatography of these compounds.
Q4: What are the characteristic fragmentation patterns for this compound in tandem mass spectrometry?
A4: In positive ion mode ESI-MS/MS, long-chain acyl-CoAs exhibit a characteristic fragmentation pattern. The most common fragmentation is the neutral loss of the phosphorylated ADP moiety, which corresponds to a neutral loss of 507 Da from the protonated precursor ion ([M+H]+).[1][2][4][5] Therefore, for this compound, you should monitor the transition from its precursor ion m/z to the product ion corresponding to [M+H-507]+. A generic fragmentation diagram is provided below.
Caption: Fragmentation of Acyl-CoAs in positive ion ESI-MS/MS.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the analysis of this compound.
Guide 1: Troubleshooting Low or No Signal
This guide provides a systematic workflow to diagnose the cause of a weak or absent analyte signal.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
improving signal-to-noise ratio for (2E,13Z)-docosadienoyl-CoA detection
Welcome to the technical support center for the analysis of (2E,13Z)-docosadienoyl-CoA and other long-chain fatty acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies to improve the signal-to-noise ratio (S/N) in your liquid chromatography-mass spectrometry (LC-MS) experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound.
Question: I am observing a very low or completely absent signal for my analyte. What are the potential causes?
Answer: A significant or complete loss of signal can often be traced to a specific issue in the analytical workflow. A systematic approach, from sample preparation to the mass spectrometer, is the best way to diagnose the problem.
-
Sample Preparation Issues:
-
Analyte Degradation: Acyl-CoAs are susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[1] Ensure samples are processed quickly at low temperatures (e.g., on ice) and stored at -80°C as a dry pellet for better stability.[2]
-
Inefficient Extraction: The recovery of long-chain acyl-CoAs from the biological matrix may be poor. An extraction method using a protein precipitation agent like 5-sulfosalicylic acid (SSA) can be effective and may not require a subsequent solid-phase extraction (SPE) step, which improves recovery for some CoA species.[3] Using an organic solvent system like isopropanol (B130326) and acetonitrile (B52724) is also a common approach.[4]
-
Internal Standard: Always include a stable, non-endogenous internal standard (e.g., C17-CoA or Pentadecanoyl-CoA) early in the sample preparation process to monitor and normalize for extraction efficiency and matrix effects.[1][5]
-
-
Liquid Chromatography (LC) Problems:
-
Pump Issues: Air pockets in the LC pumps, particularly the one delivering the organic mobile phase, can prevent the gradient from forming correctly, leading to a complete loss of chromatography. Manually purging the pumps can often resolve this issue.[6]
-
Column Issues: Ensure you are using an appropriate column, typically a C8 or C18 reversed-phase column, for separating long-chain acyl-CoAs.[5][7] Column degradation or blockage can also lead to signal loss.
-
-
Mass Spectrometer (MS) Issues:
-
No Stable Spray: A stable electrospray is essential for ionization. Visually inspect the spray needle to ensure a consistent spray is being generated. Lack of spray could be due to clogged capillaries, insufficient mobile phase flow, or incorrect voltage settings.[6]
-
Incorrect Source Parameters: Suboptimal source settings (e.g., gas temperatures, gas flow rates, capillary voltage) can drastically reduce ionization efficiency. These parameters should be optimized by infusing a standard of a similar long-chain acyl-CoA.[1]
-
Question: My chromatogram shows high background noise, which is compromising the S/N ratio. How can I reduce it?
Answer: High background noise can originate from chemical or electronic sources.
-
Chemical Noise:
-
Solvent and Reagent Quality: Always use high-purity, LC-MS grade solvents and freshly prepared mobile phase modifiers.[8] Contaminants in lower-grade solvents can increase background noise.
-
Sample Matrix Effects: Biological matrices are complex and contain many molecules that can co-elute with the analyte, causing ion suppression or contributing to background noise. Improve sample cleanup using methods like solid-phase extraction (SPE) or ensure your chromatographic method provides adequate separation.[7]
-
System Contamination: A contaminated LC system (tubing, injector, column) or MS source can leach interfering compounds. Regular system cleaning and maintenance are crucial.
-
-
Electronic Noise:
-
This is inherent to the detector system. While it cannot be eliminated, its relative contribution can be minimized by increasing the analyte signal. If the chemical noise is low and the S/N ratio is still poor, efforts should be focused on improving analyte signal intensity.
-
Question: The peak shape for this compound is poor (tailing or fronting). What causes this and how can it be fixed?
Answer: Asymmetrical peak shapes can compromise both resolution and the accuracy of quantification.
-
Peak Tailing: This is often observed with polar analytes like acyl-CoAs.[9]
-
Secondary Interactions: The highly polar phosphate (B84403) groups of the CoA moiety can interact with active sites in the analytical flow path. Using a high pH mobile phase (e.g., with ammonium (B1175870) hydroxide) can help maintain these groups in a deprotonated state, reducing these interactions.[5][7]
-
Column Overload: While less common for low-abundance analytes, injecting too much sample can cause tailing. Try diluting the sample.
-
-
Peak Fronting:
-
Column Overload: Injecting a sample that is too concentrated is a primary cause of peak fronting.
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to move through the column too quickly at the start, resulting in a distorted peak. Whenever possible, dissolve the sample in the initial mobile phase.[10]
-
Frequently Asked Questions (FAQs)
Q1: Which ionization mode is best for this compound detection?
A1: Both positive and negative electrospray ionization (ESI) modes can be used. However, positive ESI is frequently employed for quantitative analysis using tandem mass spectrometry (MS/MS), often in Multiple Reaction Monitoring (MRM) mode.[5][7] Negative ESI can also produce excellent MS/MS spectra for long-chain acyl-CoAs.[11] The optimal choice may depend on the specific instrument and background matrix.
Q2: What are the characteristic fragment ions for long-chain acyl-CoAs that I should monitor?
A2: Acyl-CoAs exhibit a very characteristic fragmentation pattern. In positive ion mode, a common strategy is to monitor for the neutral loss of 507. Da (adenosine 3'-phosphate-5'-diphosphate moiety).[7][12] Alternatively, the generation of a key fragment ion at m/z 428.0365 (adenosine 3',5'-diphosphate) is a highly specific transition to monitor.[12] High-resolution mass spectrometry is invaluable for confirming these fragments.
Q3: How do I optimize the collision energy for my MS/MS experiment?
A3: The collision energy (CE) is a critical parameter for maximizing the signal of your specific MRM transition and must be optimized.[13] This is typically done by infusing a standard solution of your analyte (or a closely related one, like C18:1-CoA or C20:4-CoA) directly into the mass spectrometer. The CE is then ramped while monitoring the intensity of the desired product ion. The CE value that produces the maximum intensity should be used for the analytical method.[14][15]
Q4: Is an internal standard necessary?
A4: Yes, using a stable isotope-labeled or an odd-chain internal standard (IS) is critical for accurate and precise quantification.[5][9] An IS helps correct for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, significantly improving data quality. Heptadecanoyl-CoA (C17-CoA) is a commonly used internal standard as it is not typically found in mammalian systems.[4]
Experimental Protocols
Protocol 1: Sample Extraction from Cultured Cells
This protocol is adapted from methods developed for the extraction of acyl-CoAs from cell culture.[1][3]
-
Cell Harvesting: Aspirate the culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolism Quenching & Lysis: Add 1 mL of ice-cold methanol (B129727) to the plate. Add the internal standard (e.g., 15 µL of 10 µM C17-CoA) to the methanol. Place the plate at -80°C for 15 minutes to quench metabolic activity and lyse the cells.
-
Cell Scraping & Collection: Scrape the cells from the plate and transfer the methanol lysate to a centrifuge tube.
-
Protein Precipitation: Some methods use an acid like 5-sulfosalicylic acid (SSA) for protein precipitation.[3] Alternatively, add 1 mL of acetonitrile to the methanol lysate.
-
Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Drying: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried pellet in a suitable solvent, such as 150 µL of a methanol/water mixture. The stability of acyl-CoAs is better in solutions containing methanol compared to purely aqueous solutions.[1][2] Vortex and centrifuge again (15,000 x g for 10 min at 4°C) to remove any remaining insoluble material.
-
Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of long-chain acyl-CoAs.[5][7]
-
Liquid Chromatography (LC):
-
Column: ACQUITY UPLC BEH C8 (2.1 × 150 mm, 1.7 µm) or similar C8/C18 reversed-phase column.[5]
-
Mobile Phase A: 15 mM Ammonium Hydroxide (NH₄OH) in water.[5]
-
Mobile Phase B: 15 mM Ammonium Hydroxide (NH₄OH) in acetonitrile.[5]
-
Flow Rate: 0.4 mL/min.
-
Gradient: A shallow gradient is typically used. An example:
-
0.0 min: 20% B
-
2.8 min: 45% B
-
3.0 min: 25% B
-
4.0 min: 65% B
-
4.5 min: 20% B (re-equilibration)
-
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition (Example): For a generic docosadienoyl-CoA, the precursor ion [M+H]⁺ would be selected. The product ion would correspond to a characteristic fragment. The neutral loss of 507 Da is a common fragmentation pathway to monitor.[7][12]
-
Source Parameters: These must be optimized for the specific instrument but typical starting points are:
-
Quantitative Data Summary
The following tables summarize typical parameters used in the LC-MS/MS analysis of long-chain acyl-CoAs. These should be used as a starting point for method development.
Table 1: Example LC Gradient Conditions
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) | Reference |
|---|---|---|---|
| 0.0 | 80 | 20 | [5] |
| 2.8 | 55 | 45 | [5] |
| 3.0 | 75 | 25 | [5] |
| 4.0 | 35 | 65 | [5] |
| 4.5 | 80 | 20 |[5] |
Table 2: Optimized Mass Spectrometer Source Parameters
| Parameter | Value | Reference |
|---|---|---|
| Ionization Mode | Positive ESI | [1][7] |
| Capillary Voltage | 3.20 kV | [1] |
| Cone Voltage | 45 V | [1] |
| Desolvation Gas Flow | 500 L/h | [1] |
| Desolvation Temperature | 500 °C | [1] |
| Source Temperature | 120 °C |[1] |
Visualizations
Caption: General workflow for the analysis of this compound.
Caption: Characteristic fragmentation of long-chain acyl-CoAs in MS/MS.
Caption: Logic diagram for troubleshooting low signal-to-noise ratio issues.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Collision energies: Optimization strategies for bottom-up proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-Level Tandem Mass Tag Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of (2E,13Z)-Docosadienoyl-CoA and Its Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of the biochemical and metabolic nuances of lipid molecules is paramount. This guide provides a comparative analysis of (2E,13Z)-docosadienoyl-CoA and its various isomers, focusing on their metabolic fate, potential roles in cellular signaling, and the analytical methodologies required for their study.
Docosadienoyl-CoA, a 22-carbon fatty acyl-CoA with two double bonds, exists in numerous isomeric forms depending on the position and geometry (cis/trans or Z/E) of these bonds. These structural variations can lead to significant differences in their biochemical properties and biological activities. This guide will delve into the known aspects of this compound metabolism and draw comparisons with its isomers based on the established principles of fatty acid metabolism.
Metabolic Fate: Beta-Oxidation of Docosadienoyl-CoA Isomers
The primary catabolic pathway for fatty acyl-CoAs is beta-oxidation, which occurs in both mitochondria and peroxisomes. The presence of double bonds in unsaturated fatty acyl-CoAs like docosadienoyl-CoA requires the action of auxiliary enzymes to bypass the standard beta-oxidation steps.
The metabolism of this compound, with a trans double bond at position 2 and a cis double bond at position 13, proceeds through a modified beta-oxidation pathway. The trans-2 double bond is a substrate for enoyl-CoA hydratase, allowing the initial cycle of beta-oxidation to proceed. However, as the chain is shortened, the cis-13 double bond will eventually be positioned in a way that requires isomerization.
In contrast, isomers with a cis double bond at position 2 would first need to be isomerized to the trans-2 configuration by an enoyl-CoA isomerase to enter the beta-oxidation spiral. The position of the second double bond further dictates the specific auxiliary enzymes required for complete oxidation. Very long-chain fatty acids, such as docosadienoic acid, are initially chain-shortened in peroxisomes before further oxidation in mitochondria.[1][2]
Key Enzymes in the Beta-Oxidation of Docosadienoyl-CoA Isomers:
-
Acyl-CoA Oxidase (Peroxisomal): This enzyme catalyzes the first step of peroxisomal beta-oxidation, introducing a double bond at the C-2 position.[3][4] Its activity can vary depending on the substrate's chain length and degree of unsaturation.
-
Enoyl-CoA Hydratase: This enzyme hydrates the trans-2 double bond. Isomers with a cis-2 double bond are not direct substrates.[5][6]
-
Enoyl-CoA Isomerase: This enzyme is crucial for the metabolism of unsaturated fatty acids with double bonds at odd-numbered carbon atoms and for converting cis-double bonds to the trans configuration, which is required for the subsequent steps of beta-oxidation.[7][8]
-
2,4-Dienoyl-CoA Reductase: This enzyme is required for the oxidation of fatty acids containing conjugated double bonds, which can be formed during the metabolism of certain polyunsaturated fatty acyl-CoAs.
-
Thiolase: This enzyme catalyzes the final step of each beta-oxidation cycle, cleaving a two-carbon acetyl-CoA unit.[9][10][11]
Due to the lack of direct comparative kinetic data for different docosadienoyl-CoA isomers, we present a generalized table of enzyme activities based on substrate characteristics gleaned from the literature on other long-chain unsaturated fatty acids.
| Isomer | Acyl-CoA Oxidase (Peroxisomal) | Enoyl-CoA Hydratase | Enoyl-CoA Isomerase | 2,4-Dienoyl-CoA Reductase | Thiolase | Predicted Metabolic Efficiency |
| This compound | Likely active | Active (initially) | Required later | Potentially required | Active | Moderate to High |
| (2Z,13Z)-docosadienoyl-CoA | Likely active | Inactive (initially) | Required initially | Potentially required | Active | Moderate |
| (2E,13E)-docosadienoyl-CoA | Likely active | Active (initially) | Required later | Potentially required | Active | Moderate to High |
| (9Z,12Z)-docosadienoyl-CoA | Likely active | Inactive (initially) | Required | Required | Active | Low to Moderate |
Note: This table represents a qualitative prediction based on the known substrate specificities of beta-oxidation enzymes. Actual kinetic parameters would require experimental validation.
Role in Cellular Signaling
Long-chain fatty acyl-CoAs are not only metabolic intermediates but also act as signaling molecules and modulators of transcription factors that regulate lipid metabolism. Key nuclear receptors involved in this regulation include Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and Sterol Regulatory Element-Binding Proteins (SREBPs).
-
PPARs: These are activated by fatty acids and their derivatives and play a central role in regulating the expression of genes involved in fatty acid oxidation. The specific affinity of different docosadienoyl-CoA isomers for PPAR isoforms (α, δ, γ) is likely to vary, influencing the transcription of metabolic genes.
-
LXRs: These receptors are key regulators of cholesterol and fatty acid metabolism. While primarily activated by oxysterols, some studies suggest that certain fatty acids can also modulate LXR activity.[12][13][14][15]
-
SREBPs: These transcription factors control the synthesis of cholesterol and fatty acids. Their activity is regulated by cellular sterol levels and can be influenced by polyunsaturated fatty acids.[16][17][18][19][20]
The specific effects of this compound and its isomers on these signaling pathways remain an area for further investigation. It is plausible that the different spatial arrangements of the isomers could lead to differential binding to these nuclear receptors and, consequently, distinct downstream effects on gene expression.
Experimental Protocols
Accurate quantification and comparison of docosadienoyl-CoA isomers require robust analytical methods. The following section outlines a general protocol for the extraction and analysis of long-chain fatty acyl-CoAs from biological samples.
Protocol: Quantification of Long-Chain Fatty Acyl-CoAs by LC-MS/MS
This protocol provides a framework for the sensitive and specific quantification of long-chain fatty acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation and Extraction:
-
Tissue Homogenization: Homogenize frozen tissue samples in a cold buffer (e.g., 100 mM KH2PO4, pH 7.4) containing an internal standard (e.g., a C17:0-CoA).
-
Protein Precipitation and Lipid Extraction: Add a mixture of isopropanol (B130326) and acetonitrile (B52724) to the homogenate to precipitate proteins and extract lipids.
-
Phase Separation: Centrifuge the mixture to separate the protein pellet from the supernatant containing the acyl-CoAs.
-
Solid Phase Extraction (SPE): For cleaner samples, the supernatant can be further purified using a C18 SPE cartridge to remove interfering substances.
-
Solvent Evaporation and Reconstitution: Evaporate the solvent from the supernatant under a stream of nitrogen and reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol (B129727) in water).
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[21]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20) with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the long-chain acyl-CoAs.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-product ion transitions for each docosadienoyl-CoA isomer and the internal standard should be determined.
-
Quantification: Generate a standard curve using synthetic standards of the docosadienoyl-CoA isomers of interest. Quantify the endogenous levels in the samples by comparing their peak areas to the standard curve and normalizing to the internal standard.[21][22][23][24][25]
-
Visualizing Metabolic Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Generalized beta-oxidation pathway for docosadienoyl-CoA isomers.
Caption: Experimental workflow for quantifying docosadienoyl-CoA isomers.
Caption: Potential signaling roles of docosadienoyl-CoA isomers.
Conclusion
The comparative analysis of this compound and its isomers reveals a complex interplay between chemical structure and biological function. While direct comparative experimental data remains scarce, a foundational understanding of fatty acid metabolism allows for informed predictions about their differential processing and signaling activities. The methodologies outlined in this guide provide a robust framework for researchers to pursue further investigations into the specific roles of these important lipid molecules. Future studies focusing on the direct comparison of docosadienoyl-CoA isomers will be crucial for elucidating their precise contributions to cellular physiology and pathology, and may open new avenues for therapeutic intervention in metabolic diseases.
References
- 1. SMPDB [smpdb.ca]
- 2. SMPDB [smpdb.ca]
- 3. Acyl-CoA oxidase - Creative Enzymes [creative-enzymes.com]
- 4. Acyl-CoA oxidase activity and peroxisomal fatty acid oxidation in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. CHEM 351—Biochemistry—Enzymes—5.3.3.8 [biochemistry.prof]
- 8. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 9. Thiolase - Wikipedia [en.wikipedia.org]
- 10. InterPro [ebi.ac.uk]
- 11. Genetic Evaluation of Physiological Functions of Thiolase Isozymes in the n-Alkane-Assimilating Yeast Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fatty acid binding profile of the liver X receptor α - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liver X receptor activation promotes polyunsaturated fatty acid synthesis in macrophages: relevance in the context of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Liver X receptors as integrators of metabolic and inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sterol regulatory element-binding proteins (SREBPs) as regulators of lipid metabolism: polyunsaturated fatty acids oppose cholesterol-mediated induction of SREBP-1 maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Maturation and Activity of Sterol Regulatory Element Binding Protein 1 Is Inhibited by Acyl-CoA Binding Domain Containing 3 | PLOS One [journals.plos.org]
- 20. Sterol regulatory element binding protein-1 expression is suppressed by dietary polyunsaturated fatty acids. A mechanism for the coordinate suppression of lipogenic genes by polyunsaturated fats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 23. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Validation of a New Analytical Method for (2E,13Z)-docosadienoyl-CoA
This guide provides a comprehensive overview and comparison of a new analytical method for the quantification of (2E,13Z)-docosadienoyl-CoA, a critical intermediate in lipid metabolism. The primary method detailed is a sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach, which is compared against alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of long-chain fatty acyl-CoAs.
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[1] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), include specificity, linearity, accuracy, precision, range, and robustness.[2][3][4][5]
Comparison of Analytical Methods
The quantification of long-chain fatty acyl-CoAs like this compound presents analytical challenges due to their complex structure and presence in intricate biological matrices. While several methods can be employed, LC-MS/MS has emerged as the gold standard due to its high sensitivity and specificity.
| Method | Principle | Advantages | Disadvantages |
| New Method: LC-MS/MS | Chromatographic separation followed by mass analysis of the analyte and its fragments. | High sensitivity and specificity, allowing for quantification in complex biological matrices.[6][7][8] Capable of multiplexing to analyze multiple acyl-CoAs simultaneously. | Requires sophisticated and expensive instrumentation. Matrix effects can influence ionization and quantification. |
| Alternative 1: GC-MS | Gas chromatographic separation followed by mass analysis, typically requiring derivatization of the analyte. | High chromatographic resolution. | Requires a time-consuming derivatization step.[9] Potential for thermal degradation of the analyte. |
| Alternative 2: HPLC-UV/Fluorescence | Chromatographic separation with detection based on the analyte's absorption of UV light or fluorescence. | More accessible and less expensive instrumentation compared to MS. | Lower sensitivity and specificity compared to MS.[9] May require derivatization to introduce a chromophore or fluorophore. |
New Method: LC-MS/MS Validation Data
The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of long-chain fatty acyl-CoAs, based on published data for similar analytes.[6][8]
Table 1: Linearity and Range
| Analyte | Calibration Range | Correlation Coefficient (r²) | Weighting |
| Long-Chain Acyl-CoA | 1.56 - 100 ng | > 0.99 | 1/x |
Table 2: Accuracy and Precision
| Analyte | Concentration Level | Intra-run Precision (%RSD) | Inter-run Precision (%RSD) | Accuracy (% Recovery) |
| Long-Chain Acyl-CoA | Low QC | 1.2 - 4.4%[6][8] | 2.6 - 12.2%[6][8] | 94.8 - 110.8%[6][8] |
| Medium QC | < 5% | < 10% | 95 - 105% | |
| High QC | < 5% | < 10% | 95 - 105% |
Table 3: Sensitivity
| Parameter | Value | Definition |
| Limit of Detection (LOD) | ~3 x Signal-to-Noise | The lowest amount of analyte that can be detected.[10] |
| Limit of Quantitation (LOQ) | ~10 x Signal-to-Noise | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[10] |
Experimental Protocols
Sample Preparation (from Biological Tissue)
-
Homogenization: Homogenize 100-200 mg of frozen tissue in a suitable buffer.
-
Extraction: Perform a liquid-liquid extraction with an organic solvent to isolate the acyl-CoAs.
-
Purification: Utilize solid-phase extraction (SPE) for sample cleanup and to concentrate the analytes.[7][8]
-
Reconstitution: Evaporate the solvent and reconstitute the sample in the initial mobile phase.
LC-MS/MS Method
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of long-chain fatty acyl-CoAs.[6][8]
-
Mobile Phase: A gradient of ammonium (B1175870) hydroxide (B78521) in water and acetonitrile (B52724) is often employed.[6][8][9]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[6][8][9]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[6] The characteristic neutral loss of 507 Da from the protonated precursor ion is often monitored for acyl-CoAs.[6][8]
Validation Experiments
The validation of the bioanalytical method should be performed according to ICH and FDA guidelines.[2][3][11][12][13]
-
Specificity/Selectivity: Assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte.[11]
-
Linearity and Range: A calibration curve is prepared by spiking known concentrations of the analyte into a blank matrix. The curve should be fitted by a linear regression model.[14]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in replicates on the same day (intra-run) and on different days (inter-run).[6][8]
-
Sensitivity (LOD and LOQ): Determined by analyzing samples with decreasing concentrations of the analyte and assessing the signal-to-noise ratio.[10]
-
Stability: The stability of the analyte is evaluated in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at frozen temperatures.
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of a new analytical method.
Caption: Workflow for the validation of a new analytical method.
Signaling Pathway (Placeholder)
While a specific signaling pathway for this compound is not detailed here, the following is a template for visualizing such a pathway.
References
- 1. database.ich.org [database.ich.org]
- 2. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 3. m.youtube.com [m.youtube.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nalam.ca [nalam.ca]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Fates of Docosadienoyl-CoA Isomers
For Researchers, Scientists, and Drug Development Professionals
Docosadienoyl-CoA, a 22-carbon fatty acyl-CoA with two double bonds, exists in various isomeric forms depending on the position and configuration of these bonds. These structural nuances significantly influence their entry into and processing by distinct metabolic pathways, ultimately dictating their physiological roles and potential as therapeutic targets. This guide provides an objective comparison of the metabolic fates of different docosadienoyl-CoA isomers, supported by experimental data, to aid researchers in understanding their differential biological activities.
Key Metabolic Pathways for Docosadienoyl-CoA Isomers
The primary metabolic routes for docosadienoyl-CoA isomers are peroxisomal and mitochondrial β-oxidation, elongation, and desaturation. The efficiency and preference for each pathway are highly dependent on the specific isomer.
dot
Caption: Metabolic pathways of docosadienoyl-CoA isomers.
Comparative β-Oxidation Rates
The initial and rate-limiting step of β-oxidation is catalyzed by acyl-CoA oxidases (ACOX) in peroxisomes and acyl-CoA dehydrogenases (ACADs) in mitochondria. The substrate specificity of these enzymes for different docosadienoyl-CoA isomers can vary, leading to different rates of degradation. Very-long-chain fatty acids are primarily shortened in peroxisomes.
| Docosadienoyl-CoA Isomer | Primary β-Oxidation Site | Relative Rate | Key Enzymes | Reference |
| 13Z,16Z-docosadienoyl-CoA (n-6 series) | Peroxisomes | Higher | ACOX1 | [1] |
| 10Z,13Z-docosadienoyl-CoA (n-9 series) | Peroxisomes/Mitochondria | Lower | ACOX1, VLCAD | [2][3] |
Experimental Protocol: In Vitro β-Oxidation Assay
A common method to determine β-oxidation rates involves the use of radiolabeled fatty acids and isolated mitochondria or peroxisomes.
-
Substrate Preparation: Synthesize or obtain radiolabeled docosadienoyl-CoA isomers (e.g., [1-¹⁴C]docosadienoyl-CoA).
-
Organelle Isolation: Isolate mitochondria and peroxisomes from rat liver or cultured cells by differential centrifugation.
-
Reaction Incubation: Incubate the isolated organelles with the radiolabeled substrate in a buffered reaction mixture containing necessary cofactors (e.g., FAD, NAD+, CoA, carnitine for mitochondria).
-
Product Separation: After a defined time, stop the reaction and separate the water-soluble metabolic products (e.g., [¹⁴C]acetyl-CoA) from the unreacted substrate using precipitation and centrifugation.
-
Quantification: Measure the radioactivity in the aqueous phase using liquid scintillation counting to determine the rate of β-oxidation.
dot
Caption: Experimental workflow for β-oxidation assay.
Elongation and Desaturation Pathways
Docosadienoyl-CoA isomers can also serve as substrates for elongation and desaturation enzymes, leading to the synthesis of longer and more unsaturated fatty acids, such as docosapentaenoic acid (DPA) and docosahexaenoic acid (DHA). The key enzymes in these pathways are the fatty acid elongases (ELOVLs) and fatty acid desaturases (FADS).
The substrate specificity of these enzymes is a critical determinant of the metabolic fate of different docosadienoyl-CoA isomers. For instance, ELOVL2 and ELOVL5 are known to elongate C20 and C22 polyunsaturated fatty acids.[3] The position of the double bonds can influence the binding affinity and catalytic efficiency of these enzymes.
| Docosadienoyl-CoA Isomer | Elongase Preference | Desaturase Preference | Major Products | Reference |
| 13Z,16Z-docosadienoyl-CoA (n-6) | ELOVL5 | FADS2 (Δ6-desaturase) | 24:2n-6, 24:3n-6 | [3][4] |
| Adrenoyl-CoA (22:4n-6) | ELOVL2 | FADS2 (Δ4-desaturase) | 24:4n-6, 24:5n-6 | [5] |
Experimental Protocol: In Vitro Elongation/Desaturation Assay
This assay measures the conversion of a docosadienoyl-CoA isomer to its elongated and/or desaturated products.
-
Enzyme Source: Utilize microsomes from cells known to express the elongase and desaturase of interest (e.g., liver cells) or use recombinant enzymes.
-
Substrate: Incubate the enzyme source with a specific docosadienoyl-CoA isomer and necessary cofactors (e.g., malonyl-CoA for elongation, NADPH, and O₂ for both).
-
Lipid Extraction: After the reaction, extract the total lipids from the mixture using a solvent system like chloroform:methanol.
-
Fatty Acid Analysis: Saponify the lipid extract to release the fatty acids, which are then methylated to form fatty acid methyl esters (FAMEs).
-
Quantification: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the products.
dot
Caption: Biosynthesis of DPA from docosadienoyl-CoA.
Conclusion
The metabolic fate of docosadienoyl-CoA isomers is intricately linked to their molecular structure. Isomeric differences in double bond positioning lead to differential recognition and processing by the key enzymes of β-oxidation, elongation, and desaturation. A thorough understanding of these metabolic distinctions is crucial for elucidating the specific biological functions of each isomer and for the rational design of therapeutic interventions targeting fatty acid metabolism. Further research employing comparative metabolomic and flux analysis of various docosadienoyl-CoA isomers will provide a more comprehensive picture of their complex metabolic network.
References
- 1. Targeting peroxisomal fatty acid oxidation improves hepatic steatosis and insulin resistance in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical competition makes fatty-acid β-oxidation vulnerable to substrate overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical Competition Makes Fatty-Acid β-Oxidation Vulnerable to Substrate Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential influence of pre- and post-delta-6-desaturation n6 polyunsaturated fatty acids on fibroblasts in culture, compared to n9 monounsaturated and n3 polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of 20-, 22-, and 24-carbon n-3 and n-6 polyunsaturated fatty acid utilization in differentiated rat brain astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of (2E,13Z)-Docosadienoyl-CoA Quantification Methods
In the landscape of lipidomics and drug development, the precise and accurate quantification of specific lipid metabolites is paramount. (2E,13Z)-docosadienoyl-CoA is a long-chain fatty acyl-CoA molecule that plays a role in various metabolic pathways. Its accurate measurement is crucial for understanding its biological function and for the development of targeted therapeutics. This guide provides a comparative overview of the predominant analytical methods for the quantification of this compound, with a focus on cross-validation to ensure data integrity and comparability across different studies and laboratories.
The primary methods for the quantification of long-chain fatty acyl-CoAs, including this compound, are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence detection, and enzymatic assays. Each method offers a unique set of advantages and limitations in terms of sensitivity, specificity, and throughput.
Quantitative Method Performance
The selection of a quantification method is often a trade-off between performance characteristics. The following table summarizes the typical performance of the most common methods for long-chain fatty acyl-CoA analysis.
| Feature | LC-MS/MS | HPLC-UV | HPLC-Fluorescence | Enzymatic Assay |
| Limit of Quantification (LOQ) | ~5 fmol[1] | ~3 pmol[2] | ~6 fmol[2][3] | 0.3 µM[4] |
| Linear Range | ~3 orders of magnitude[1] | 2-3 orders of magnitude | 3-4 orders of magnitude | 1-2 orders of magnitude[4] |
| Specificity | Very High | Moderate | High | Moderate to High |
| Throughput | High | Moderate | Moderate | High[4] |
| Matrix Effect | High | Low | Moderate | Moderate |
| Inter-assay Precision (CV%) | 5-6%[5] | <15% | <10% | <10% |
| Intra-assay Precision (CV%) | 5-10%[5] | <10% | <5% | <5% |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reproducibility and cross-validation of analytical methods. Below are outlines of the key experimental procedures for the quantification of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of long-chain fatty acyl-CoAs due to its high sensitivity and specificity.[1]
a. Sample Preparation (from tissue)
-
Homogenization: Homogenize ~40 mg of frozen tissue on ice in a solution of 100 mM potassium phosphate (B84403) (pH 4.9) and an organic solvent mixture (e.g., acetonitrile (B52724):isopropanol:methanol).[5] Include an appropriate internal standard, such as a stable isotope-labeled or odd-chain fatty acyl-CoA (e.g., C17:0-CoA).[5]
-
Extraction: Vortex and sonicate the homogenate, followed by centrifugation to pellet cellular debris.[5]
-
Solid-Phase Extraction (SPE): The supernatant can be further purified using a C18 SPE cartridge to enrich for acyl-CoAs and remove interfering substances.[2]
b. LC Separation
-
Column: Utilize a reversed-phase C8 or C18 column (e.g., 2.1 x 150 mm, 1.7 µm).[5]
-
Mobile Phase: Employ a binary gradient with 15 mM ammonium (B1175870) hydroxide (B78521) in water (Solvent A) and 15 mM ammonium hydroxide in acetonitrile (Solvent B).[5]
-
Gradient: A typical gradient starts at a low percentage of Solvent B, ramps up to elute the analyte, and then re-equilibrates.[5]
-
Flow Rate: A flow rate of 0.4 ml/min is commonly used.[5]
c. MS/MS Detection
-
Ionization: Use positive electrospray ionization (ESI) mode.[5]
-
Detection Mode: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[1]
-
MRM Transition: For this compound, the precursor ion will be its protonated molecular mass [M+H]+. A characteristic product ion results from the neutral loss of 507 Da, corresponding to the fragmentation of the phosphopantetheine moiety.[1] The specific m/z values would need to be determined using a pure standard.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method offers high sensitivity and is a viable alternative to LC-MS/MS.
a. Derivatization
-
Convert the acyl-CoA to a fluorescent derivative, such as its etheno-adduct, by reacting with chloroacetaldehyde.[2][3]
b. HPLC Separation
-
Mobile Phase: A gradient of phosphate buffer and acetonitrile is typically used.[2]
c. Detection
-
Detect the fluorescent derivatives using a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen fluorescent tag.[2]
Enzymatic Assay
Enzymatic assays provide a high-throughput method for the quantification of total fatty acyl-CoAs.
-
Principle: These assays typically involve a series of coupled enzyme reactions where the fatty acyl-CoA is a substrate. The final reaction produces a fluorescent or colorimetric product that is proportional to the amount of fatty acyl-CoA in the sample.[4]
-
Procedure: The assay is usually performed in a 96-well plate format. Samples are incubated with a reaction mixture containing the necessary enzymes and substrates. After a set incubation time, the fluorescence or absorbance is measured.[4]
-
Standard Curve: A standard curve is generated using a known concentration of a representative long-chain fatty acyl-CoA.
Methodology and Workflow Visualizations
To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for LC-MS/MS quantification and the logical flow of a cross-validation study.
Caption: Workflow for LC-MS/MS Quantification of this compound.
Caption: Logical Workflow for Cross-Validation of Two Analytical Methods.
Cross-Validation Considerations
Cross-validation is a critical process to ensure that different analytical methods yield comparable results, which is essential for multi-site studies or when transitioning between different analytical technologies.[6] The process involves analyzing the same set of quality control (QC) samples with each method and comparing the outcomes.[6]
Key aspects to consider during cross-validation include:
-
Accuracy and Precision: Both methods should demonstrate acceptable accuracy and precision for the QC samples.
-
Linearity: The linear range of both methods should be appropriate for the expected concentrations in the study samples.
-
Selectivity: Ensure that there are no interfering peaks or matrix effects that could lead to biased results in either method.
-
Statistical Analysis: Utilize appropriate statistical methods, such as Bland-Altman plots or correlation analysis, to compare the results from the different methods.
By carefully selecting and validating the appropriate quantification method, researchers can ensure the generation of high-quality, reliable data for this compound, thereby advancing our understanding of its role in health and disease.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. ovid.com [ovid.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known biological activities of key long-chain and very-long-chain unsaturated fatty acyl-CoAs. Due to the limited direct experimental data available for (2E,13Z)-docosadienoyl-CoA, this document extrapolates its potential functions based on the established roles of structurally similar and well-characterized lipids, including docosahexaenoyl-CoA (DHA-CoA), arachidonoyl-CoA (AA-CoA), and eicosapentaenoyl-CoA (EPA-CoA).
Executive Summary
Long-chain and very-long-chain fatty acyl-CoAs are pivotal metabolic intermediates and signaling molecules involved in a myriad of cellular processes.[1][2] Their biological functions are dictated by their unique structures, including chain length and the number and position of double bonds. These molecules are central to energy metabolism, membrane structure and function, and the synthesis of bioactive lipid mediators that regulate inflammation, neurotransmission, and other physiological pathways.[1][3][4] This guide synthesizes the current understanding of these critical molecules to inform future research and therapeutic development.
Comparative Overview of Biological Activities
The biological activities of this compound and related lipids are multifaceted, influencing cellular metabolism, signaling, and membrane dynamics. While specific data for this compound is scarce, its activities can be inferred from those of well-studied polyunsaturated fatty acyl-CoAs (PUFA-CoAs).
Table 1: Comparative Biological Activities of Unsaturated Fatty Acyl-CoAs
| Biological Activity | This compound (Predicted) | Docosahexaenoyl-CoA (DHA-CoA) | Arachidonoyl-CoA (AA-CoA) | Eicosapentaenoyl-CoA (EPA-CoA) |
| Primary Metabolic Fate | Substrate for peroxisomal β-oxidation and potential precursor for lipid synthesis.[5][6] | Primarily incorporated into phospholipids, especially in the brain and retina; precursor for docosanoids.[4][7] | Precursor for eicosanoids (prostaglandins, leukotrienes, thromboxanes); involved in glycerolipid synthesis.[7][8] | Precursor for eicosanoids (series-3 prostaglandins (B1171923) and thromboxanes, series-5 leukotrienes); competes with AA-CoA.[8][9] |
| Role in Inflammation | Likely possesses anti-inflammatory properties, though potentially less potent than EPA-CoA or DHA-CoA. | Precursor to anti-inflammatory and pro-resolving mediators like resolvins and protectins.[8] | Precursor to potent pro-inflammatory eicosanoids.[7][8] | Precursor to less inflammatory eicosanoids and anti-inflammatory resolvins.[8][9] |
| Signaling Pathways | May influence nuclear receptor activation and ion channel function.[2][10] | Modulates G-protein coupled receptors, ion channels, and nuclear receptors (e.g., PPARs).[4][7] | Key signaling molecule in the arachidonic acid cascade, activating protein kinase C and influencing calcium signaling.[7][11] | Activates AMPK pathway, influences gene expression via nuclear receptors.[12] |
| Membrane Dynamics | Likely incorporated into phospholipids, influencing membrane fluidity and organization.[3][13] | Increases membrane fluidity, crucial for neuronal and photoreceptor membrane function.[3][13] | Contributes to membrane fluidity and the formation of lipid rafts.[3] | Modulates membrane fluidity and can displace arachidonic acid from membrane phospholipids.[3] |
| Neurobiology | Potential role in neuronal membrane structure and function. | Essential for neurogenesis, synaptogenesis, and cognitive function.[4] | Involved in synaptic signaling and neurotransmitter release.[7] | Exhibits neuroprotective effects.[12] |
Experimental Methodologies
The study of fatty acyl-CoA metabolism and signaling requires specialized analytical techniques due to the low abundance and transient nature of these molecules.
Acyl-CoA Extraction and Profiling
Objective: To extract and quantify the intracellular pool of acyl-CoA species from cells or tissues.
Protocol:
-
Sample Quenching and Lysis: Rapidly quench metabolic activity by flash-freezing the biological sample in liquid nitrogen. Lyse the cells or homogenize the tissue in a cold extraction buffer, often containing an organic solvent like methanol (B129727) or acetonitrile (B52724) and an acidic component to precipitate proteins and inactivate enzymes.
-
Internal Standard Spiking: Add a known amount of an internal standard, such as a stable isotope-labeled acyl-CoA or an odd-chain length acyl-CoA (e.g., C17:0-CoA), to the sample to correct for extraction losses and matrix effects.
-
Lipid Extraction: Perform a liquid-liquid extraction, typically using a chloroform/methanol/water system, to separate the lipid-soluble acyl-CoAs from the aqueous phase.
-
Solid-Phase Extraction (SPE): Further purify the acyl-CoA fraction using a solid-phase extraction column to remove interfering substances.
-
LC-MS/MS Analysis: Analyze the purified extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the separation, identification, and quantification of individual acyl-CoA species with high sensitivity and specificity.[14][15]
In Vitro Enzyme Assays
Objective: To determine the substrate specificity and kinetic parameters of enzymes involved in acyl-CoA metabolism, such as acyl-CoA synthetases or acyltransferases.
Protocol:
-
Enzyme Source: Use a purified recombinant enzyme or a cellular fraction enriched in the enzyme of interest.
-
Substrate Incubation: Incubate the enzyme with the fatty acyl-CoA of interest (e.g., this compound) and any other necessary co-substrates (e.g., glycerol-3-phosphate for an acyltransferase) in an appropriate reaction buffer.
-
Reaction Termination: Stop the reaction at various time points by adding a quenching solution (e.g., acid or organic solvent).
-
Product Detection: Quantify the formation of the product using methods such as:
-
Radiometric assays: If using a radiolabeled substrate.
-
Chromatographic methods (HPLC or LC-MS/MS): To separate and quantify the product.
-
Spectrophotometric or fluorometric assays: If the product can be coupled to a colored or fluorescent reporter molecule.
-
Signaling Pathways and Molecular Interactions
The biological effects of this compound and its counterparts are mediated through complex signaling networks.
Fatty Acyl-CoA Metabolism and Signaling
Fatty acids are activated to their CoA esters by acyl-CoA synthetases (ACSs), a critical step for their subsequent metabolic fates.[16][17] These acyl-CoAs can then be channeled into various pathways, including β-oxidation for energy production, incorporation into complex lipids for membrane synthesis and energy storage, or used for protein acylation.[1][2]
Caption: Metabolic fate of this compound.
Comparative Signaling of PUFA-CoAs
The signaling roles of DHA-CoA, AA-CoA, and EPA-CoA are distinct and can even be opposing, particularly in the context of inflammation.
References
- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Docosahexaenoic and Arachidonic Acids as Neuroprotective Nutrients throughout the Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the peroxisomal beta-oxidation enzymes involved in the biosynthesis of docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Brain arachidonic and docosahexaenoic acid cascades are selectively altered by drugs, diet and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The essentiality of arachidonic acid and docosahexaenoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eicosapentaenoic acid - Wikipedia [en.wikipedia.org]
- 10. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arachidonic acid and docosahexaenoic acid suppress thrombin-evoked Ca2+ response in rat astrocytes by endogenous arachidonic acid liberation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Eicosapentaenoic Acid (EPA) Modulates Glucose Metabolism by Targeting AMP-Activated Protein Kinase (AMPK) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evolutionarily conserved long-chain Acyl-CoA synthetases regulate membrane composition and fluidity | eLife [elifesciences.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Yeast acyl-CoA synthetases at the crossroads of fatty acid metabolism and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Accurate Measurement of (2E,13Z)-Docosadienoyl-CoA: The Essential Role of Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The precise quantification of lipid metabolites is paramount in understanding cellular processes and in the development of novel therapeutics. (2E,13Z)-docosadienoyl-CoA, a very long-chain di-unsaturated fatty acyl-CoA, is an important intermediate in lipid metabolism. Its accurate measurement is critical for elucidating its biological functions and its role in pathological conditions. This guide provides a comprehensive comparison of analytical methodologies for the quantification of this compound, with a focus on the superior accuracy and precision afforded by the use of internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Challenge of Accurate Quantification
The quantification of long-chain acyl-CoAs like this compound is challenging due to their low abundance, susceptibility to degradation, and the complexity of biological matrices. These factors can lead to significant variability in sample preparation and instrumental analysis, making reliable quantification difficult without appropriate controls.
Comparison of Quantification Strategies: Internal vs. External Standardization
The two primary approaches for quantifying analytes using LC-MS/MS are external and internal standardization.
-
External Standardization: This method involves creating a calibration curve from a series of known concentrations of a pure standard of the analyte. The concentration of the analyte in the sample is then determined by comparing its response to this calibration curve. While simple in principle, this method is prone to inaccuracies arising from variations in sample extraction efficiency, matrix effects (where other molecules in the sample interfere with the ionization of the analyte), and injection volume.
-
Internal Standardization: To overcome the limitations of external standardization, an internal standard is added to the sample at a known concentration at the earliest stage of sample preparation. The ideal internal standard is a molecule that is chemically and physically similar to the analyte but can be distinguished by the mass spectrometer. For this compound, a stable isotope-labeled version, such as a deuterium-labeled analog, is the gold standard. This internal standard co-elutes with the analyte and experiences the same variations during sample processing and analysis. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be normalized, leading to significantly more accurate and precise quantification.
Performance Comparison: Internal vs. External Standards
The use of a stable isotope-labeled internal standard consistently outperforms external calibration for the quantification of long-chain acyl-CoAs.
| Parameter | External Standard Method | Internal Standard Method (Stable Isotope Labeled) |
| Accuracy | Lower, susceptible to matrix effects and recovery variations. | High, corrects for matrix effects and sample loss. |
| Precision | Lower, higher variability between samples. | High, excellent reproducibility. |
| Robustness | Less robust to variations in experimental conditions. | More robust and reliable across different sample matrices. |
| Cost | Lower initial cost (no synthesis of internal standard). | Higher initial cost (requires synthesis of labeled standard). |
| Overall Reliability | Moderate, suitable for semi-quantitative or screening purposes. | High, essential for accurate and reproducible quantitative studies. |
Experimental Protocols
Synthesis of a Deuterated this compound Internal Standard
Sample Preparation and Extraction of Acyl-CoAs
-
Tissue/Cell Homogenization: Homogenize the biological sample (e.g., cell pellet, tissue biopsy) in a cold buffer on ice.
-
Internal Standard Spiking: Immediately add a known amount of the deuterated this compound internal standard to the homogenate.
-
Protein Precipitation and Extraction: Precipitate proteins and extract the acyl-CoAs using an organic solvent mixture (e.g., acetonitrile (B52724)/isopropanol/water).
-
Solid-Phase Extraction (SPE): Further purify and concentrate the acyl-CoAs using a suitable SPE cartridge.
-
Reconstitution: Evaporate the solvent and reconstitute the sample in a solvent compatible with the LC-MS/MS system.
LC-MS/MS Quantification of this compound
-
Chromatographic Separation: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient elution of mobile phases, such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the endogenous this compound and the deuterated internal standard. The characteristic neutral loss of 507 Da from the [M+H]+ ion is typically used for acyl-CoAs.
-
Quantification: Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard. Determine the concentration of the endogenous analyte using a calibration curve prepared with known amounts of the unlabeled standard and a fixed amount of the internal standard.
Visualizing the Workflow and Concepts
To further clarify the experimental process and the rationale behind using internal standards, the following diagrams are provided.
A Comparative Guide to the Identification of (2E,13Z)-Docosadienoyl-CoA in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the confident identification and quantification of (2E,13Z)-docosadienoyl-CoA, a very-long-chain fatty acyl-CoA, in various biological matrices. The primary focus is on the robust and widely adopted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach, with a comparative overview of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as a viable alternative.
Introduction to this compound
This compound is a C22:2 acyl-coenzyme A isomer. Very-long-chain fatty acyl-CoAs are integral intermediates in numerous metabolic pathways, including fatty acid elongation, beta-oxidation, and the biosynthesis of complex lipids. Accurate identification and quantification of specific isomers like this compound are crucial for understanding their precise roles in cellular metabolism and disease pathogenesis.
The biosynthesis of docosadienoyl-CoA occurs through the fatty acid elongation pathway. Specifically, it is part of the ω-6 fatty acid metabolism, where linoleic acid (18:2n-6) is elongated to eicosadienoic acid (20:2n-6) and subsequently to docosadienoic acid (22:2n-6) by elongase enzymes. This metabolic context is important for understanding its potential biological functions and for designing experiments to study its flux.
Comparative Analysis of Analytical Methodologies
The identification of this compound in complex biological samples necessitates highly sensitive and specific analytical techniques. The two predominant methods, LC-MS/MS and HPLC-UV, are compared below based on their performance characteristics.
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) |
| Principle | Separation by liquid chromatography followed by mass-based detection of precursor and product ions, offering high specificity. | Separation by liquid chromatography with detection based on the absorbance of UV light by the adenine (B156593) ring of the CoA moiety. |
| Specificity | Very High. Capable of distinguishing between isobaric compounds through unique fragmentation patterns. | Moderate. Relies on chromatographic separation and UV absorbance, which can be prone to interference from co-eluting compounds with similar UV spectra. |
| Sensitivity (LOD) | High (fmol range). Limits of detection are reported to be as low as 1-5 fmol.[1] | Moderate (pmol range). Limits of detection are typically in the range of 5-12 pmol.[2] |
| Quantification | Excellent. Wide linear dynamic range and high precision. Stable isotope-labeled internal standards can be used for accurate quantification.[3] | Good. Linear range is generally narrower than LC-MS/MS. Quantification can be affected by interfering substances. |
| Instrumentation | Requires a tandem mass spectrometer, which is a significant capital investment. | Requires a standard HPLC system with a UV detector, which is more widely available and less expensive. |
| Sample Preparation | Often requires rigorous cleanup to minimize matrix effects. | Sample cleanup is also important, but the technique can be more forgiving of matrix components than ESI-MS. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific biological matrices and instrumentation.
A robust extraction method is critical for the recovery of long-chain acyl-CoAs. The following protocol is based on a widely used solvent extraction and solid-phase extraction (SPE) cleanup method.
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Homogenizer
-
KH2PO4 buffer (100 mM, pH 4.9)
-
2-propanol
-
Acetonitrile
-
Solid-phase extraction (SPE) columns (e.g., C18)
-
Elution solvent (e.g., methanol (B129727) with 2% ammonium (B1175870) hydroxide)
-
Internal standard (e.g., heptadecanoyl-CoA)
Procedure:
-
To a pre-weighed frozen tissue sample, add ice-cold KH2PO4 buffer and the internal standard.
-
Homogenize the tissue thoroughly.
-
Add 2-propanol and homogenize again.
-
Add acetonitrile, vortex, and centrifuge to pellet the precipitate.
-
Collect the supernatant containing the acyl-CoAs.
-
Condition an SPE column with methanol, then equilibrate with water.
-
Load the supernatant onto the SPE column.
-
Wash the column with an aqueous solution (e.g., 2% formic acid) to remove polar impurities.
-
Elute the acyl-CoAs with the elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for analysis.
Instrumentation:
-
UHPLC or HPLC system
-
Reversed-phase C18 or C8 column (e.g., 2.1 x 150 mm, 1.7 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Mobile Phase A: 15 mM ammonium hydroxide (B78521) in water
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is then increased to elute the long-chain acyl-CoAs. For example, start at 20% B, increase to 65% B over several minutes.[3]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transition for Docosadienoyl-CoA (C22:2-CoA):
-
Precursor Ion (Q1): The molecular weight of (2E,13Z)-docosadienoic acid is 336.5 g/mol , and Coenzyme A is 767.5 g/mol . The acyl-CoA has a molecular weight of 1085.0 g/mol . The protonated molecule [M+H]+ will have an m/z of 1086.0 .
-
Product Ion (Q3): Acyl-CoAs characteristically undergo a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.1 Da) upon collision-induced dissociation.[4][5] Therefore, the product ion will have an m/z of 1086.0 - 507.1 = 578.9 .
-
Predicted MRM Transition: 1086.0 -> 578.9
-
Instrumentation:
-
HPLC system
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
UV Detector
LC Conditions:
-
Mobile Phase A: 75 mM KH2PO4, pH 4.9
-
Mobile Phase B: Acetonitrile with 600 mM acetic acid
-
Gradient: A binary gradient designed to separate long-chain acyl-CoAs based on chain length and unsaturation.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection Wavelength: 259 nm, corresponding to the absorbance maximum of the adenine ring in Coenzyme A.[6]
Visualizations
Caption: Biosynthesis of Docosadienoyl-CoA via the ω-6 fatty acid elongation pathway.
Caption: General workflow for the analysis of this compound by LC-MS/MS.
Caption: Decision tree for selecting an analytical method for docosadienoyl-CoA analysis.
Conclusion
The confirmation of this compound in biological samples is most reliably achieved through LC-MS/MS due to its superior sensitivity and specificity. This method allows for the confident identification and accurate quantification of this very-long-chain fatty acyl-CoA, even at low physiological concentrations. While HPLC-UV presents a more accessible and less costly alternative, its lower sensitivity and specificity may not be sufficient for all research applications, particularly those involving complex biological matrices or trace-level detection. The choice of methodology should be guided by the specific requirements of the study, including the desired level of sensitivity, the complexity of the sample matrix, and the availability of instrumentation.
References
- 1. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
comparing substrate specificity of enzymes for various acyl-CoAs
An Objective Comparison of Enzyme Substrate Specificity for Various Acyl-CoAs
This guide provides a detailed comparison of the substrate specificity of key enzyme families involved in acyl-CoA metabolism. It is intended for researchers, scientists, and drug development professionals, offering quantitative data, experimental protocols, and an overview of relevant signaling pathways to support further research and therapeutic development.
Introduction to Acyl-CoA Metabolism
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism. Formed by the activation of fatty acids, they participate in a wide array of biochemical processes, including energy production through β-oxidation, synthesis of complex lipids, and cellular signaling.[1][2][3][4] The fate of a specific acyl-CoA is largely determined by the enzymes that recognize and process it. The specificity of these enzymes for acyl-CoAs of varying chain lengths and saturation levels is critical for maintaining metabolic homeostasis.[5] Dysregulation of acyl-CoA metabolism is implicated in numerous diseases, including metabolic syndrome, type 2 diabetes, and cardiovascular disease.[2][6][7]
This guide focuses on four key enzyme families that exhibit distinct substrate specificities for acyl-CoAs:
-
Long-Chain Acyl-CoA Synthetases (ACSLs) : Catalyze the formation of acyl-CoAs from free fatty acids.[1][8][9][10]
-
Acyl-CoA Dehydrogenases (ACADs) : Catalyze the initial step of fatty acid β-oxidation.[11][12][13]
-
Carnitine Palmitoyltransferases (CPTs) : Mediate the transport of long-chain fatty acids into the mitochondria for oxidation.[14][15][16]
-
Acyl-CoA Carboxylases (ACCs) : Catalyze the carboxylation of short-chain acyl-CoAs, a key step in fatty acid synthesis and other metabolic pathways.[17][18][19]
Comparative Substrate Specificity
The substrate preference of these enzyme families is a key determinant of how fatty acids are channeled into different metabolic fates. The following tables summarize the quantitative data on their specificity for various acyl-CoA substrates.
Long-Chain Acyl-CoA Synthetases (ACSLs)
ACSLs activate long-chain fatty acids (C12-C20) to their CoA esters.[5] Different isoforms exhibit distinct preferences, influencing whether a fatty acid is directed towards β-oxidation or lipid synthesis.[1][10]
| Enzyme Isoform | Preferred Substrate(s) | Comments | Reference(s) |
| ACSL1 | Palmitoleate (16:1), Oleate (18:1), Linoleate (18:2) | Generally prefers monounsaturated and polyunsaturated fatty acids. | [1] |
| ACSL5 | Palmitic acid (16:0), Oleic acid (18:1) | Shows a preference for palmitic acid, particularly at lower concentrations. | [10] |
| ACSL6 (V1 & V2) | Oleic acid (18:1) | Both variants show high activity with oleic acid. Eicosapolyenoic acids are poor substrates. ACSL6V2 has a higher affinity for docosahexaenoic acid (DHA) than V1. | [8][9] |
Acyl-CoA Dehydrogenases (ACADs)
ACADs are a family of mitochondrial flavoenzymes that catalyze the α,β-dehydrogenation of acyl-CoAs. They are classified based on their optimal substrate chain length.[11][12][20]
| Enzyme | Abbreviation | Optimal Substrate Chain Length | Comments | Reference(s) |
| Short-Chain Acyl-CoA Dehydrogenase | SCAD | C4 (Butyryl-CoA) | Has negligible activity with substrates longer than C8 (Octanoyl-CoA). | [13][21] |
| Medium-Chain Acyl-CoA Dehydrogenase | MCAD | C8 (Octanoyl-CoA) | Can process a broad range of chain lengths but shows highest specificity for C8. | [11][13] |
| Long-Chain Acyl-CoA Dehydrogenase | LCAD | C14 (Myristoyl-CoA) | Prefers long-chain substrates. | [13] |
| Very Long-Chain Acyl-CoA Dehydrogenase | VLCAD | C16 (Palmitoyl-CoA) | Most active with C16 but can accommodate substrates up to C24. | [13] |
Carnitine Palmitoyltransferases (CPTs)
The CPT system, comprising CPT1 and CPT2, is essential for transporting long-chain acyl-CoAs into the mitochondrial matrix.[16] Their specificity ensures that only appropriate fatty acids enter the β-oxidation pathway.
| Enzyme | Optimal Substrate(s) | Substrate Range | Comments | Reference(s) |
| CPT1 | C12-CoA (Dodecanoyl-CoA) | Medium to Long-Chain (C12-C18) | Considered the rate-limiting enzyme for long-chain fatty acid oxidation. | [15][22] |
| CPT2 | C12-CoA (Dodecanoyl-CoA) | Medium (C8-C12) and Long-Chain (C14-C18) | Shows virtually no activity with short-chain or very long-chain acyl-CoAs. It can also act in reverse, contributing to acylcarnitine profiles in metabolic disorders. | [14][15][23] |
Acyl-CoA Carboxylases (ACCs)
ACCs are biotin-dependent enzymes that carboxylate short-chain acyl-CoAs.[17][19] While Acetyl-CoA Carboxylase is well-known for its role in fatty acid synthesis, some isoforms can act on other short-chain acyl-CoAs.
| Enzyme | Substrate(s) | Product(s) | Comments | Reference(s) |
| Acetyl-CoA Carboxylase (ACC) | Acetyl-CoA | Malonyl-CoA | The first committed step in fatty acid biosynthesis. Two major isoforms in mammals, ACC1 and ACC2, regulate fatty acid synthesis and oxidation, respectively. | [19][24] |
| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | Methylmalonyl-CoA | An essential enzyme in the catabolism of odd-chain fatty acids and certain amino acids. | [25] |
| Acyl-CoA Carboxylase (from T. fusca) | Acetyl-CoA, Propionyl-CoA, Butyryl-CoA | Malonyl-CoA, Methylmalonyl-CoA, Ethylmalonyl-CoA | This bacterial enzyme exhibits promiscuity, carboxylating multiple short-chain acyl-CoAs. | [17][18] |
Experimental Protocols
Accurate determination of enzyme kinetics and substrate specificity relies on robust experimental assays. Below are detailed methodologies for key experiments.
Assay for Long-Chain Acyl-CoA Synthetase (ACSL) Activity
This protocol is based on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which allows for the direct quantification of the acyl-CoA product.[8]
Objective: To determine the kinetic parameters of ACSL isoforms with various fatty acid substrates.
Materials:
-
Recombinant purified ACSL enzyme
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.5)
-
ATP
-
Coenzyme A (CoA)
-
MgCl₂
-
Fatty acid substrates (e.g., oleic acid, palmitic acid, DHA) dissolved in an appropriate solvent
-
Internal standard (e.g., a stable isotope-labeled acyl-CoA)
-
Quenching solution (e.g., acidic methanol)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing reaction buffer, ATP, CoA, and MgCl₂.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the ACSL enzyme and the fatty acid substrate.
-
Incubate for a defined period, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the cold quenching solution containing the internal standard.
-
Centrifuge the samples to pellet precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the formed acyl-CoA relative to the internal standard.
-
Perform the assay with a range of substrate concentrations to determine Michaelis-Menten kinetics (Km and Vmax).
Spectrophotometric Assay for Acyl-CoA Dehydrogenase (ACAD) Activity
This is a classic coupled-enzyme assay that measures the reduction of a dye, which is linked to the oxidation of the acyl-CoA substrate.
Objective: To measure the activity of ACADs with different acyl-CoA substrates.
Materials:
-
Mitochondrial extract or purified ACAD enzyme
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.2)
-
Acyl-CoA substrates of varying chain lengths
-
Electron-transfer flavoprotein (ETF)
-
Phenazine ethosulfate (PES) or similar electron carrier
-
2,6-Dichlorophenolindophenol (DCPIP) as the final electron acceptor
-
Spectrophotometer
Procedure:
-
Set up a reaction cuvette containing the reaction buffer, ETF, PES, and DCPIP.
-
Add the enzyme source (mitochondrial extract or purified ACAD).
-
Initiate the reaction by adding the specific acyl-CoA substrate.
-
Monitor the decrease in absorbance of DCPIP at 600 nm over time.
-
The rate of DCPIP reduction is proportional to the ACAD activity.
-
Calculate the specific activity for each acyl-CoA substrate to determine the chain-length preference.
Assay for Carnitine Palmitoyltransferase (CPT) Activity
This method measures CPT activity in permeabilized cells, allowing for the study of the enzyme in a more physiological context.[15]
Objective: To determine the substrate specificity profile of CPT1 and CPT2.
Materials:
-
Cultured cells (e.g., skin fibroblasts)
-
Permeabilization buffer (containing a mild detergent like digitonin)
-
Reaction buffer (e.g., HEPES buffer, pH 7.4)
-
L-[³H]Carnitine
-
Acyl-CoA substrates of varying chain lengths
-
Malonyl-CoA (as a specific inhibitor of CPT1)
-
Scintillation cocktail and counter
Procedure:
-
Harvest and wash the cultured cells.
-
Resuspend the cells in a permeabilization buffer to make the mitochondrial membranes accessible to substrates.
-
Set up reaction tubes containing the permeabilized cells, reaction buffer, and L-[³H]Carnitine.
-
To differentiate CPT1 and CPT2 activity, a parallel set of tubes containing malonyl-CoA can be prepared. Malonyl-CoA inhibits CPT1, so any remaining activity is attributed to CPT2.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Incubate at 37°C for a specific time.
-
Stop the reaction (e.g., by adding perchloric acid).
-
Separate the radiolabeled acylcarnitine product from the unreacted L-[³H]Carnitine (e.g., using an ion-exchange column).
-
Quantify the radioactivity of the product using a scintillation counter.
-
Determine the activity for each acyl-CoA substrate to establish the specificity profile.
Signaling Pathways and Experimental Workflows
Acyl-CoAs are not merely metabolic intermediates but also key signaling molecules that regulate cellular processes.[26][27][28] The interplay between enzymes, substrates, and downstream pathways is complex. The following diagrams illustrate these relationships.
Experimental Workflow for Determining Substrate Specificity
The general workflow for assessing enzyme substrate specificity involves enzyme preparation, a series of kinetic assays with different substrates, and data analysis to determine kinetic parameters.
Caption: General workflow for enzyme purification and kinetic analysis of substrate specificity.
Mitochondrial Fatty Acid β-Oxidation Pathway
This pathway highlights the sequential action of CPTs and ACADs in the breakdown of fatty acids for energy production. The specificity of each enzyme is crucial for the efficient processing of different chain-length fatty acids.
Caption: Key enzymes in the transport and initial steps of mitochondrial β-oxidation.
Acyl-CoA Signaling in Metabolic Regulation
Acyl-CoAs, particularly long-chain species, can act as signaling molecules that regulate gene expression, enzyme activity, and hormone secretion, thereby linking fatty acid metabolism to overall cellular function.[6][7][26][27]
Caption: Signaling roles of long-chain acyl-CoAs in regulating metabolic pathways.
Conclusion
The substrate specificity of enzymes that metabolize acyl-CoAs is a fundamental mechanism for controlling the flow of fatty acids into distinct metabolic and signaling pathways. As demonstrated, isoforms within the ACSL and ACAD families have evolved specificities for different fatty acid chain lengths and saturation states, while CPTs act as gatekeepers for mitochondrial entry. Understanding these specificities is crucial for elucidating the mechanisms of metabolic diseases and for designing targeted therapeutic interventions. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for professionals in the field to explore these critical enzymatic functions further.
References
- 1. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Fatty Acid Metabolism? - Creative Proteomics [creative-proteomics.com]
- 3. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 4. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 5. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications | Annual Reviews [annualreviews.org]
- 7. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants [jstage.jst.go.jp]
- 10. Undergraduate Honors Thesis | Determining the Fatty Acid Substrate Preferences of Long-Chain Acyl-CoA Synthetase Isoforms | ID: vm40xw47f | Carolina Digital Repository [cdr.lib.unc.edu]
- 11. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 12. Acyl-CoA Dehydrogenases: Dynamic History of Protein Family Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carnitine palmitoyltransferase 2: New insights on the substrate specificity and implications for acylcarnitine profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jnnp.bmj.com [jnnp.bmj.com]
- 16. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 17. Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX [frontiersin.org]
- 19. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 20. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 21. Crystal structure of rat short chain acyl-CoA dehydrogenase complexed with acetoacetyl-CoA: comparison with other acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
- 25. researchgate.net [researchgate.net]
- 26. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The role of long-chain fatty acyl-CoA esters in beta-cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Role of acyl-CoA binding protein in acyl-CoA metabolism and acyl-CoA-mediated cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Frontier of Metabolic Biomarkers: A Comparative Guide to the Validation of Novel Acyl-CoAs in Peroxisomal Disorders
Introduction
Currently, there is no published scientific literature validating (2E,13Z)-docosadienoyl-CoA as a specific biomarker for any disease. As a very-long-chain fatty acyl-coenzyme A (VLCFA-CoA), its biological relevance lies within the intricate network of fatty acid metabolism. Accumulation of similar molecules is a hallmark of certain inherited metabolic diseases, particularly peroxisomal biogenesis disorders (PBDs) and single-enzyme deficiencies affecting fatty acid β-oxidation. This guide, therefore, provides a comparative framework for the validation of potential biomarkers like this compound within the context of these disorders, comparing established biomarkers with emerging candidates identified through advanced analytical techniques.
This document is intended for researchers, scientists, and drug development professionals engaged in the study and treatment of metabolic diseases.
Established vs. Investigational Biomarkers for Peroxisomal Disorders
The gold standard for diagnosing peroxisomal disorders relies on the measurement of specific very-long-chain fatty acids (VLCFAs) in plasma. However, the advent of metabolomics and lipidomics is paving the way for the discovery of novel, potentially more sensitive and specific, biomarkers.
Below is a comparison of the established biomarkers with the class of compounds to which this compound belongs.
| Biomarker Category | Specific Examples | Method of Detection | Advantages | Limitations |
| Established VLCFAs | C26:0, C24:0 fatty acids; C26:0/C22:0 ratio | Gas Chromatography-Mass Spectrometry (GC-MS) | Well-validated, widely available, clear diagnostic cut-offs | May not be sensitive in milder forms of the disease; levels can be influenced by diet. |
| Other Established Markers | Phytanic acid, Pristanic acid, Plasmalogens | GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS) | Specific for certain peroxisomal pathways. | Not universally abnormal across all peroxisomal disorders. |
| Investigational Acyl-CoAs & Novel Lipids | This compound and other lipid species | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based lipidomics | High sensitivity and specificity; potential to identify novel disease mechanisms and subtypes.[1] | Lack of validation, undefined normal ranges, complex analytical procedures. |
Experimental Protocols
Protocol for Quantification of Very-Long-Chain Fatty Acids (VLCFAs) in Plasma
This protocol describes a standard method for the analysis of total C22:0, C24:0, and C26:0 fatty acids in plasma samples using gas chromatography-mass spectrometry (GC-MS).
a) Sample Preparation (Lipid Extraction and Derivatization)
-
Internal Standard Addition: To 100 µL of plasma, add an internal standard solution (e.g., heptacosanoic acid, C27:0) to correct for extraction losses.
-
Hydrolysis: Add 1 mL of 0.5 M methanolic HCl. This step hydrolyzes the fatty acids from their lipid backbones (e.g., phospholipids, triglycerides).
-
Incubation: Vortex the mixture and incubate at 80°C for 60 minutes.
-
Extraction: After cooling, add 1 mL of hexane (B92381) and vortex for 1 minute. Centrifuge at 2000 x g for 5 minutes.
-
Derivatization: Transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the sample in a small volume of hexane for injection.
b) GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-1ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C) to elute the FAMEs.
-
Mass Spectrometry: Operate in selected ion monitoring (SIM) mode to detect the characteristic ions of the target FAMEs and the internal standard.
-
Quantification: The concentration of each VLCFA is determined by comparing the peak area of its FAME to that of the internal standard. The C26:0/C22:0 and C24:0/C22:0 ratios are then calculated.
Protocol for Untargeted Lipidomics for Novel Biomarker Discovery
This protocol outlines a general workflow for the discovery of novel lipid biomarkers, such as this compound, from biological samples using LC-MS/MS.
a) Sample Preparation
-
Internal Standards: Spike the sample with a cocktail of internal standards representing different lipid classes to monitor extraction efficiency and for semi-quantitative analysis.
-
Lipid Extraction: Perform a biphasic extraction using a solvent system such as methyl-tert-butyl ether (MTBE), methanol, and water. This separates the lipid-containing organic phase from the aqueous phase.
-
Drying and Reconstitution: Evaporate the organic phase to dryness and reconstitute in a solvent compatible with the LC mobile phase.
b) LC-MS/MS Analysis
-
Instrumentation: A high-resolution liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatography: Use a reverse-phase C18 or C30 column to separate the complex lipid mixture based on hydrophobicity. A gradient elution with mobile phases containing solvents like water, acetonitrile, and isopropanol (B130326) with additives like formic acid and ammonium (B1175870) formate (B1220265) is typically used.
-
Mass Spectrometry: Acquire data in both positive and negative ionization modes to cover a broad range of lipid classes. Use data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect fragmentation spectra for lipid identification.
c) Data Analysis
-
Peak Picking and Alignment: Use specialized software to detect and align chromatographic peaks across all samples.
-
Lipid Identification: Identify lipids by matching the accurate mass and fragmentation patterns to lipid databases (e.g., LIPID MAPS).
-
Statistical Analysis: Employ multivariate statistical methods (e.g., PCA, PLS-DA) to identify features (potential biomarkers) that differ significantly between patient and control groups.
Signaling Pathways and Experimental Workflows
References
Navigating the Landscape of (2E,13Z)-Docosadienoyl-CoA Quantification: A Guide to Inter-Laboratory Comparison
A Comparative Analysis of Methodologies for the Measurement of Long-Chain Acyl-CoAs
Introduction
The field of lipidomics faces significant challenges in inter-laboratory reproducibility, with studies reporting high coefficients of variation for some lipid classes.[1] These inconsistencies can arise from variations in sample preparation, analytical platforms, and data processing workflows.[2] The lack of standardized protocols and reference materials further complicates the comparison of data across different laboratories.[2] This guide aims to address these challenges by providing a framework for comparing analytical methods, detailing a robust experimental protocol, and visualizing key workflows and metabolic pathways.
Comparison of Analytical Methods for Long-Chain Acyl-CoA Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and reliable method for the quantification of acyl-CoAs due to its high sensitivity, selectivity, and reproducibility.[3][4] The following table summarizes the typical performance characteristics of an LC-MS/MS method for the analysis of long-chain acyl-CoAs, providing a benchmark for laboratories to evaluate their own performance.
| Performance Parameter | Typical Value | Significance |
| Limit of Detection (LOD) | 2 - 133 nM | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | 5 fmol | The lowest concentration of the analyte that can be quantitatively measured with acceptable precision and accuracy.[5] |
| **Linearity (R²) ** | > 0.99 | Indicates a strong correlation between the instrument response and the concentration of the analyte over a defined range.[6] |
| Intra-Assay Precision (%CV) | 1.2 - 10% | Measures the reproducibility of results within the same analytical run.[5][6] |
| Inter-Assay Precision (%CV) | 2.6 - 12.2% | Measures the reproducibility of results between different analytical runs on different days.[5][6] |
| Accuracy (% Recovery) | 94.8 - 110.8% | The closeness of the measured value to the true value, often assessed by spiking samples with a known amount of standard.[5] |
Detailed Experimental Protocol for (2E,13Z)-Docosadienoyl-CoA Quantification by LC-MS/MS
This section outlines a generalized yet detailed protocol for the quantification of long-chain acyl-CoAs, which can be adapted for this compound.
Sample Preparation
Proper sample preparation is critical for the accurate quantification of acyl-CoAs and should be optimized to maximize extraction and recovery from biological matrices.[4]
-
Homogenization: Homogenize tissue samples (10-200 mg) in an ice-cold extraction solvent.[5][7]
-
Extraction: A common method involves a two-phase extraction with an organic solvent mixture (e.g., acetonitrile/methanol/water).[7][8] Solid-phase extraction (SPE) can also be employed for sample cleanup and concentration.[5]
-
Internal Standard: Spike the sample with a suitable internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA) prior to extraction to correct for variability in extraction and instrument response.[7]
-
Reconstitution: After extraction and evaporation of the solvent, reconstitute the sample in a buffer compatible with the LC-MS/MS system, such as an ammonium (B1175870) hydroxide (B78521) buffer.[5]
Liquid Chromatography (LC)
Chromatographic separation is essential to reduce ion suppression and resolve isomers.[9]
-
Column: A reversed-phase C18 column is commonly used for the separation of long-chain acyl-CoAs.[5]
-
Mobile Phases: A binary gradient system is typically employed.
-
Gradient: A gradient from low to high organic phase concentration is used to elute the acyl-CoAs based on their hydrophobicity.
Tandem Mass Spectrometry (MS/MS)
MS/MS provides the selectivity and sensitivity required for accurate quantification.
-
Ionization: Positive electrospray ionization (ESI) is typically used for the analysis of acyl-CoAs.[5]
-
Scan Mode: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification as it offers high specificity and sensitivity.[3]
-
MRM Transitions: For quantification, a common transition involves the neutral loss of 507 Da from the precursor ion.[5] A second, qualitative transition can also be monitored for confirmation.[3] For this compound (formula: C₃₃H₅₆N₇O₁₇P₃S), the precursor ion [M+H]⁺ would be monitored.
Visualizing the Workflow and Potential Metabolic Fate
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a hypothetical metabolic pathway for this compound.
Caption: Experimental workflow for acyl-CoA quantification.
Caption: Hypothetical beta-oxidation of this compound.
Conclusion
While a dedicated inter-laboratory comparison for this compound is currently lacking, this guide provides a solid foundation for researchers to develop and validate robust analytical methods for its quantification. By understanding the challenges of inter-laboratory variability in lipidomics and adhering to best practices in LC-MS/MS analysis, scientists can generate high-quality, comparable data. The detailed protocol and performance benchmarks presented herein serve as a valuable resource for laboratories aiming to contribute to a more standardized and reproducible future for lipidomics research. The continued development of certified reference materials and standardized reporting formats will be crucial in achieving this goal.
References
- 1. Metabolic Fate of Docosahexaenoic Acid (DHA; 22:6n-3) in Human cells: Direct Retroconversion of DHA to Eicosapentaenoic Acid (EPA; 20:5n-3) Dominates Over Elongation to Tetracosahexaenoic Acid (THA; 24:6n-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azolifesciences.com [azolifesciences.com]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Commercial (2E,13Z)-Docosadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E,13Z)-Docosadienoyl-CoA is a very-long-chain fatty acyl-coenzyme A (VLCFA-CoA) that, like other molecules in its class, is integral to a variety of cellular processes. VLCFA-CoAs are key intermediates in the synthesis of essential membrane lipids such as sphingolipids and phospholipids, and they also serve as precursors for signaling molecules and storage lipids. Given that this compound is not a standard off-the-shelf product and often requires custom synthesis, researchers must rigorously assess its purity before use in experimental settings. Impurities can lead to erroneous experimental results and misinterpretation of biological functions.
This guide provides a comparative framework for assessing the purity of this compound obtained from different commercial custom synthesis providers. We present a hypothetical comparison of products from three fictional suppliers: Synth-Lipids Co., Acyl-Pure Inc., and Lipid-Masters Ltd. The methodologies and data presentation formats provided herein offer a robust template for researchers to evaluate the quality of their own custom-synthesized lipids.
Comparative Purity Analysis
The purity of this compound from the three suppliers was assessed using High-Performance Liquid Chromatography with UV detection (HPLC-UV) for primary purity determination and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for identification of the target molecule and potential impurities.
Table 1: Purity Assessment of this compound from Different Suppliers
| Supplier | Lot Number | Purity by HPLC-UV (Area %) | Major Impurities Detected by LC-MS/MS | Concentration Verification (by UV-Vis) |
| Synth-Lipids Co. | SLC-202512-01 | 92.5% | Isomers of docosadienoyl-CoA, free Coenzyme A | 9.5 mg/mL |
| Acyl-Pure Inc. | API-202512-01 | 98.7% | Trace amounts of oxidized product | 10.1 mg/mL |
| Lipid-Masters Ltd. | LML-202512-01 | 95.2% | Unreacted docosadienoic acid, free Coenzyme A | 10.3 mg/mL |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Sample Preparation
All commercial samples of this compound were received as lyophilized powders and were stored at -80°C until use.
-
Reconstitution: The lyophilized powder from each supplier was reconstituted in an aqueous buffer (e.g., 50 mM potassium phosphate (B84403), pH 6.5) to a nominal concentration of 10 mg/mL.
-
Aliquoting and Storage: The reconstituted solutions were aliquoted into small volumes to minimize freeze-thaw cycles and stored at -80°C.
-
Working Solutions: For analysis, an aliquot was thawed on ice and diluted to the desired concentration with the appropriate mobile phase or a compatible solvent.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
This method quantifies the purity of the acyl-CoA based on its absorbance at 260 nm, characteristic of the adenine (B156593) moiety of Coenzyme A.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Purity Calculation: Purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identity Confirmation and Impurity Profiling
This technique provides definitive identification of the target molecule based on its mass-to-charge ratio (m/z) and fragmentation pattern, and it can identify potential impurities.
-
Instrumentation: An HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
LC Conditions: Similar to the HPLC-UV method, but with a compatible volatile buffer system (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in place of potassium phosphate).
-
MS Parameters:
-
Full Scan (MS1): To detect the parent ion of this compound.
-
Product Ion Scan (MS/MS): Fragmentation of the parent ion to confirm its identity through characteristic daughter ions. A neutral loss scan for the 507 Da fragment corresponding to the ADP-pantetheine moiety is also highly specific for acyl-CoAs.
-
-
Data Analysis: The mass spectra are analyzed to confirm the molecular weight of the main peak and to identify the masses of any co-eluting or closely eluting impurities.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the comparative purity assessment of the commercial this compound samples.
Caption: Workflow for assessing the purity of commercial this compound.
Illustrative Signaling Pathway Involvement
VLCFA-CoAs are critical for the synthesis of complex lipids that are essential components of cellular membranes and can be involved in signaling cascades. The diagram below provides a simplified, hypothetical pathway illustrating the potential role of a molecule like this compound.
Caption: Hypothetical metabolic fates of this compound.
A Researcher's Guide to Comparative Lipidomics of Fatty Acid-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
The cellular lipidome is a dynamic landscape, exquisitely sensitive to the types of fatty acids available in the cellular environment. Understanding how different fatty acids, such as the saturated fatty acid palmitic acid (PA) and the monounsaturated fatty acid oleic acid (OA), remodel the cellular lipidome is crucial for elucidating their roles in health and disease. This guide provides a comparative overview of the lipidomic changes induced by these fatty acids, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Lipidomic Analysis
The following table summarizes the representative changes in the abundance of various lipid species in cultured cells (e.g., HepG2, Caco-2/TC7) following treatment with palmitic acid (PA) or oleic acid (OA) compared to a vehicle control. The data is a synthesis of findings from multiple lipidomics studies and is presented as a fold change relative to the control.
| Lipid Class | Lipid Species | Fold Change vs. Control (Palmitic Acid) | Fold Change vs. Control (Oleic Acid) |
| Ceramides (Cer) | Cer(d18:1/14:0) | ↑ (Increased) | ↔ (No significant change) |
| Cer(d18:1/16:0) | ↑↑ (Strongly Increased) | ↔ (No significant change) | |
| Cer(d18:1/18:0) | ↑ (Increased) | ↔ (No significant change) | |
| Cer(d18:1/20:0) | ↑ (Increased) | ↔ (No significant change) | |
| Cer(d18:1/22:0) | ↑ (Increased) | ↔ (No significant change) | |
| Cer(d18:1/24:0) | ↑ (Increased) | ↔ (No significant change) | |
| Diacylglycerols (DAG) | DAG(16:0/18:1) | ↑ (Increased) | ↑↑ (Strongly Increased) |
| DAG(18:0/18:1) | ↑ (Increased) | ↑ (Increased) | |
| Triacylglycerols (TAG) | TAG(16:0/16:0/18:1) | ↑ (Increased) | ↑↑↑ (Very Strongly Increased) |
| TAG(16:0/18:1/18:1) | ↑ (Increased) | ↑↑↑ (Very Strongly Increased) | |
| Phosphatidylcholines (PC) | PC(16:0/18:1) | ↔ (No significant change) | ↑ (Increased) |
| PC(18:0/18:1) | ↔ (No significant change) | ↑ (Increased) | |
| Lysophosphatidylcholines (LPC) | LPC(16:0) | ↑ (Increased) | ↔ (No significant change) |
| LPC(18:0) | ↑ (Increased) | ↔ (No significant change) | |
| Phosphatidylethanolamines (PE) | PE(16:0/18:1) | ↓ (Decreased) | ↔ (No significant change) |
Note: The magnitude of change is represented by the number of arrows (↑/↓). This table is a representative summary, and the exact fold changes can vary depending on the cell type, fatty acid concentration, and duration of treatment.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of lipidomics studies. Below are generalized protocols for cell treatment and lipid analysis.
Cell Culture and Fatty Acid Treatment
-
Cell Seeding: Plate cells (e.g., HepG2, Huh7, or Caco-2/TC7) in appropriate culture dishes and grow to 70-80% confluency in standard growth medium.
-
Fatty Acid Preparation: Prepare stock solutions of palmitic acid and oleic acid. Fatty acids are typically complexed to fatty acid-free bovine serum albumin (BSA) to facilitate their solubility and delivery to cells.
-
Dissolve sodium palmitate or oleic acid in a sterile solution of 2% (w/v) BSA in phosphate-buffered saline (PBS).
-
Incubate at 37°C for 1 hour with gentle agitation to allow for complexing.
-
Sterile-filter the fatty acid-BSA complexes.
-
-
Cell Treatment:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with warm PBS.
-
Add serum-free or low-serum medium containing the desired concentration of fatty acid-BSA complex (e.g., 100-500 µM) or a BSA-only vehicle control.
-
Incubate the cells for the desired period (e.g., 16-24 hours).
-
Lipid Extraction and Analysis
-
Cell Harvesting and Lipid Extraction:
-
After treatment, aspirate the medium and wash the cells with ice-cold PBS.
-
Scrape the cells in ice-cold methanol.
-
Perform a Bligh and Dyer or a modified Folch lipid extraction using a mixture of chloroform, methanol, and water (or an appropriate buffer).[1]
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Mass Spectrometry-Based Lipidomics:
-
Resuspend the dried lipid extract in an appropriate solvent for analysis (e.g., methanol/chloroform 1:1).
-
Analyze the lipid species using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[2] GC-MS is often used for fatty acid analysis after derivatization, while LC-MS is suitable for a broader range of lipid classes.[2]
-
Utilize high-resolution mass spectrometers for accurate mass measurements and tandem mass spectrometry (MS/MS) for structural elucidation of lipid species.
-
Visualizing the Impact of Fatty Acids
Diagrams are powerful tools for understanding complex biological processes. The following visualizations, created using the DOT language, illustrate a key signaling pathway affected by fatty acid treatment and a typical experimental workflow.
Caption: A typical experimental workflow for comparative lipidomics of fatty acid-treated cells.
Saturated fatty acids like palmitic acid are known to induce endoplasmic reticulum (ER) stress, a condition that can lead to cellular dysfunction and apoptosis. A key mechanism involves the de novo synthesis of ceramides.
Caption: Palmitic acid-induced ER stress signaling pathway leading to apoptosis.
This guide provides a foundational understanding of the differential effects of saturated and unsaturated fatty acids on the cellular lipidome. The provided data, protocols, and visualizations serve as a valuable resource for researchers designing and interpreting their own comparative lipidomics studies.
References
A Comparative Guide to Validating Lipid Metabolism Studies with Knockout Models: A Case Study on Acetyl-CoA Carboxylase 2 (ACC2)
Note on (2E,13Z)-docosadienoyl-CoA: Initial literature review did not yield specific studies on this compound utilizing knockout models. To fulfill the structural and content requirements of the requested guide, this document presents a comprehensive comparison using a well-established knockout model in lipid metabolism: the Acetyl-CoA Carboxylase 2 (ACC2) knockout mouse. This guide is intended to serve as a template for researchers, scientists, and drug development professionals on how to structure and present validation data from knockout studies.
Introduction: The Role of ACC2 in Fatty Acid Oxidation
Acetyl-CoA carboxylase 2 (ACC2) is a key enzyme that regulates mitochondrial fatty acid oxidation (FAO).[1][2][3] It catalyzes the conversion of acetyl-CoA to malonyl-CoA, which is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for oxidation.[1] By generating malonyl-CoA, ACC2 effectively acts as a brake on fatty acid oxidation.
The use of Acc2 knockout (Acc2-/-) mice, which lack the gene for ACC2, has been instrumental in validating its role in energy homeostasis. These models have demonstrated that deleting Acc2 leads to continuous fatty acid oxidation, reduced fat mass, and improved insulin (B600854) sensitivity, making ACC2 a potential therapeutic target for obesity and type 2 diabetes.[1][2] This guide compares key metabolic parameters between Acc2-/- mice and their wild-type (WT) littermates, providing supporting experimental data and protocols.
Data Presentation: Quantitative Comparison of Acc2-/- and Wild-Type Mice
The following tables summarize the key phenotypic and metabolic differences observed between Acc2-/- and WT mice, as reported in various studies.
Table 1: Fatty Acid Oxidation and Malonyl-CoA Levels
| Parameter | Tissue | Genotype | Value | Fold Change vs. WT | Reference |
| Fatty Acid Oxidation Rate | Soleus Muscle | WT | - | - | [4] |
| Acc2-/- | - | +30% | [4] | ||
| Adipocytes (Chow-fed) | WT | ~10 nmol/2x10⁵ cells | - | [5] | |
| Acc2-/- | ~18 nmol/2x10⁵ cells | +80% | [5] | ||
| Malonyl-CoA Levels | Heart | Acc2-/- | - | 10-fold lower | [4] |
| Muscle | Acc2-/- | - | 30-fold lower | [4] |
Table 2: Body Composition and Energy Expenditure
| Parameter | Diet | Genotype | Value | % Difference vs. WT | Reference |
| Body Fat | Standard | Acc2-/- | - | -50% | [4] |
| Epididymal Fat Pad Weight | Standard | WT | 1.4 g | - | [4] |
| Acc2-/- | 0.75 g | -46% | [4] | ||
| Total Energy Expenditure | Regular | Acc2-/- | - | +15% | [1] |
| High-Fat | Acc2-/- | - | +19% | [1] |
Table 3: Insulin Sensitivity and Glucose Metabolism (High-Fat Diet)
| Parameter | Genotype | Value | % Difference vs. WT | Reference |
| Fasting Plasma Glucose | WT | ~173 mg/dl | - | [6] |
| Acc2-/- | ~106 mg/dl | -39% | [6] | |
| Fasting Plasma Insulin | WT | ~4 ng/ml | - | [6] |
| Acc2-/- | ~0.8 ng/ml | -80% | [6] | |
| Glucose Infusion Rate (Euglycemic Clamp) | Acc2-/- | - | Higher | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key experiments used to characterize the metabolic phenotype of knockout mice.
Measurement of Fatty Acid Oxidation in Isolated Tissues
This protocol is adapted from methods used to measure FAO in isolated mouse hepatocytes and soleus muscle.[8][9][10]
Objective: To quantify the rate of mitochondrial β-oxidation of a radiolabeled fatty acid substrate.
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
[1-¹⁴C]palmitic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Scintillation fluid and vials
-
Perchloric acid
Procedure:
-
Tissue Isolation: Isolate tissues of interest (e.g., soleus muscle, primary hepatocytes) from both WT and Acc2-/- mice.[8][9]
-
Substrate Preparation: Prepare a solution of [1-¹⁴C]palmitic acid complexed with BSA in KRB buffer.
-
Incubation: Place isolated tissues (e.g., muscle strips or hepatocyte suspensions) in incubation flasks with the prepared radioactive substrate mixture. Incubate at 37°C for a defined period (e.g., 90 minutes).[9]
-
Capture of ¹⁴CO₂: The complete oxidation of [1-¹⁴C]palmitate releases ¹⁴CO₂. This is often captured on a filter paper soaked in a CO₂-trapping agent, placed in a center well within the sealed incubation flask.
-
Measurement of Acid-Soluble Metabolites (ASMs): At the end of the incubation, stop the reaction by adding perchloric acid. This also releases any dissolved ¹⁴CO₂. The supernatant contains ¹⁴C-labeled ASMs (incomplete oxidation products like acetyl-CoA).[8][11]
-
Quantification:
-
Measure the radioactivity of the trapped ¹⁴CO₂ via liquid scintillation counting.
-
Measure the radioactivity of the ASMs in the supernatant via liquid scintillation counting.[11]
-
-
Normalization: Normalize the radioactive counts to the total protein content of the tissue sample and the incubation time.
Hyperinsulinemic-Euglycemic Clamp
This protocol is the gold standard for assessing whole-body and tissue-specific insulin sensitivity in vivo.[12][13][14]
Objective: To measure the amount of glucose required to maintain normal blood glucose levels in the presence of high insulin levels.
Materials:
-
Surgically catheterized, conscious, unrestrained mice (jugular vein for infusion, carotid artery for sampling).[13][14]
-
Human insulin
-
Dextrose (glucose) solution (e.g., 20%)
-
[3-³H]glucose (for measuring glucose turnover)
-
[1-¹⁴C]-2-deoxy-D-glucose (for measuring tissue-specific glucose uptake)
-
Glucometer
Procedure:
-
Acclimatization and Fasting: Allow mice to recover from catheter implantation surgery for 5-7 days. Fast the mice overnight (e.g., 16 hours) before the clamp.[12]
-
Basal Period (t = -90 to 0 min): Infuse [3-³H]glucose at a constant rate to assess basal glucose turnover. Collect a blood sample at t=0 to determine basal glucose and insulin concentrations.[15]
-
Clamp Period (t = 0 to 120 min):
-
Begin a primed-continuous infusion of human insulin (e.g., 10-15 mU/kg/min).[12][15]
-
Monitor blood glucose every 10 minutes via arterial sampling.[16]
-
Infuse a variable rate of dextrose to maintain euglycemia (normal blood glucose levels, ~120-140 mg/dl).[12] The Glucose Infusion Rate (GIR) is the primary readout of insulin sensitivity.
-
-
Isotope Administration (Optional):
-
Tissue Collection: At the end of the clamp, anesthetize the mouse and collect tissues for analysis of ¹⁴C content and other biochemical assays.
-
Data Analysis: Calculate the GIR during the last 40 minutes of the clamp, which represents the steady-state of insulin action.[7] Analyze isotope data to determine rates of glucose uptake, glycolysis, and glycogen (B147801) synthesis.[12]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: ACC2 pathway regulating mitochondrial fatty acid oxidation.
Experimental Workflow Diagram
Caption: Workflow for validating metabolic function using knockout models.
References
- 1. Continuous fat oxidation in acetyl–CoA carboxylase 2 knockout mice increases total energy expenditure, reduces fat mass, and improves insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continuous fat oxidation in acetyl-CoA carboxylase 2 knockout mice increases total energy expenditure, reduces fat mass, and improves insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic deletion or pharmacological inhibition of acetyl-CoA carboxylase 2 enhances fatty acid oxidation and improves cardiac function and survival in the murine ATGL knockout model of severe heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Acetyl-CoA carboxylase 2 mutant mice are protected against obesity and diabetes induced by high-fat/high-carbohydrate diets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes [jove.com]
- 10. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. | Semantic Scholar [semanticscholar.org]
- 11. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mmpc.org [mmpc.org]
- 13. protocols.io [protocols.io]
- 14. Hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hyperinsulinemic Clamp Methods - Metabolism Core - National Mouse Phenotyping Center | UMass Chan Medical School - Worcester [umassmed.edu]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to Mass Analyzers for Acyl-CoA Profiling
For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, the accurate profiling of Acyl-Coenzyme A (acyl-CoA) species is paramount. These molecules are central to a myriad of cellular processes, from energy metabolism and lipid synthesis to the regulation of signaling pathways. The choice of analytical methodology, specifically the mass analyzer, significantly impacts the breadth, sensitivity, and accuracy of the resulting acyl-CoA profile. This guide provides an objective comparison of common mass analyzers for the quantification of fatty acyl-CoAs, supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection.
Comparative Analysis of Mass Analyzer Performance
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technology for acyl-CoA analysis due to its high selectivity and sensitivity.[1][2] The mass analyzer is the core component of the mass spectrometer that sorts ions based on their mass-to-charge ratio (m/z). The choice of analyzer dictates the performance characteristics of the assay. The most common types used for metabolomics and lipidomics are Triple Quadrupole (QqQ), Time-of-Flight (TOF), Orbitrap, and Ion Trap instruments.
Table 1: Performance Comparison of Mass Analyzers for Acyl-CoA Analysis
| Feature | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap | Ion Trap |
| Primary Application | Targeted Quantification | Discovery & Profiling, Structure ID | Discovery & Profiling, Structure ID | Qualitative Analysis, Structural Elucidation |
| Typical Resolution | Unit Mass Resolution | High (up to 40,000)[3] | Very High (up to 1,000,000)[4] | Low to Unit Mass Resolution |
| Mass Accuracy | Low (~100 ppm) | High (< 5 ppm)[3] | Very High (< 1-3 ppm)[5] | Low (~100-200 ppm) |
| Sensitivity | Excellent (especially in MRM mode)[6] | Good to Excellent[7] | Excellent[4] | Good to Excellent[8] |
| Scan Mode | Multiple Reaction Monitoring (MRM), Precursor Ion Scan, Neutral Loss Scan[9] | Full Scan MS, MS/MS | Full Scan MS, MS/MS, Parallel Reaction Monitoring (PRM)[10][11] | Full Scan MS, MSn (multi-stage fragmentation)[12] |
| Strengths | Gold standard for targeted quantification, high sensitivity and specificity, wide dynamic range.[6] | High mass accuracy and resolution for confident identification of unknowns, fast scan speed.[3][13] | Highest mass resolution and accuracy, excellent for resolving isobaric species and stable isotope studies.[5][10] | Ability to perform multiple stages of fragmentation (MSn) for detailed structural analysis.[12] |
| Limitations | Limited to analyzing predefined analytes; not ideal for untargeted discovery.[14] | Generally lower sensitivity and narrower dynamic range compared to QqQ for targeted quantification.[3] | Slower scan speeds compared to TOF, higher cost.[3] | Lower resolution and mass accuracy, susceptible to space-charge effects.[12] |
Experimental Protocols
Reproducible and accurate acyl-CoA analysis is contingent on robust experimental protocols for both sample preparation and instrumental analysis.
Protocol 1: Acyl-CoA Extraction from Tissues or Cultured Cells
This protocol is a synthesis of common methods designed for high recovery of a broad range of acyl-CoAs.[15][16]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Extraction Solvent: Acetonitrile/Methanol (B129727)/Water (2:2:1 v/v/v) or similar organic solvent mixtures.[17]
-
Internal Standards: A mix of odd-chain length or stable isotope-labeled acyl-CoAs (e.g., C17:0-CoA or [¹³C₃¹⁵N₁]-labeled standards).[10][18]
-
Centrifuge capable of 4°C and >15,000 x g.
-
Vacuum concentrator or nitrogen evaporator.
Procedure:
-
Harvesting: For adherent cells, wash monolayers twice with ice-cold PBS before scraping into the extraction solvent. For suspension cells or tissues, pellet cells or use ground tissue and immediately quench metabolism by adding the ice-cold extraction solvent containing internal standards.[15][17]
-
Homogenization: Thoroughly homogenize the sample in the extraction solvent. Sonication or bead beating are common methods.[16]
-
Centrifugation: Pellet cellular debris by centrifuging at high speed (e.g., 15,000 x g for 15 minutes at 4°C).
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.[15]
-
Drying: Evaporate the solvent to dryness using a vacuum concentrator or a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent suitable for LC-MS analysis, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[2][15]
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
This is a general workflow for the analysis of acyl-CoA extracts.
Instrumentation & Columns:
-
LC System: A binary pump HPLC or UHPLC system.[2]
-
Mass Spectrometer: A triple quadrupole, Q-TOF, or Orbitrap instrument equipped with an electrospray ionization (ESI) source.[2][17]
-
Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm) is typically used for separation.[17][19]
LC Method:
-
Mobile Phase A: Water with 5-10 mM ammonium acetate.[17][19]
-
Gradient: A typical gradient starts at a low percentage of Mobile Phase B (e.g., 20%), ramps up to a high percentage (e.g., 100%) to elute the more hydrophobic long-chain acyl-CoAs, followed by re-equilibration.[2]
MS Method:
-
Ionization Mode: Positive ion ESI is generally preferred as it is reported to be more sensitive for acyl-CoA analysis.[9][18]
-
Analysis Mode:
-
Triple Quadrupole (QqQ): Use Multiple Reaction Monitoring (MRM). The precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is selected in the third quadrupole (Q3). A common fragmentation is the neutral loss of the 507 Da phospho-ADP moiety.[2][18]
-
Q-TOF & Orbitrap: Acquire data in full scan mode to detect all ions. For identification, use data-dependent acquisition (DDA) to trigger MS/MS scans on the most abundant precursor ions. For quantification, extracted ion chromatograms (EICs) of the precursor mass or Parallel Reaction Monitoring (PRM) can be used.[10]
-
Visualizations
Workflow and Pathway Diagrams
The following diagrams illustrate the central role of acyl-CoAs in metabolism and the typical analytical workflow.
Caption: Overview of the central role of Fatty Acyl-CoAs in cellular metabolism.
Caption: General experimental workflow for acyl-CoA profiling.
Caption: Logical guide for selecting a mass analyzer based on research goals.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Orbitrap LC-MS 質譜儀 | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Shotgun Lipidomics on High Resolution Mass Spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab - Persee [pgeneral.com]
- 7. tofwerk.com [tofwerk.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quadrupole ion-trap mass spectrometry to locate fatty acids on lipid A from Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fatty Acid Composition by Total-Acyl-Lipid--Collision Induced Dissociation--Time-of-Flight (TAL-CID-TOF) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for (2E,13Z)-Docosadienoyl-CoA
This document provides crucial safety and logistical information for the proper handling and disposal of (2E,13Z)-docosadienoyl-CoA, a long-chain fatty acyl-CoA. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
General Safety and Handling
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Skin Protection: Wear protective gloves and a lab coat to prevent skin exposure.[1][2]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is generally not required.[1][2]
-
Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and immediately after handling the product.[1][2]
Chemical and Physical Properties
The following table summarizes typical properties for similar long-chain fatty acid derivatives. This information is provided as a general guideline.
| Property | Data | Reference |
| Physical State | Solid | [1] |
| Appearance | Light grey | [1] |
| Odor | No information available | [1] |
| Melting Point/Range | 110 - 112 °C / 230 - 233.6 °F | [1] |
| Solubility | No information available | [1] |
| Stability | Stable under normal conditions | [1] |
| Reactive Hazard | None known, based on information available | [1] |
Proper Disposal Protocol
As this compound is a fatty acid derivative, its disposal should follow standard procedures for non-hazardous chemical waste. Do not release into the environment.[1][2]
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect waste this compound, including any contaminated consumables (e.g., pipette tips, microfuge tubes), in a designated and clearly labeled chemical waste container.
-
The container should be made of a chemically compatible material such as high-density polyethylene (B3416737) (HDPE).
-
-
Container Labeling:
-
Label the waste container with "Non-hazardous Chemical Waste" and list the full chemical name: "this compound".
-
Include the approximate amount of the compound in the container.
-
-
Storage:
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.
-
Follow all institutional guidelines for waste disposal documentation.
-
Spill Cleanup:
In the event of a spill, ensure adequate ventilation and wear appropriate PPE.[1][2] Sweep up the solid material and place it into a suitable, labeled container for disposal.[1][2] Avoid generating dust.[1][2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling (2E,13Z)-docosadienoyl-CoA
Essential Safety and Handling Guide for (2E,13Z)-Docosadienoyl-CoA
Immediate Safety and Hazard Information
While specific toxicity data for this compound is not available, it is prudent to handle it as a potentially hazardous substance. Long-chain fatty acyl-CoAs are integral to cellular metabolism.[1][2][3] In high concentrations or with repeated exposure, they may cause irritation to the eyes, skin, and respiratory tract.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[4]
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.[4]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[4]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the most critical barrier to preventing exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[5][6] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[5] Inspect gloves for tears or holes before use. | Prevents direct skin contact with the compound. |
| Body Protection | A lab coat or chemical-resistant apron.[7] | Protects against contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of generating dust or aerosols.[5][8] | Minimizes inhalation of the compound. |
Operational and Disposal Plans
A clear plan for handling and disposal is essential for laboratory safety and environmental protection.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid creating dust.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry place away from incompatible materials.
Spill Management:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully sweep or scoop up the material and place it in a sealed container for disposal.
-
Clean: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal:
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.
Experimental Protocols
Below is a general protocol for the quantification of a long-chain fatty acyl-CoA like this compound using a colorimetric assay.
Materials:
-
This compound standard
-
Assay buffer (e.g., potassium phosphate (B84403) buffer)
-
Acyl-CoA oxidase
-
Peroxidase
-
Colorimetric probe (e.g., Amplex Red)
-
96-well microplate
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a series of standards of this compound in the assay buffer. A typical concentration range would be from 0 to 50 µM.
-
Sample Preparation: Prepare your experimental samples in the assay buffer. Ensure the final concentration of the acyl-CoA falls within the range of the standard curve.
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
50 µL of standard or sample
-
50 µL of the reaction mixture (containing acyl-CoA oxidase, peroxidase, and the colorimetric probe in assay buffer).
-
-
Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measurement: Measure the absorbance or fluorescence of each well using a microplate reader at the appropriate wavelength for your chosen probe.
-
Quantification: Determine the concentration of this compound in your samples by comparing their readings to the standard curve.
Visualizations
The following diagrams illustrate key workflows for the safe handling of this compound.
References
- 1. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. hsi.com [hsi.com]
- 6. fatfinger.io [fatfinger.io]
- 7. iogp.org [iogp.org]
- 8. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
